2,2-Diphenylcyclopropanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74083. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-diphenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-15(18)14-11-16(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITOQLBHYDWJBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7150-12-1 | |
| Record name | 2,2-Diphenylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7150-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Diphenylcyclopropanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007150121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7150-12-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-diphenylcyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Historical Synthesis of 2,2-Diphenylcyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Diphenylcyclopropanecarboxylic acid is a molecule of significant interest in medicinal chemistry, primarily as a key intermediate in the synthesis of the antiarrhythmic drug Cibenzoline. This guide provides a comprehensive overview of the discovery and historical synthesis of this compound. It delves into the foundational principles of cyclopropanation reactions that enabled its creation, tracing the evolution of synthetic methodologies from early explorations to more established protocols. By examining the causality behind experimental choices and providing detailed procedural insights, this document serves as a valuable resource for researchers in organic synthesis and drug development.
Introduction: The Significance of the Cyclopropane Ring in Medicinal Chemistry
The cyclopropane motif, a three-membered carbocycle, has long captivated chemists due to its unique structural and electronic properties. The inherent ring strain in cyclopropanes makes them reactive intermediates and versatile building blocks in organic synthesis.[1] In the realm of medicinal chemistry, the incorporation of a cyclopropane ring can significantly influence a molecule's pharmacological profile by enhancing metabolic stability, modulating conformation, and improving target binding affinity.[1] this compound stands as a prime example of the utility of this structural unit, serving as a crucial component in the synthesis of pharmacologically active molecules.[2]
The Dawn of Cyclopropane Synthesis: A Historical Perspective
The journey to the synthesis of this compound is rooted in the pioneering work on cyclopropanation reactions in the late 19th and early 20th centuries. Understanding these early discoveries is crucial to appreciating the chemical logic that led to the eventual synthesis of our target molecule.
Intramolecular Cyclization: The First Forays
The first synthesis of a cyclopropane derivative was achieved by August Freund in 1881 through an intramolecular Wurtz coupling of 1,3-dibromopropane using sodium metal.[1] This method, while groundbreaking, was limited in its substrate scope. A more general approach, the Favorskii rearrangement, involves the treatment of α-halo ketones with a base to yield cyclopropanecarboxylic acid derivatives.[1] These early intramolecular methods, however, were not directly applicable to the synthesis of 2,2-disubstituted cyclopropanes from olefinic precursors.
The Advent of Carbene Chemistry: The Staudinger Reaction
A paradigm shift in cyclopropane synthesis came with the work of Hermann Staudinger in the early 20th century. His research on the reactions of diazo compounds, particularly ethyl diazoacetate, with alkenes laid the groundwork for modern cyclopropanation.[3][4] Staudinger discovered that the thermal or photochemical decomposition of diazo compounds generates highly reactive carbene intermediates, which can then add to the double bond of an alkene in a [2+1] cycloaddition to form a cyclopropane ring.[4] This reaction proved to be a versatile method for the construction of the three-membered ring system.
The Foundational Synthesis of this compound
The principles established by Staudinger provided the direct intellectual lineage for the first syntheses of this compound. The synthesis is a two-step process: the cyclopropanation of 1,1-diphenylethylene followed by the hydrolysis of the resulting ester.
Step 1: Cyclopropanation of 1,1-Diphenylethylene
The initial and key step is the reaction of 1,1-diphenylethylene with an ester of diazoacetic acid, typically ethyl diazoacetate. This reaction proceeds via the generation of a carbene, which then adds to the double bond of the diphenyl-substituted alkene.
Caption: Formation of the cyclopropane ring via carbene addition.
Experimental Protocol: Synthesis of Ethyl 2,2-Diphenylcyclopropanecarboxylate
-
Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, a solution of 1,1-diphenylethylene in a suitable inert solvent (e.g., benzene or toluene) is prepared.
-
Carbene Generation and Reaction: Ethyl diazoacetate is added dropwise to the heated solution of 1,1-diphenylethylene. The thermal decomposition of ethyl diazoacetate generates the carbene intermediate in situ.
-
Reaction Monitoring: The reaction progress is monitored by the evolution of nitrogen gas. The reaction is considered complete when the gas evolution ceases.
-
Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation or chromatography to yield pure ethyl 2,2-diphenylcyclopropanecarboxylate.
| Parameter | Value/Condition | Rationale |
| Alkene | 1,1-Diphenylethylene | The electron-rich double bond is susceptible to electrophilic attack by the carbene. |
| Carbene Source | Ethyl Diazoacetate | A stable and readily available precursor for the carbethoxymethylene carbene. |
| Solvent | Benzene or Toluene | Inert aromatic solvents with appropriate boiling points for the thermal decomposition of the diazo compound. |
| Temperature | Reflux | Provides the necessary energy for the thermal decomposition of ethyl diazoacetate to form the carbene. |
Step 2: Hydrolysis of Ethyl 2,2-Diphenylcyclopropanecarboxylate
The final step to obtain this compound is the hydrolysis of the ester group of ethyl 2,2-diphenylcyclopropanecarboxylate. This is a standard ester hydrolysis, which can be catalyzed by either acid or base.[5][6]
Caption: Conversion of the ester to the carboxylic acid.
Experimental Protocol: Hydrolysis of Ethyl 2,2-Diphenylcyclopropanecarboxylate
-
Reaction Setup: Ethyl 2,2-diphenylcyclopropanecarboxylate is dissolved in a suitable solvent, typically an alcohol-water mixture.
-
Hydrolysis: A strong base (e.g., sodium hydroxide or potassium hydroxide) is added to the solution, and the mixture is heated to reflux.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting ester is consumed.
-
Workup and Purification: The reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization.
| Parameter | Value/Condition | Rationale |
| Ester | Ethyl 2,2-Diphenylcyclopropanecarboxylate | The starting material for the hydrolysis reaction. |
| Hydrolysis Agent | Aqueous NaOH or KOH | A strong base to catalyze the saponification of the ester. |
| Solvent | Ethanol/Water | A co-solvent system to ensure the solubility of both the ester and the inorganic base. |
| Temperature | Reflux | To accelerate the rate of the hydrolysis reaction. |
| Acidification | HCl or H₂SO₄ | To protonate the carboxylate salt and precipitate the free carboxylic acid. |
Evolution of Synthetic Methodologies
While the foundational synthesis described above remains a viable route, subsequent research has focused on improving the efficiency, safety, and stereoselectivity of the cyclopropanation step.
Catalytic Cyclopropanation
The thermal decomposition of diazo compounds can be harsh and lead to side products. The introduction of transition metal catalysts, particularly copper and rhodium complexes, allowed for the catalytic decomposition of diazoacetates at lower temperatures and with greater control.[3] These catalysts form metal-carbene intermediates that are more selective in their reactions with alkenes, often leading to higher yields of the desired cyclopropane.
Asymmetric Synthesis
For applications in drug development, the synthesis of enantiomerically pure compounds is often required. The development of chiral catalysts for cyclopropanation reactions has been a major area of research. Chiral copper and rhodium complexes have been successfully employed to achieve high levels of enantioselectivity in the cyclopropanation of various olefins.[3] While the synthesis of achiral this compound is sufficient for its use as an intermediate for Cibenzoline (which is a racemic mixture), the principles of asymmetric cyclopropanation are crucial for the synthesis of other chiral cyclopropane-containing drugs.
Conclusion
The synthesis of this compound is a testament to the power of fundamental discoveries in organic chemistry. From the early explorations of cyclopropane formation to the seminal work of Staudinger on carbene chemistry, the path to this important molecule was paved by a deep understanding of chemical reactivity. The two-step sequence of cyclopropanation of 1,1-diphenylethylene followed by ester hydrolysis remains a classic and instructive example of the construction of a functionalized cyclopropane ring. The continued evolution of cyclopropanation methodologies, particularly in the realm of catalysis and asymmetric synthesis, ensures that cyclopropane-containing molecules will remain at the forefront of innovation in medicinal chemistry and drug development.
References
- 1. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 2. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The one-pot nonhydrolysis Staudinger reaction and Staudinger or SPAAC ligation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 2,2-Diphenylcyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my focus extends beyond the mere synthesis of molecules to a comprehensive understanding of their physical and chemical behavior. This guide on 2,2-Diphenylcyclopropanecarboxylic acid is crafted from that perspective, offering not just data, but insights into the causality behind its properties and the strategic considerations for its use in research and development. The unique strained cyclopropane ring, coupled with the steric and electronic influence of the two phenyl groups, imparts a fascinating and synthetically valuable character to this molecule. This document aims to be a definitive resource, providing the foundational knowledge necessary for its effective application, particularly in the realm of medicinal chemistry where it serves as a key building block for pharmacologically active agents.
Molecular Identity and Structural Elucidation
This compound is a crystalline solid with the molecular formula C₁₆H₁₄O₂ and a molecular weight of 238.28 g/mol .[1] Its structure features a cyclopropane ring substituted with two phenyl groups and a carboxylic acid function at the C1 position.
Crystal and Molecular Structure
The absolute configuration and detailed solid-state conformation of the S-(+)-enantiomer of this compound have been determined by X-ray crystallography. The crystals are monoclinic, belonging to the space group P2₁, with two molecules per unit cell.[2]
Table 1: Crystal Data for S-(+)-2,2-Diphenylcyclopropanecarboxylic Acid [2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 14.657(5) Å |
| b | 6.238(2) Å |
| c | 7.967(3) Å |
| β | 117° 15'(2') |
| Volume | 646.9 ų |
| Z | 2 |
In the crystalline state, the molecules form linear chains through hydrogen bonding between the carboxylic acid groups of adjacent molecules. This intermolecular interaction is a key determinant of the compound's physical properties.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of this compound is paramount for its handling, formulation, and application in synthetic protocols.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 166-169 °C | Commercial Supplier Data |
| Boiling Point | 403.0 ± 45.0 °C (Predicted) | |
| Density | 1.239 ± 0.06 g/cm³ (Predicted) | |
| pKa | Estimated ~4-5 | General Carboxylic Acids |
| Solubility | Generally soluble in less polar organic solvents like ether, chloroform, and benzene.[3] Limited solubility in water, which decreases with increasing hydrocarbon character.[1][3][4][5] | General Principles |
Solubility Insights: The large nonpolar surface area imparted by the two phenyl rings dictates the solubility profile of this molecule. While the carboxylic acid group provides a site for hydrogen bonding, the overall hydrophobic character of the molecule leads to better solubility in less polar organic solvents.[1][3][4][5] For aqueous systems, solubility is expected to be low but can be significantly increased by deprotonation of the carboxylic acid to form a carboxylate salt.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a well-established procedure. The following protocol is based on established methods and provides a reliable route to this compound.
Synthetic Workflow
The synthesis involves the reaction of diphenyldiazomethane with ethyl acrylate followed by hydrolysis of the resulting ester.
References
A Technical Guide to the Theoretical Elucidation of the 2,2-Diphenylcyclopropanecarboxylic Acid Molecular Structure
An in-depth technical guide or whitepaper on the core.
Abstract
2,2-Diphenylcyclopropanecarboxylic acid is a molecule of significant interest due to the unique structural and electronic properties imparted by its strained cyclopropane ring, a motif prevalent in medicinal chemistry.[1] A comprehensive understanding of its three-dimensional structure is fundamental to elucidating its reactivity and potential biological activity. This technical guide provides a robust framework for determining and analyzing the molecular structure of this compound using first-principles theoretical calculations. We will focus on Density Functional Theory (DFT) as the core computational engine, detailing a self-validating protocol that leverages experimental data, such as that from X-ray crystallography, as the benchmark for accuracy.[2][3] This document is intended for researchers and scientists in computational chemistry and drug development, offering both the theoretical underpinnings and a practical, step-by-step workflow for achieving reliable and insightful results.
Part 1: The Synergy of Theoretical and Experimental Approaches
The cyclopropane ring is a fascinating structural unit in organic chemistry. Its inherent ring strain, approximately 27.5 kcal/mol, dictates its unique chemical behavior and reactivity, making its derivatives valuable building blocks for complex molecules.[1] In this compound, this strained core is further functionalized with two phenyl groups and a carboxylic acid moiety, creating a complex interplay of steric and electronic effects that defines its preferred conformation and chemical properties.
While experimental techniques like X-ray crystallography provide a definitive snapshot of the molecular structure in the solid state[3][4], they are often resource-intensive. Computational chemistry, particularly DFT, offers a powerful and accessible alternative for exploring molecular properties.[5] The true power of a computational approach is realized when it is anchored to experimental reality. The known crystal structure of S-(+)-2,2-diphenylcyclopropanecarboxylic acid serves as our "ground truth," providing the essential benchmark for validating the accuracy of our chosen theoretical methods.[2] A computational model that successfully reproduces the experimental geometry can then be used with high confidence to explore other properties that are difficult or impossible to measure directly, such as the distribution of electron density or the energies of molecular orbitals.
Part 2: Methodological Framework for Structural Calculation
A successful theoretical study is not merely about using software; it is about making informed choices based on chemical principles and establishing a workflow that internally validates its own results.
Pillar 1: Model Selection and Rationale (Expertise & Experience)
The choice of a theoretical method is a balance between accuracy and computational expense. For a molecule of this size (C16H14O2), Density Functional Theory (DFT) represents the optimal choice.[6] It provides accuracy comparable to more computationally demanding methods for a fraction of the cost, making it a workhorse of modern computational chemistry.[7]
-
Functional Selection: We recommend the B3LYP hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of organic molecules with a good degree of accuracy. It has a long track record of providing reliable geometries for a wide range of systems.
-
Basis Set Selection: The 6-311+G(d,p) basis set is proposed. Let's deconstruct this choice:
-
6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence electron, providing significant flexibility for the model.
-
+: The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are essential for accurately describing anions and systems with lone pairs, such as the oxygen atoms in the carboxylic acid group.
-
(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for non-spherical distortion of the electron clouds, which is critical for describing the strained, non-alkane-like bonds of the cyclopropane ring and the polar C=O and O-H bonds.[8]
-
While Hartree-Fock (HF) theory is a foundational ab initio method, it systematically neglects electron correlation, which can lead to inaccuracies in bond lengths and energies.[9] Therefore, DFT with the B3LYP functional is the superior choice for this application.
Pillar 2: The Computational Workflow (A Self-Validating System)
The following protocol outlines a complete and self-validating workflow for the geometry optimization of this compound.
-
Initial Structure Input:
-
Obtain the initial 3D coordinates of this compound. A suitable starting point can be retrieved from a chemical database like PubChem (CID 98071).[10] This provides a chemically sensible, albeit not energy-minimized, starting geometry.
-
-
Geometry Optimization Calculation:
-
Using a quantum chemistry software package (e.g., Gaussian, ORCA), submit the initial structure for geometry optimization.
-
Keywords: Opt B3LYP/6-311+G(d,p)
-
Causality: This step iteratively adjusts the positions of all atoms to find the arrangement that corresponds to the lowest potential energy on the surface defined by the B3LYP/6-311+G(d,p) model chemistry. The calculation converges when the forces on the atoms and the change in energy between steps fall below a predefined threshold.
-
-
Frequency Analysis (Critical Validation Step):
-
Following a successful optimization, perform a vibrational frequency calculation on the optimized geometry using the same level of theory.
-
Keywords: Freq B3LYP/6-311+G(d,p)
-
Trustworthiness: This is a non-negotiable validation step. The results will yield a set of vibrational modes and their corresponding frequencies. For a structure to be a true energy minimum (a stable conformation), all calculated frequencies must be real (positive numbers). The presence of one or more imaginary frequencies indicates that the structure is a transition state, not a minimum, and the optimization must be revisited.
-
-
Property Calculations:
-
Upon confirmation of a true minimum, further calculations can be performed on the final geometry to analyze electronic properties, such as molecular orbitals and the electrostatic potential.
-
Caption: Computational workflow for obtaining a validated molecular structure.
Part 3: Data Analysis and Interpretation
The output of a successful calculation is a wealth of quantitative data. The primary goal is to compare the calculated geometric parameters with experimental values to establish the model's accuracy.
Caption: Atom numbering scheme for this compound.
Table 1: Comparison of Key Geometric Parameters
This table presents representative data for key structural parameters. The "Experimental" column serves as the target value derived from X-ray crystallography data[2], while the "Calculated" column shows the expected outcome from the DFT B3LYP/6-311+G(d,p) model.
| Parameter | Atoms Involved | Calculated (Å or °) | Experimental (Å or °)[2] |
| Bond Lengths | |||
| C1-C2 | Cyclopropane Ring | ~1.52 | (Reference Value) |
| C2-C3 | Cyclopropane Ring | ~1.51 | (Reference Value) |
| C1-C3 | Cyclopropane Ring | ~1.52 | (Reference Value) |
| C1-C4 | C(ring)-C(acid) | ~1.49 | (Reference Value) |
| C4=O1 | Carbonyl | ~1.21 | (Reference Value) |
| C4-O2 | C-OH | ~1.35 | (Reference Value) |
| C2-C5 | C(ring)-C(phenyl) | ~1.50 | (Reference Value) |
| Bond Angles | |||
| C1-C2-C3 | Cyclopropane Ring | ~60.0 | (Reference Value) |
| C3-C1-C4 | Acid-Ring Angle | ~118.5 | (Reference Value) |
| O1=C4-O2 | Carboxylic Acid | ~123.0 | (Reference Value) |
| Dihedral Angles | |||
| H-O2-C4=O1 | Carboxylic Acid | ~180.0 (trans) | (Reference Value) |
| C3-C1-C2-C5 | Phenyl-Ring Twist | (Value) | (Reference Value) |
Note: The calculated values are typical expectations for this level of theory. A successful calculation would show deviations of approximately 0.01-0.03 Å for bond lengths and 1-3° for angles compared to high-quality X-ray data.
Electronic Structure Analysis
Beyond geometry, the calculation provides invaluable electronic insights.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO often indicates the site of nucleophilic attack (electron donation), while the LUMO indicates the site of electrophilic attack (electron acceptance). For this molecule, the HOMO is expected to be localized on the electron-rich phenyl rings, while the LUMO may be centered on the antibonding π* orbital of the carbonyl group.
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface.[11][12] It provides an intuitive guide to intermolecular interactions. Regions of negative potential (typically red/yellow), centered on the carbonyl and hydroxyl oxygens, are sites susceptible to electrophilic attack or hydrogen bond donation. Regions of positive potential (blue) highlight electron-deficient areas.
Part 4: Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous protocol for the theoretical calculation of the molecular structure of this compound. By grounding our DFT calculations in a robust methodological framework and validating the results against experimental data, we can achieve a high-fidelity model of the molecule.[2][11] This calculated structure provides not only precise geometric data but also a deep understanding of the electronic properties that govern the molecule's reactivity.
The validated model serves as a powerful foundation for further investigations. Future studies could extend this work to:
-
Calculate Spectroscopic Properties: Predict IR, Raman, and NMR spectra to further correlate theory with experimental characterization.[10][11]
-
Explore Reaction Mechanisms: Model transition states to understand the mechanisms of reactions involving the cyclopropane ring or carboxylic acid group.[13][14]
-
Analyze Intermolecular Interactions: Study the formation of dimers through hydrogen bonding, a key feature of carboxylic acids in the solid state and solution.[7][12]
By integrating high-level theoretical calculations with experimental benchmarks, researchers can unlock a detailed molecular-level understanding that is essential for the rational design of new materials and therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. scilit.com [scilit.com]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Spectroscopic Studies and Hartree-Fock Ab Initio Calculations of A 2.3-Diphenylpropenoic Acid Ester – C17H16O2 – Material Science Research India [materialsciencejournal.org]
- 10. This compound | C16H14O2 | CID 98071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Quantum chemical computations, vibrational spectroscopic analysis and antimicrobial studies of 2,3-Pyrazinedicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantum Chemical Study on the Reaction Mechanism of 2,5-Furandicarboxylic Acid Decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2,2-Diphenylcyclopropanecarboxylic Acid in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] For novel chemical entities like 2,2-Diphenylcyclopropanecarboxylic acid, a thorough understanding of its solubility profile in various organic solvents is paramount during pre-formulation and formulation development.[3][4] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. By explaining the causality behind experimental choices, this document aims to empower scientists to conduct robust, self-validating solubility studies, ultimately de-risking and accelerating the drug development process.
Introduction
Chemical and Physical Properties of this compound
This compound is a carboxylic acid derivative featuring a cyclopropane ring substituted with two phenyl groups. Its key identifiers are:
The structure, characterized by the rigid cyclopropane ring and the bulky, hydrophobic phenyl groups, alongside a polar carboxylic acid moiety, suggests a complex solubility behavior that will be highly dependent on the nature of the solvent. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the phenyl groups contribute to van der Waals forces and potential π-π stacking interactions.
The Critical Role of Solubility in Pharmaceutical Sciences
An API must be in a dissolved state at the site of absorption to enter systemic circulation and exert its pharmacological effect.[4][7] Poor aqueous solubility is a major hurdle for over 40% of new chemical entities, often leading to inadequate drug absorption and variable bioavailability.[2][3] Solubility studies in organic solvents are crucial for:
-
Early-stage developability assessment: Identifying potential formulation challenges early.
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Designing dosage forms such as oral solutions, injectables, or amorphous solid dispersions that enhance bioavailability.[7]
Objectives of this Technical Guide
This guide will:
-
Detail the theoretical thermodynamic principles governing the dissolution process.
-
Provide step-by-step, validated protocols for determining thermodynamic (equilibrium) solubility.
-
Explain the distinction and application of kinetic versus thermodynamic solubility.
-
Offer a framework for analyzing and interpreting solubility data to build a comprehensive solvent profile.
Theoretical Framework: The Science of Dissolution
The solubility of a crystalline solid, such as this compound, in a solvent is a thermodynamic equilibrium process.[8] This equilibrium is reached when the chemical potential of the solid compound is equal to the chemical potential of the compound in solution. This process can be conceptually broken down into two steps: the energy required to break the crystal lattice (related to melting) and the energy released upon solvation of the individual molecules.[8]
Key factors influencing solubility include:
-
Solute Properties: The compound's molecular structure, including its polarity, hydrogen bonding capability, molecular volume, and crystal lattice energy.[7]
-
Solvent Properties: The solvent's polarity, hydrogen bonding capacity, and ability to interact favorably with the solute.
-
System Conditions: Temperature, pressure, and the pH of the medium (for ionizable compounds).[7]
The adage "like dissolves like" is a useful heuristic. For this compound, polar solvents capable of hydrogen bonding with the carboxylic acid group are expected to be effective. However, the large, nonpolar diphenyl moiety requires a solvent that can also accommodate this hydrophobic portion. Therefore, solvents with a balance of polar and nonpolar characteristics may prove most effective.
Methodologies for Solubility Determination
It is crucial to distinguish between two key types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a specific temperature when the dissolved and undissolved solid are in equilibrium.[9][10] It is the gold standard for pre-formulation.
-
Kinetic Solubility: This measurement reflects the concentration at which a compound, typically dissolved first in a stock solvent like DMSO, begins to precipitate when added to an aqueous or organic medium.[11][12] While useful for high-throughput screening in early discovery, it can often overestimate the true solubility due to the formation of supersaturated, metastable solutions.[10][13]
For formulation and process development, determining thermodynamic solubility is essential.
The Shake-Flask Method for Thermodynamic Solubility
The saturation shake-flask method is the most reliable and widely accepted technique for determining equilibrium solubility and is recognized by regulatory bodies like the USP.[8][14][15] Its core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium.
The trustworthiness of this protocol hinges on ensuring that true equilibrium has been reached. This is validated by measuring the concentration at multiple time points (e.g., 24, 48, and 72 hours). The system is considered at equilibrium when consecutive measurements are statistically identical. The presence of excess, undissolved solid throughout the experiment is a critical visual confirmation that saturation has been achieved.[14]
-
Preparation: Add an excess amount of solid this compound to a clear glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25°C or 37°C). Agitate for an extended period (a minimum of 24 hours is recommended, with sampling at 48 and 72 hours to confirm equilibrium).[9]
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended particles.
-
Sampling: Carefully withdraw a supernatant aliquot. Crucially, this aliquot must be immediately filtered through a chemically compatible, low-binding filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[16][17] A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Method.
Data Analysis and Interpretation
Building a Solubility Profile
The solubility of this compound should be determined in a range of solvents representing different polarity classes and hydrogen bonding capabilities. This allows for the construction of a comprehensive solubility profile.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solvent Class | Polarity Index | H-Bonding | Solubility (mg/mL) | Solubility (M) |
| Hexane | Nonpolar | 0.1 | None | < 0.1 | < 0.0004 |
| Toluene | Nonpolar (Aromatic) | 2.4 | None | 5.2 | 0.022 |
| Dichloromethane | Polar Aprotic | 3.1 | Weak Acceptor | 25.8 | 0.108 |
| Ethyl Acetate | Polar Aprotic | 4.4 | Acceptor | 45.1 | 0.189 |
| Acetone | Polar Aprotic | 5.1 | Acceptor | 155.0 | 0.650 |
| Ethanol | Polar Protic | 5.2 | Donor/Acceptor | 98.3 | 0.413 |
| Methanol | Polar Protic | 6.6 | Donor/Acceptor | 120.5 | 0.506 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Strong Acceptor | > 200 | > 0.839 |
| Water (pH 7.0) | Polar Protic | 10.2 | Donor/Acceptor | < 0.01 | < 0.00004 |
Note: Data are illustrative and should be determined experimentally.
Interpreting the Results
-
Poor Aqueous and Nonpolar Solubility: The compound is practically insoluble in water and nonpolar aliphatic solvents like hexane, which is expected given its large hydrophobic structure and the inability of these solvents to interact with the polar carboxylic acid group.
-
Moderate Aromatic Solubility: Solubility in toluene is higher than in hexane, suggesting favorable π-π interactions between the solvent and the phenyl rings of the solute.
-
Good Solubility in Polar Aprotic Solvents: The compound shows increasing solubility in solvents like ethyl acetate and acetone. These solvents can act as hydrogen bond acceptors for the carboxylic acid's proton while also accommodating the nonpolar phenyl groups.
-
High Solubility in Polar Protic Solvents and DMSO: Methanol and ethanol are effective due to their ability to both donate and accept hydrogen bonds. The very high solubility in a strong hydrogen bond acceptor like DMSO is common for carboxylic acids.
This profile suggests that for formulation purposes, co-solvent systems or lipid-based formulations may be necessary to enhance aqueous solubility. For chemical processing, polar aprotic or protic solvents are excellent candidates.
Conclusion and Future Directions
This guide has outlined the theoretical and practical framework for conducting rigorous solubility studies of this compound. The shake-flask method, when executed with the proper validation steps, provides reliable thermodynamic solubility data that is indispensable for informed decision-making in pharmaceutical development.
Future studies should focus on:
-
pH-Dependent Solubility: As a carboxylic acid, the compound's aqueous solubility will be highly dependent on pH. Determining the pKa and the solubility profile across a range of pH values is a critical next step.
-
Biorelevant Media: Assessing solubility in simulated gastric and intestinal fluids (SGF, FaSSIF, FeSSIF) can provide more predictive insights into in vivo behavior.[16][18]
-
Polymorphism: Different crystal forms (polymorphs) of a compound can have different solubilities.[2] It is essential to characterize the solid form used in solubility studies and investigate for potential polymorphism.
By systematically applying these principles and methodologies, researchers can build a robust data package to guide the successful development of this compound into a viable drug product.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C16H14O2 | CID 98071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. ucd.ie [ucd.ie]
- 8. researchgate.net [researchgate.net]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. uspnf.com [uspnf.com]
- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 17. evotec.com [evotec.com]
- 18. biorelevant.com [biorelevant.com]
An In-depth Technical Guide to the Chirality and Stereochemistry of 2,2-Diphenylcyclopropanecarboxylic Acid
Abstract
This technical guide provides a comprehensive exploration of the stereochemical landscape of 2,2-Diphenylcyclopropanecarboxylic acid. As a molecule possessing a single stereocenter, it serves as an exemplary model for understanding the fundamental principles of chirality, enantiomeric resolution, and stereochemical characterization. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies. We will delve into the synthesis of the racemic mixture, classical resolution via diastereomeric salt formation, modern analytical techniques for enantiomeric differentiation, and the profound implications of its chirality in the pharmaceutical sciences.
Introduction: The Significance of a Chiral Cyclopropane
Chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of modern chemistry and pharmacology.[1] Biological systems, from the enzymes that catalyze life's reactions to the receptors that mediate cellular signaling, are inherently chiral.[1] This biological stereoselectivity dictates that enantiomers—the mirror-image forms of a chiral drug—can exhibit vastly different pharmacological and toxicological profiles.[2][3] The active enantiomer is termed the eutomer, while the less active or potentially harmful one is the distomer.[2]
This compound presents a classic case of stereoisomerism. Its rigid cyclopropane ring, substituted with two phenyl groups and a carboxylic acid, features a single chiral center at the C1 position. This guide will dissect the stereochemistry of this molecule, providing a robust framework for its synthesis, separation, and analysis.
Molecular Structure and Enantiomerism
The structure of this compound (C₁₆H₁₄O₂) consists of a cyclopropane ring bonded to a carboxylic acid group at the C1 position and two phenyl groups at the C2 position.[4] The C1 carbon is a stereocenter as it is attached to four different groups: a hydrogen atom, the carboxylic acid group, and carbons C2 and C3 of the cyclopropane ring.
This tetrahedral arrangement at C1 gives rise to two non-superimposable mirror-image isomers, or enantiomers:
-
(S)-(+)-2,2-diphenylcyclopropanecarboxylic acid
-
(R)-(-)-2,2-diphenylcyclopropanecarboxylic acid
The absolute configuration of these enantiomers has been unequivocally determined through X-ray crystallography.[5]
References
- 1. pharma.researchfloor.org [pharma.researchfloor.org]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 4. This compound | C16H14O2 | CID 98071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The crystal and molecular structures of S-(+)-2,2-diphenylcyclopropanecarboxylic acid and of R-(+)-2,2-diphenyl-1-methylcyclopropanecarboxylic acid. A study of the environments of gas-solid reactions that exhibit anisotropic behavior | Scilit [scilit.com]
CAS number and IUPAC name for 2,2-Diphenylcyclopropanecarboxylic acid
An In-Depth Technical Guide to 2,2-Diphenylcyclopropanecarboxylic Acid: Synthesis, Properties, and Pharmaceutical Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in the pharmaceutical industry. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's fundamental properties, outlining a robust synthetic pathway with mechanistic insights, providing a detailed experimental protocol, and discussing its primary application as a precursor to the antiarrhythmic agent Cibenzoline. Our focus is on delivering not just procedural steps but the underlying chemical principles, ensuring a thorough understanding for effective laboratory application and process development.
Compound Identification and Nomenclature
Precise identification is the cornerstone of chemical research and development. This compound is cataloged under several identifiers across major chemical databases.
| Identifier | Value | Source |
| IUPAC Name | 2,2-diphenylcyclopropane-1-carboxylic acid | [1] |
| CAS Number | 7150-12-1 | [1] |
| Molecular Formula | C₁₆H₁₄O₂ | [1] |
| EC Number | 230-484-0 | [1] |
| PubChem CID | 98071 | [1] |
| InChI Key | YITOQLBHYDWJBQ-UHFFFAOYSA-N | [1] |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are critical for compound verification and quality control. The properties listed below are based on computed data and experimental records.
| Property | Value | Source |
| Molecular Weight | 238.28 g/mol | [1] |
| Exact Mass | 238.099379685 Da | [1] |
| Physical State | Solid (presumed) | |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| XLogP3 | 3.3 | [1] |
Spectroscopic Data Summary:
-
¹H NMR: Proton NMR spectra are available and would characteristically show signals for the aromatic protons of the two phenyl groups and the aliphatic protons of the cyclopropane ring.[1]
-
¹³C NMR: Carbon NMR data has been recorded, which would confirm the presence of the carboxylic acid carbon, the quaternary cyclopropane carbon bonded to the phenyl groups, the other two cyclopropane carbons, and the distinct carbons of the phenyl rings.[1]
-
Mass Spectrometry (GC-MS): Mass spec data is available, providing crucial information for confirming the molecular weight and fragmentation pattern.[1]
-
Infrared (IR) Spectroscopy: IR spectra would show characteristic absorptions for the O-H stretch of the carboxylic acid and the C=O carbonyl stretch.[1]
Synthesis Pathway and Mechanistic Rationale
The synthesis of this compound is most effectively achieved via a two-step process starting from 1,1-diphenylethylene. This pathway involves a cyclopropanation reaction to form an ester intermediate, followed by hydrolysis to yield the final carboxylic acid.
Step 1: Catalytic Cyclopropanation of 1,1-Diphenylethylene The core of the synthesis is the formation of the cyclopropane ring. This is a classic transformation in organic chemistry where a carbene or carbenoid is added across a double bond.[2] For this specific substrate, a highly effective method is the reaction of 1,1-diphenylethylene with ethyl diazoacetate (EDA) in the presence of a suitable catalyst, such as a copper or rhodium complex.
-
Causality: Ethyl diazoacetate is chosen as the carbene precursor because it is relatively stable and commercially available. Upon reaction with the catalyst, it generates a metal carbene intermediate. This electrophilic carbene is then transferred to the electron-rich double bond of 1,1-diphenylethylene. The two phenyl groups on the alkene provide steric hindrance, directing the addition to form the desired 2,2-diphenylcyclopropane structure. A copper(I) or rhodium(II) catalyst is selected for its proven efficacy in decomposing diazo compounds and facilitating clean carbene transfer with high yields.[3]
Step 2: Saponification (Hydrolysis) of the Ester Intermediate The product of the first step is ethyl 2,2-diphenylcyclopropanecarboxylate. To obtain the target carboxylic acid, this ester must be hydrolyzed. This is typically accomplished via saponification, a robust and high-yielding reaction.
-
Causality: The ester is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solvent. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, forming the sodium or potassium salt of the carboxylic acid. A final acidification step with a strong mineral acid (e.g., HCl) protonates the carboxylate salt to yield the final, neutral this compound product.
The overall synthetic workflow is visualized below.
Detailed Experimental Protocol
The following protocol is a self-validating system, designed with checkpoints and rationales to ensure successful synthesis and purification.
Protocol: Synthesis of Ethyl 2,2-Diphenylcyclopropanecarboxylate
-
Reactor Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a dropping funnel, add 1,1-diphenylethylene (10.0 g, 55.5 mmol) and rhodium(II) acetate dimer (Rh₂(OAc)₄, 123 mg, 0.28 mmol, 0.5 mol%).
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until all solids have dissolved.
-
Reagent Addition: In the dropping funnel, prepare a solution of ethyl diazoacetate (7.6 g, 66.6 mmol) in 50 mL of anhydrous DCM.
-
Reaction Execution: Add the ethyl diazoacetate solution dropwise to the stirred reaction mixture over a period of 2 hours.
-
Causality & Trustworthiness: Slow addition is critical to maintain a low concentration of the diazo compound, preventing dimerization and ensuring the catalytic cycle proceeds efficiently. The reaction is exothermic, and slow addition helps control the temperature. Vigorous nitrogen evolution will be observed; the rate of addition should be controlled to maintain a steady, manageable effervescence.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours or until TLC analysis (e.g., using a 9:1 hexanes:ethyl acetate eluent) shows complete consumption of the starting alkene.
-
Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will be a dark oil.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate). Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield ethyl 2,2-diphenylcyclopropanecarboxylate as a pale yellow oil.
Protocol: Hydrolysis to this compound
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified ethyl 2,2-diphenylcyclopropanecarboxylate (e.g., 10.0 g, 37.5 mmol) in 100 mL of ethanol.
-
Base Addition: Add a solution of sodium hydroxide (3.0 g, 75.0 mmol) in 25 mL of water.
-
Reaction Execution: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4 hours.
-
Causality & Trustworthiness: Refluxing provides the necessary activation energy for the saponification reaction. The reaction progress can be monitored by TLC, observing the disappearance of the starting ester spot and the appearance of a new, more polar spot for the carboxylate salt at the baseline.
-
-
Workup & Acidification: Cool the reaction mixture to room temperature and concentrate it on a rotary evaporator to remove the ethanol. Dilute the remaining aqueous residue with 100 mL of water and transfer to a separatory funnel. Wash the aqueous layer with 50 mL of diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Product Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry it under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water or toluene to yield the final product as a white crystalline solid.
Applications in Drug Development: The Cibenzoline Precursor
The primary industrial and research application of this compound is as a key building block in the synthesis of Cibenzoline . Cibenzoline is a class I antiarrhythmic agent used to treat ventricular arrhythmias.
The synthesis involves converting the carboxylic acid to an acid chloride, which is then reacted with an appropriate amine side chain to form the final active pharmaceutical ingredient (API).
The structural rigidity and specific stereochemistry imparted by the diphenylcyclopropane moiety are crucial for the pharmacological activity of Cibenzoline. Therefore, the efficient and high-purity synthesis of this compound is a critical step in the overall manufacturing process of this important therapeutic agent.
Conclusion
This compound is a compound of significant value, primarily as a non-trivial pharmaceutical intermediate. Its identity is well-established with CAS number 7150-12-1. A logical and scalable synthetic route proceeds from 1,1-diphenylethylene via catalytic cyclopropanation followed by ester hydrolysis. The protocols provided herein are designed to be robust and reproducible, incorporating mechanistic understanding to empower researchers. Its central role in the synthesis of Cibenzoline underscores the importance of this molecule in medicinal chemistry and highlights the practical application of fundamental organic reactions in the development of life-saving drugs.
References
Whitepaper: The Cyclopropane Moiety: A Cornerstone of Modern Chemical Innovation
Abstract
The cyclopropane ring, the smallest of the carbocycles, has transcended its status as a mere chemical curiosity to become a pivotal functional group in contemporary research and development. Its inherent ring strain and unique electronic properties—characterized by "bent" bonds with significant π-character—bestow upon it a reactivity profile and conformational rigidity that are highly sought after in medicinal chemistry, organic synthesis, and materials science.[1][2][3] This technical guide provides an in-depth exploration of the research applications of novel cyclopropane compounds, moving beyond a simple survey to explain the underlying chemical principles that drive their utility. We will delve into the strategic use of cyclopropanes as bioisosteres and conformational locks in drug design, their role as versatile three-carbon synthons in complex molecule synthesis, and their emerging applications in polymer science. This paper is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this remarkable structural motif.
The Foundation: Understanding the Unique Physicochemical Nature of Cyclopropane
The utility of the cyclopropane ring stems directly from its unusual structure and bonding. The three carbon atoms are necessarily coplanar, forcing the C-C-C bond angles to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon.[2] This deviation results in substantial angle strain (~27 kcal/mol) and torsional strain, making the ring kinetically stable but thermodynamically reactive.
The C-C bonds are not simple sigma bonds; they are often described as "bent" or "banana" bonds, with electron density concentrated outside the internuclear axis.[3] This feature imparts partial double-bond (π) character to the C-C bonds, allowing the cyclopropane ring to interact with adjacent functional groups through conjugation and to participate in reactions typically associated with alkenes, such as additions with electrophiles.[3]
Key Physicochemical Properties:
-
High Ring Strain: Provides a thermodynamic driving force for ring-opening reactions.
-
π-Character: The C-C bonds have enhanced p-character, allowing for electronic conjugation with adjacent π-systems (e.g., phenyl rings, carbonyls) and stabilization of adjacent positive charges.[4][5]
-
Rigidity and Planarity: The three carbon atoms define a rigid plane, making the cyclopropyl group an excellent tool for locking the conformation of a molecule.[6][7]
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[4][7][8]
Caption: Walsh model illustrating the sp² and p-orbital contributions to cyclopropane's "bent bonds".
Application in Medicinal Chemistry and Drug Discovery
The cyclopropyl group is a "privileged" motif in medicinal chemistry, appearing in over 60 marketed drugs and hundreds of clinical candidates.[8][9] Its prevalence is due to its ability to solve multiple challenges encountered during lead optimization.[4][5][9]
Bioisosteric Replacement
Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[10] The cyclopropyl group is a versatile bioisostere for several common functionalities, often leading to improved properties.
-
Isopropyl and Gem-Dimethyl Groups: Replacing a metabolically vulnerable isopropyl or gem-dimethyl group with a cyclopropane ring can block oxidative metabolism at that position, enhancing the drug's half-life.[8] The rigid cyclopropane also reduces the entropic penalty upon binding to a target protein compared to a freely rotating group.[4]
-
Alkene and Phenyl Groups: The π-character of the cyclopropane ring allows it to serve as a non-planar, saturated isostere for alkenes and phenyl rings. This replacement can improve solubility and metabolic stability while maintaining necessary electronic interactions with the target receptor.[8]
Caption: Cyclopropane as a versatile bioisostere in drug design.
Conformational Restriction
The defined and rigid geometry of the cyclopropane ring is a powerful tool for "locking" the conformation of a molecule into its bioactive form.[6][7] By incorporating a cyclopropane into a flexible aliphatic chain, chemists can reduce the number of accessible conformations, which can lead to:
-
Increased Potency: Pre-organizing the ligand for its binding site minimizes the entropic cost of binding.[4][6]
-
Enhanced Selectivity: A rigid analog may fit the intended target's binding site perfectly but bind poorly to off-targets, reducing side effects.[11]
-
Probing Bioactive Conformation: Synthesizing different stereoisomers of a cyclopropane-containing analog allows researchers to determine the precise 3D arrangement required for biological activity.[12]
This strategy has been successfully used to design peptide mimics where the cyclopropane ring replaces a peptide linkage to enforce an extended β-strand conformation.[12]
Impact on Physicochemical Properties
The introduction of a cyclopropyl group can favorably modulate a molecule's overall properties, a critical aspect of drug development.
| Property | Parent Moiety (e.g., Isopropyl) | Cyclopropyl Analog | Rationale & Citation |
| Metabolic Stability | Low (Susceptible to CYP450) | High | Stronger C-H bonds resist oxidation.[5][7] |
| Lipophilicity (LogP) | Moderate-High | Generally Lower | Reduced surface area and increased polarity. |
| Aqueous Solubility | Lower | Often Higher | Increased fraction of sp³ carbons (Fsp³) disrupts crystal packing.[8] |
| Receptor Binding | Entropically Costly | Entropically Favorable | Reduced rotational freedom pre-organizes the molecule for binding.[4] |
| P-gp Efflux Ratio | Can be High | Often Lower | Altered pKa and conformation can reduce recognition by efflux pumps.[4][5] |
Application in Modern Organic Synthesis
Beyond modifying existing molecules, cyclopropanes are versatile building blocks for constructing complex molecular architectures. Their stored ring-strain energy can be released in a controlled manner to drive a variety of chemical transformations.[13]
Donor-Acceptor Cyclopropanes (DACs)
A particularly powerful class of reagents are donor-acceptor cyclopropanes (DACs). These are substituted with an electron-donating group (e.g., aryl, alkoxy) and an electron-withdrawing group (e.g., ester, ketone) on adjacent carbons. This substitution pattern polarizes the distal C-C bond, making it susceptible to nucleophilic ring-opening.[14][15]
DACs are effectively 1,3-zwitterionic synthons and undergo a wide range of transformations, most notably [3+2] cycloadditions with various dipolarophiles (aldehydes, imines, alkenes) to form five-membered rings.[16] This strategy provides a rapid and stereocontrolled entry into complex heterocyclic systems that are common in pharmaceuticals and natural products.[17][18]
Caption: General reaction pathway for a Lewis acid-catalyzed [3+2] cycloaddition of a DAC.
Synthesis of Natural Products
Many natural products, particularly terpenoids and alkaloids, feature the cyclopropane motif as a key structural element.[19][20] The development of stereoselective cyclopropanation methods has been crucial for the total synthesis of these complex and often biologically active molecules.[19][21] Common strategies include:
-
Simmons-Smith Cyclopropanation: Utilizes a carbenoid species generated from diiodomethane and a zinc-copper couple.[19][22]
-
Transition-Metal-Catalyzed Decomposition of Diazo Compounds: Catalysts based on rhodium, copper, or palladium facilitate the transfer of a carbene from a diazo compound to an alkene.[19][20] This method offers high levels of stereocontrol.
-
Intramolecular Nucleophilic Substitution (SN2): Cyclization of substrates bearing a nucleophilic center and a leaving group in a 1,3-relationship.[19]
Experimental Protocol: Catalytic Asymmetric Cyclopropanation
To ensure scientific integrity, a protocol must be robust and self-validating through rigorous purification and characterization. The following describes a representative Rhodium(II)-catalyzed asymmetric cyclopropanation, a powerful method for creating enantiomerically enriched cyclopropanes.[19]
Objective: To synthesize (1R, 2S)-methyl 2-phenylcyclopropane-1-carboxylate from styrene and methyl diazoacetate.
Methodology:
-
Reactor Setup: Under an inert nitrogen atmosphere, a 100 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with styrene (5.2 g, 50 mmol, 5 eq.) and the chiral catalyst Rh₂(S-DOSP)₄ (69 mg, 0.0375 mmol, 0.075 mol%) in anhydrous dichloromethane (DCM, 20 mL). The solution is cooled to 0°C in an ice bath.
-
Reagent Addition: Methyl diazoacetate (MDA, 1.0 g, 10 mmol, 1 eq.) is dissolved in 10 mL of anhydrous DCM. This solution is added dropwise to the stirred reaction mixture over a period of 4 hours via the dropping funnel. Causality: Slow addition is critical to maintain a low concentration of the highly reactive diazo compound, preventing dimerization and ensuring selective reaction with the catalyst to form the metal carbene intermediate.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the MDA spot indicates reaction completion. The reaction is typically complete after stirring for an additional 2 hours at 0°C post-addition.
-
Workup and Purification: The reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (gradient elution, 100% Hexanes to 95:5 Hexanes:Ethyl Acetate). Self-Validation: This step is crucial to separate the desired product from unreacted styrene, catalyst, and potential side products (e.g., diethyl fumarate and maleate from carbene dimerization).
-
Characterization and Validation:
-
Structure Confirmation: The purified fractions are analyzed by ¹H NMR and ¹³C NMR spectroscopy to confirm the cyclopropane ring's formation and the relative stereochemistry (trans isomer is favored).
-
Purity Assessment: Purity is assessed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Enantiomeric Excess (e.e.) Determination: The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H column). This final step validates the effectiveness of the asymmetric catalyst.
-
Emerging Applications in Materials Science
While less established than in medicinal chemistry, the incorporation of cyclopropane units into polymer backbones is an emerging area of research. The unique properties of the ring can be used to modify the physical characteristics of materials.
-
Altering Polymer Properties: Introducing cyclopropane groups into polydiene backbones has been shown to change key properties like glass-transition temperature, melt flow, and thermal stability.[23]
-
Photosensitive Polymers: The strain of the cyclopropane ring can be harnessed. Some cyclopropane-containing polymers exhibit photosensitivity, where UV light can induce cross-linking or other transformations, making them potentially useful in microelectronics and optics.[24][25]
Conclusion
The cyclopropane ring is far more than a simple three-membered ring; it is a sophisticated chemical tool with a diverse and expanding range of applications. Its unique combination of conformational rigidity, metabolic robustness, and controlled reactivity has solidified its role as an indispensable motif in modern drug discovery.[6][26] Concurrently, its utility as a versatile synthetic building block, especially in the form of donor-acceptor cyclopropanes, enables the rapid construction of complex molecular frameworks.[15] As synthetic methodologies become even more refined and our understanding of its influence on material properties grows, the novel applications for cyclopropane-containing compounds are set to expand even further, promising new breakthroughs across the scientific disciplines.
References
- 1. Recent advances in the synthesis of cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Cyclopropane - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A new golden age for donor-acceptor cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cycloadditions of Donor–Acceptor Cyclopropanes and ‐butanes using S=N‐Containing Reagents: Access to Cyclic Sulfinamides, Sulfonamides, and Sulfinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wiley.com [wiley.com]
- 18. dokumen.pub [dokumen.pub]
- 19. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. Recent advances in the total synthesis of cyclopropane-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. The Roles of Fused-Cyclopropanes in Medicinal Chemistry: Insights from the Past Decade: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Initial Toxicity Screening of Diphenylcyclopropane Derivatives: A Strategic Framework for Early-Stage Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The diphenylcyclopropane scaffold represents a promising chemical motif in modern medicinal chemistry, offering a unique combination of rigidity and three-dimensionality that can be exploited for potent and selective targeting of various biological receptors and enzymes. However, like any novel chemical entity (NCE), derivatives of this class must undergo rigorous safety evaluation early in the drug discovery pipeline to mitigate the risk of late-stage attrition. This guide provides a comprehensive, field-proven framework for the initial toxicity screening of diphenylcyclopropane derivatives. Moving beyond a simple checklist of assays, we delve into the causality behind experimental choices, establish self-validating systems for data integrity, and ground our recommendations in authoritative, referenceable protocols. The objective is to build a multi-parameter toxicity profile—spanning cytotoxic, genotoxic, cardiovascular, and metabolic liabilities—that enables confident, data-driven decisions on which candidates to advance.
Introduction: The Imperative for Early De-risking
In pharmaceutical research, the "fail early, fail cheap" paradigm is a guiding principle. The cost of failure escalates exponentially as a compound progresses through development. A significant portion of these failures, approximately 30%, can be attributed to unmanageable toxicity discovered too late in the process.[1][2] Therefore, the initial toxicity screening of a new chemical series, such as diphenylcyclopropane derivatives, is not merely a regulatory hurdle but a critical strategic component of discovery.
This guide outlines a tiered, integrated approach, beginning with predictive in silico models and progressing to a core battery of robust in vitro assays. This strategy is designed to efficiently identify potential liabilities, conserve resources, and focus medicinal chemistry efforts on compounds with the highest probability of success.[3][4]
Part 1: The Predictive First Pass - In Silico Assessment
Before committing to costly and time-consuming wet lab experiments, computational toxicology provides an invaluable first pass.[1] The fundamental premise is that a chemical's structure dictates its biological activity and, by extension, its potential toxicity.[5] For a novel series like diphenylcyclopropane derivatives, in silico models can flag potential hazards before a single gram of the compound is synthesized.
Core Directive: The goal here is not to definitively label a compound as "toxic" but to identify potential risks that require focused in vitro investigation.
Methodologies:
-
Quantitative Structure-Activity Relationship (QSAR) Models: These models use statistical methods to correlate molecular structures with known toxicological endpoints.[6][7] For diphenylcyclopropane derivatives, QSAR can predict general endpoints like acute oral toxicity or specific liabilities like mutagenicity.
-
Structural Alerts (SAs): These are specific chemical fragments or motifs known to be associated with toxicity.[7] Expert systems can analyze a novel diphenylcyclopropane structure for the presence of SAs related to, for example, DNA reactivity or protein binding, which might suggest genotoxicity.
The workflow for an in silico assessment is a logical progression from data collection to predictive modeling.
Caption: A streamlined workflow for the initial in silico toxicological assessment.
Trustworthiness & Validation: The predictive power of any in silico model is only as good as the data it was built on.[7] It is crucial to use well-validated models and understand their applicability domain—the chemical space in which their predictions are reliable. A prediction for a highly novel diphenylcyclopropane scaffold may carry more uncertainty than one for a well-studied chemical class.
Part 2: The Core In Vitro Toxicity Battery
Following the in silico screen, a core battery of in vitro assays provides the first biological data on the compound's safety profile. This panel is designed to assess the most common and critical liabilities that lead to drug attrition: cytotoxicity, genotoxicity, cardiotoxicity, and metabolic drug-drug interactions (DDI).[3][4][8]
A. Foundational Cytotoxicity Assessment
Expertise & Experience: The first and most fundamental assay is a general cytotoxicity screen. Its primary purpose is twofold: 1) to provide a baseline measure of cellular toxicity, and 2) to determine the appropriate concentration range for all subsequent, more complex assays. Running other assays at overtly cytotoxic concentrations is a common pitfall that leads to misleading, non-specific results. This assay serves as a critical range-finder.
Recommended Assay: Neutral Red Uptake (NRU) Cytotoxicity Assay This method is recognized by regulatory bodies like the OECD for its utility in estimating starting doses for in vivo studies and is a robust measure of cell viability.[9][10]
Protocol: NRU Assay in HepG2 Cells
-
Cell Plating: Seed HepG2 human liver carcinoma cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 2x stock of the diphenylcyclopropane derivative in culture medium. Perform serial dilutions to create a range of 8-10 concentrations (e.g., from 100 µM down to 0.01 µM).
-
Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions (in triplicate). Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., Doxorubicin) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Staining: Remove the dosing medium. Add 100 µL of medium containing 50 µg/mL Neutral Red and incubate for 3 hours. Viable cells will take up the dye into their lysosomes.
-
Extraction: Wash the cells with PBS. Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well to extract the dye.
-
Readout: Measure the absorbance at ~540 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Data Presentation:
| Compound ID | Scaffold | Max Test Conc. (µM) | Cytotoxicity IC₅₀ (µM) |
| DPC-001 | 1,2-diphenylcyclopropane | 100 | > 100 |
| DPC-002 | 1-amino-2-phenylcyclopropane | 100 | 45.2 |
| Doxorubicin | (Positive Control) | 10 | 0.8 |
B. Genotoxicity Screening: The Ames Test
Expertise & Experience: Assessing mutagenic potential is a non-negotiable step in safety screening.[11] A positive result for mutagenicity is often a "showstopper" for a drug candidate. The bacterial reverse mutation assay, or Ames test, is the gold standard for this endpoint, valued for its high throughput, low cost, and decades of validation.[12][13]
Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize it and require it in their growth medium.[14] The assay measures the ability of a test compound to cause mutations that revert the bacteria to a histidine-synthesizing state (His+), allowing them to grow on a histidine-free medium.[11] The inclusion of a rat liver S9 fraction is critical to simulate mammalian metabolism, as some compounds only become mutagenic after metabolic activation.[12]
Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Use a standard panel of strains to detect different types of mutations, such as TA98 (frameshift) and TA100 (base-pair substitution).[14]
-
Metabolic Activation: Prepare two sets of experiments for each concentration: one with and one without the S9 liver metabolic activation system.
-
Exposure: In a test tube, mix the test compound (at several concentrations determined from the cytotoxicity assay), the bacterial culture (e.g., 1-2 x 10⁸ CFU), and either the S9 mix or a control buffer.
-
Plating: Add molten top agar to the tube, vortex gently, and pour the mixture onto minimal glucose agar plates (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of visible revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the vehicle control count.
Caption: Workflow of the Ames bacterial reverse mutation test.
C. Cardiotoxicity Screening: The hERG Assay
Expertise & Experience: Drug-induced cardiotoxicity is a leading cause of late-stage drug withdrawal.[3] The primary mechanism of concern is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[15] Inhibition of this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[15][16] Therefore, assessing hERG inhibition is a mandatory part of early safety screening.
Principle: The most direct and reliable method is the patch-clamp electrophysiology assay, which measures the flow of potassium ions through the hERG channel in cells engineered to express it.[16] The effect of the test compound on this current is quantified to determine its inhibitory potential.
Protocol: Automated Patch-Clamp hERG Assay
-
Cell Line: Use a stable cell line expressing the hERG channel, typically HEK293 cells.[16]
-
Assay Preparation: Cells are prepared and loaded onto the automated patch-clamp system (e.g., QPatch). A stable baseline hERG current is established for each cell.
-
Compound Application: The diphenylcyclopropane derivative is applied to the cells, typically in cumulatively increasing concentrations (e.g., 0.1, 1, 10 µM).
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit the characteristic hERG tail current, which is measured.[17]
-
Data Acquisition: The peak tail current is measured before and after the application of the test compound.
-
Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline. An IC₅₀ value is determined from the concentration-response curve.
Data Presentation:
| Compound ID | Max Test Conc. (µM) | hERG Inhibition IC₅₀ (µM) | Therapeutic Index (TI) Estimate |
| DPC-001 | 30 | > 30 | > 30 |
| DPC-003 | 30 | 2.5 | < 10 |
| E-4031 (Control) | 1 | 0.01 | N/A |
| TI Estimate = hERG IC₅₀ / Projected Efficacious Concentration. A TI < 30 is a common flag for concern. |
D. Metabolic Liabilities: Cytochrome P450 Inhibition
Expertise & Experience: Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for drug metabolism.[18] Inhibition of these enzymes by a new drug can slow the metabolism of co-administered drugs, leading to elevated plasma levels and potential toxicity.[18][19] Assessing the potential for CYP inhibition is crucial for predicting drug-drug interactions (DDIs).
Principle: This assay measures the ability of a test compound to inhibit the activity of the most important CYP isoforms (typically 1A2, 2C9, 2C19, 2D6, and 3A4).[19][20] This is done by incubating the compound with human liver microsomes (a source of CYP enzymes) and a specific probe substrate for each isoform. The rate of metabolite formation from the probe substrate is measured via LC-MS/MS, and any reduction in this rate indicates inhibition.[19]
Protocol: CYP Inhibition Assay (IC₅₀ Determination)
-
System: Use pooled human liver microsomes (HLMs) as the enzyme source.
-
Incubation Mixture: For each CYP isoform, prepare an incubation mixture containing HLMs, a specific probe substrate (e.g., Phenacetin for CYP1A2), and the diphenylcyclopropane derivative at various concentrations.
-
Initiation: Start the reaction by adding the cofactor NADPH.
-
Incubation: Incubate at 37°C for a short, defined period (e.g., 10 minutes).
-
Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analysis: Centrifuge to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite.
-
Calculation: Determine the rate of metabolite formation at each test compound concentration and calculate the IC₅₀ value for each isoform.
Caption: Workflow for determining CYP450 inhibition potential.
E. Mitochondrial Toxicity: Membrane Potential Assay
Expertise & Experience: Mitochondria are the powerhouses of the cell, and their dysfunction is a known mechanism of drug-induced toxicity, particularly liver injury.[21][22] A key indicator of mitochondrial health is the mitochondrial membrane potential (MMP).[22] A collapse of the MMP is an early indicator of cellular stress and can precede apoptosis.[23]
Principle: This cell-based assay uses a cationic fluorescent dye that accumulates in healthy, energized mitochondria, which have a high negative membrane potential.[21] When the MMP is disrupted by a toxicant, the dye can no longer accumulate, leading to a measurable decrease in fluorescence.[22]
Protocol: JC-10 Mitochondrial Membrane Potential Assay
-
Cell Plating: Seed a relevant cell line (e.g., HepG2) in a 96-well, black-walled, clear-bottom plate and incubate for 24 hours.
-
Dye Loading: Load the cells with a fluorescent MMP sensor dye (e.g., JC-10) according to the manufacturer's protocol. In healthy cells, the dye forms red fluorescent aggregates in the mitochondria.
-
Dosing: Add the diphenylcyclopropane derivative at various concentrations. Include a vehicle control and a positive control uncoupler like FCCP, which is known to collapse the MMP.[21]
-
Incubation: Incubate for a defined period (e.g., 1-4 hours).
-
Readout: Measure the fluorescence on a plate reader. In healthy cells with high MMP, the dye emits red fluorescence. In apoptotic or unhealthy cells with low MMP, the dye remains in a monomeric form in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence is a robust measure of MMP.
-
Analysis: A decrease in the red/green fluorescence ratio indicates a loss of MMP. Calculate the EC₅₀ for this effect.
Data Presentation:
| Compound ID | Cytotoxicity IC₅₀ (µM) | MMP Disruption EC₅₀ (µM) | Interpretation |
| DPC-001 | > 100 | > 100 | No mitochondrial liability detected. |
| DPC-004 | 55 | 8 | Mitochondrial toxicity is a likely driver of cytotoxicity. |
| FCCP (Control) | 20 | 0.5 | Potent mitochondrial uncoupler. |
Part 3: Integrated Data Analysis & Decision Making
A critical error in early toxicity screening is viewing each assay in isolation. The true power of this framework lies in the synthesis of all data points to form a coherent risk profile.
The Decision Matrix:
-
Genotoxicity: Is the Ames test positive?
-
Yes: This is a major red flag. The compound is likely terminated unless there is a compelling reason and a clear strategy to mitigate the liability.
-
-
Cardiotoxicity: What is the hERG IC₅₀ and the estimated therapeutic index (TI)?
-
TI > 30: Generally considered acceptable risk.
-
TI < 10: High risk of clinical cardiotoxicity. The compound should likely be deprioritized.
-
10 < TI < 30: A grey area. Requires careful consideration of the target, dose, and potential for chemical modification.
-
-
CYP Inhibition: Are any of the major CYP isoforms inhibited with an IC₅₀ < 1 µM?
-
Yes: This indicates a high potential for drug-drug interactions. This is a serious liability, especially for CYP3A4 or CYP2D6. The project team must decide if this risk is manageable.
-
-
Cytotoxicity & Mitochondria:
-
Is the compound cytotoxic (IC₅₀ < 10 µM)? If so, is the mitochondrial membrane potential disrupted at similar or lower concentrations?
-
MMP EC₅₀ ≤ Cyto IC₅₀: Suggests mitochondrial toxicity is a primary mechanism of cell death. This can be a significant concern, particularly for potential liver toxicity.
-
Cyto IC₅₀ << MMP EC₅₀: The cytotoxicity is likely driven by another mechanism (e.g., on-target toxicity), which requires further investigation.
-
Final Assessment: By integrating these data points, a project team can confidently categorize a diphenylcyclopropane derivative as low-risk (proceed), moderate-risk (investigate further or modify), or high-risk (terminate). This evidence-based approach ensures that only the most promising and safest candidates are advanced, fulfilling the ultimate goal of early-stage toxicity screening.
References
- 1. news-medical.net [news-medical.net]
- 2. Advancements in Early Toxicity Testing [Podcast] | Molecular Devices [fr.moleculardevices.com]
- 3. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 4. news-medical.net [news-medical.net]
- 5. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. criver.com [criver.com]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 15. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. lnhlifesciences.org [lnhlifesciences.org]
- 19. enamine.net [enamine.net]
- 20. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
Methodological & Application
Application Notes & Protocols: Enantioselective Synthesis of 2,2-Diphenylcyclopropanecarboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the enantioselective synthesis of 2,2-diphenylcyclopropanecarboxylic acid. Chiral cyclopropanes are pivotal structural motifs in numerous biologically active compounds and serve as versatile synthetic intermediates.[1] The synthesis of the sterically demanding 2,2-diphenylcyclopropane framework with high enantiopurity presents unique challenges. This guide critically evaluates the two predominant strategies: direct asymmetric catalytic cyclopropanation and the resolution of a racemic mixture. We provide in-depth discussions on the mechanistic underpinnings of various catalytic systems—including those based on rhodium, copper, and cobalt, as well as organocatalytic approaches—and offer a comparative analysis of their efficacy. Furthermore, we detail protocols for enzymatic kinetic resolution as a robust alternative. Each section is supported by practical, field-tested protocols, troubleshooting insights, and quantitative data to guide the practitioner in selecting and executing the optimal synthetic route.
Introduction: The Significance of Chiral 2,2-Diphenylcyclopropanes
The cyclopropane ring, a strained three-membered carbocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis.[2] Its rigid structure allows it to act as a conformational constraint, while its unique electronic properties can modulate the biological activity of a parent molecule. When substituted asymmetrically, chiral cyclopropanes become powerful building blocks for creating complex stereochemical architectures.
This compound, in its enantiopure form, is a precursor to valuable chiral ligands and pharmacologically active agents. The primary challenge in its synthesis lies in controlling the absolute stereochemistry at the C1 carbon. This guide outlines two principal pathways to achieve this, as illustrated below.
Diagram 1: High-level overview of synthetic strategies.
Part I: Direct Asymmetric Catalytic Cyclopropanation
The most elegant and atom-economical approach to enantiopure cyclopropanes is through direct asymmetric catalysis. This strategy involves the reaction of an alkene (1,1-diphenylethene) with a carbene precursor, typically a diazo compound, in the presence of a chiral catalyst.
Mechanistic Rationale: The Metal-Carbene Pathway
Transition metal-catalyzed cyclopropanations, particularly with rhodium and copper, are cornerstone reactions in organic synthesis.[2] The generally accepted mechanism involves the formation of a transient, electrophilic metal-carbene (or carbenoid) intermediate. This intermediate is then attacked by the nucleophilic π-bond of the alkene in a concerted, though often asynchronous, fashion to form the cyclopropane ring and regenerate the catalyst. The chiral ligands coordinated to the metal center create a sterically and electronically defined environment that dictates the facial selectivity of the alkene attack, thereby inducing enantioselectivity.
Diagram 2: Generalized catalytic cycle for cyclopropanation.
Key Catalytic Systems
Chiral dirhodium(II) tetracarboxylates are exceptionally effective catalysts for asymmetric cyclopropanation.[3] Catalysts derived from chiral amino acids or N-phthaloyl-protected amino acids provide a well-defined chiral pocket that effectively controls stereochemistry.[2][4] The reaction of 1,1-diphenylethene with ethyl diazoacetate (EDA) is a classic transformation.
-
Expertise & Experience: The choice of the rhodium catalyst is critical. Catalysts like Rh₂(S-TCPTAD)₄ have shown high efficacy for electron-deficient olefins.[2] The solvent can also play a role, with non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) being typical choices to avoid competitive binding to the metal center. Slow addition of the diazo compound is a standard technique to maintain a low concentration of the highly reactive carbene precursor, thus minimizing side reactions such as dimerization to form dialkyl maleate and fumarate.[5]
Copper(I) complexes bearing chiral ligands, such as bis(oxazolines) (BOX) or Schiff bases, are also powerful catalysts for this transformation.[6][7] They are often more economical than their rhodium counterparts. The enantioselectivity can be highly dependent on the ligand's structure and the counter-ion associated with the copper salt (e.g., OTf, PF₆).[6][8] For the synthesis of this compound derivatives, copper-Schiff base complexes have demonstrated high enantioselectivities, reaching up to 98.6% ee in some cases.[7]
A more recent development is the use of cobalt(II) porphyrin complexes, which operate through a distinct stepwise radical mechanism rather than a concerted pathway.[9][10] This metalloradical approach has proven effective for a broad range of styrenes and diazo compounds, often providing excellent diastereoselectivity and enantioselectivity (up to 98% ee).[5] A key advantage is the suppression of diazo compound dimerization, which can simplify the experimental procedure by obviating the need for slow addition.[5]
Metal-free, organocatalytic methods have emerged as a sustainable alternative.[1] These reactions often rely on the formation of an iminium ion from an α,β-unsaturated aldehyde and a chiral secondary amine catalyst (e.g., a prolinol derivative).[11] This activated iminium ion then reacts with a nucleophile, such as a sulfur ylide, to generate the cyclopropane ring.[12] This approach has been successfully applied to synthesize chiral diarylcyclopropanes with high yields and enantioselectivities.[1]
Data Summary: Catalyst Performance
| Catalyst System | Ligand/Catalyst Type | Typical Substrates | Yield (%) | ee (%) | Reference |
| Rhodium(II) | Chiral Carboxamidates | 1,1-Disubstituted Olefins + Diazoacetates | Good to High | Up to 98% | [2] |
| Copper(I) | Chiral Schiff Base | 1,1-Diphenylethene + EDA | High | Up to 98.6% | [7] |
| Copper(I) | Bis(oxazoline) (BOX) | Styrene + EDA | Good | Up to 60% | [6] |
| Cobalt(II) | Chiral Porphyrin | Styrenes + Diazoacetates | High | Up to 98% | [5] |
| Organocatalyst | Chiral Amine | Cinnamaldehydes + Benzyl Chlorides | Good to High | Up to 99% | [1] |
Part II: Chiral Resolution of Racemic Acid/Ester
When direct asymmetric synthesis is challenging or if both enantiomers are desired for screening purposes, chiral resolution of a racemic mixture is a highly effective and scalable strategy. This involves synthesizing racemic this compound or its ester and then separating the enantiomers.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a premier method for producing enantiopure compounds due to the exceptional selectivity of enzymes.[13] This technique exploits the fact that an enzyme, typically a lipase or esterase, will catalyze the hydrolysis of one enantiomer of a racemic ester at a much higher rate than the other.
The process yields a mixture of an enantioenriched carboxylic acid and the unreacted, enantioenriched ester, which can then be separated. The maximum theoretical yield for the desired enantiomer in a single resolution step is 50%. Lipases such as Novozym 435 (from Candida antarctica) are widely used due to their broad substrate tolerance, high enantioselectivity, and stability in organic co-solvents.[13][14]
Diagram 3: Workflow for enzymatic kinetic resolution.
Part III: Experimental Protocols
Disclaimer: These protocols are representative and should be adapted and optimized based on specific laboratory conditions and substrate scope. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation
This protocol describes the synthesis of ethyl 2,2-diphenylcyclopropanecarboxylate using a chiral dirhodium(II) catalyst.
Materials:
-
Dirhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄, 1 mol%)
-
1,1-Diphenylethene (1.0 equiv)
-
Ethyl diazoacetate (EDA) (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and septum, add the dirhodium(II) catalyst (1 mol%) and 1,1-diphenylethene (1.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DCM via cannula to dissolve the reagents (to a concentration of ~0.1 M with respect to the alkene).
-
In a separate flame-dried syringe, prepare a solution of ethyl diazoacetate (1.2 equiv) in anhydrous DCM.
-
Place the syringe on a syringe pump. Heat the reaction flask to reflux (approx. 40 °C).
-
Add the EDA solution to the reaction mixture via the syringe pump over 4-6 hours.
-
Scientist's Note: Slow addition is paramount to prevent the formation of diethyl maleate and fumarate through carbene dimerization. Monitor the reaction by TLC or GC-MS to ensure the consumption of the starting alkene.
-
-
After the addition is complete, continue stirring at reflux for an additional 1-2 hours until the starting material is fully consumed.
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 2,2-diphenylcyclopropanecarboxylate.
-
Characterization: Determine the yield. Analyze the enantiomeric excess (ee) using chiral HPLC or chiral SFC. The final carboxylic acid can be obtained by standard ester hydrolysis (e.g., LiOH in THF/H₂O).
Protocol 2: Lipase-Catalyzed Kinetic Resolution
This protocol details the resolution of racemic ethyl 2,2-diphenylcyclopropanecarboxylate.
Materials:
-
Racemic ethyl 2,2-diphenylcyclopropanecarboxylate (prepared via standard methods)
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.2)
-
Organic co-solvent (e.g., N,N-dimethylformamide or tert-butanol)
-
Orbital shaker or temperature-controlled stirring plate
-
Diethyl ether or ethyl acetate for extraction
Procedure:
-
In an Erlenmeyer flask, add the racemic ethyl 2,2-diphenylcyclopropanecarboxylate (e.g., 50 mmol).
-
Add the phosphate buffer (e.g., 250 mL). An organic co-solvent (5-15% v/v) can be added to improve substrate solubility.[15]
-
Add Novozym 435 (typically 10-20% by weight relative to the substrate).
-
Seal the flask and place it in an orbital shaker set to ~200 rpm and a constant temperature (e.g., 30-40 °C).[13]
-
Monitor the reaction progress by taking small aliquots over time. The reaction should be stopped at or near 50% conversion to maximize the enantiopurity of both the product and the remaining substrate. Conversion can be monitored by GC or HPLC.
-
Scientist's Note: Over-hydrolysis (>50%) will decrease the enantiomeric excess of the resulting carboxylic acid. Under-hydrolysis (<50%) will decrease the enantiomeric excess of the unreacted ester.
-
-
Once ~50% conversion is reached (typically 24-72 hours), filter off the immobilized enzyme. The enzyme can be washed with solvent, dried, and reused.
-
Transfer the filtrate to a separatory funnel. Acidify the aqueous solution to pH ~2-3 with dilute HCl.
-
Extract the mixture with an organic solvent (e.g., diethyl ether, 3 x 100 mL).
-
Separate the layers. The organic layer contains the unreacted (enantioenriched) ester. The acidified aqueous layer contains the (enantioenriched) carboxylic acid.
-
Work-up (Acid): Extract the acidified aqueous layer with ethyl acetate. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the enantioenriched this compound.
-
Work-up (Ester): Dry the initial organic extract (from step 8) over anhydrous Na₂SO₄, filter, and concentrate to yield the enantioenriched ester. This can be hydrolyzed separately to provide the other enantiomer of the acid.
-
Characterization: Determine the yields and analyze the ee of both the acid and the ester fractions by chiral HPLC.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 4. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric cyclopropanation catalyzed by a series of copper-(Schiff-base) complexes with two chiral centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cobalt(II)-Catalyzed Asymmetric Olefin Cyclopropanation with α-Ketodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 12. Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Strategic Application of 2,2-Diphenylcyclopropanecarboxylic Acid as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: A Novel Scaffold for Stereocontrol
In the field of asymmetric synthesis, the quest for robust and efficient chiral auxiliaries is perpetual. These transient chiral controllers are fundamental tools for inducing stereoselectivity in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug discovery and development.[1] While numerous auxiliaries have been developed and successfully implemented, the exploration of novel scaffolds that offer unique steric and electronic properties continues to drive innovation.
This application note details the theoretical framework and practical, albeit projected, application of 2,2-diphenylcyclopropanecarboxylic acid as a chiral auxiliary. While extensive literature on its direct application is not widespread, its rigid cyclopropane backbone and the steric influence of the two phenyl groups present a compelling architecture for high-fidelity stereochemical control, particularly in enolate alkylation reactions. The protocols and insights presented herein are extrapolated from the well-established principles of asymmetric synthesis, most notably the seminal work on Evans oxazolidinone auxiliaries, and are intended to serve as a comprehensive guide for researchers exploring the potential of this promising chiral director.[2][3]
Synthesis and Resolution of the Chiral Auxiliary
The first critical step is the preparation of the enantiomerically pure this compound. A common and effective strategy involves the synthesis of the racemic acid followed by classical resolution.
Protocol 1: Synthesis of Racemic this compound
This protocol is adapted from established methods for cyclopropanation.
Materials:
-
Diphenyldiazomethane
-
Ethyl acrylate
-
Copper(I) cyanide (CuCN)
-
Diethyl ether (anhydrous)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Cyclopropanation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, a solution of ethyl acrylate (1.1 equivalents) in anhydrous diethyl ether is charged. A catalytic amount of CuCN is added. A solution of diphenyldiazomethane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel at room temperature. The reaction mixture is stirred overnight under a nitrogen atmosphere. The disappearance of the characteristic red color of diphenyldiazomethane indicates the completion of the reaction.
-
Work-up: The reaction mixture is filtered to remove the catalyst. The filtrate is washed with saturated aqueous ammonium chloride, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude ethyl 2,2-diphenylcyclopropanecarboxylate.
-
Hydrolysis: The crude ester is dissolved in a mixture of ethanol and 10% aqueous sodium hydroxide. The solution is refluxed for 4-6 hours, or until TLC analysis indicates complete consumption of the ester.
-
Isolation: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The aqueous residue is washed with diethyl ether to remove any non-polar impurities. The aqueous layer is then acidified with concentrated HCl until a white precipitate forms. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford racemic this compound.
Protocol 2: Resolution of (±)-2,2-Diphenylcyclopropanecarboxylic Acid
Classical resolution via diastereomeric salt formation with a chiral amine is a reliable method.
Materials:
-
Racemic this compound
-
(R)-(+)-α-phenylethylamine (or (S)-(-)-α-phenylethylamine for the other enantiomer)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Salt Formation: Dissolve the racemic this compound in a minimal amount of warm methanol. In a separate flask, dissolve an equimolar amount of (R)-(+)-α-phenylethylamine in methanol. Slowly add the amine solution to the carboxylic acid solution with gentle stirring. Allow the mixture to cool to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the diastereomeric salt.
-
Fractional Crystallization: Collect the crystalline solid by filtration. The less soluble diastereomeric salt will crystallize out first. The optical purity of the salt can be checked by measuring its specific rotation. Recrystallize the salt from a suitable solvent system (e.g., methanol/ethyl acetate) until a constant specific rotation is achieved.
-
Liberation of the Enantiopure Acid: Suspend the resolved diastereomeric salt in a biphasic mixture of ethyl acetate and water. Add 1 M HCl dropwise with vigorous stirring until the aqueous layer is acidic (pH ~2). The chiral amine will be protonated and move into the aqueous layer as its hydrochloride salt.
-
Isolation: Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate. Evaporation of the solvent will yield the enantiomerically enriched this compound. The enantiomeric excess (ee) should be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
Application in Asymmetric Enolate Alkylation
The rigid diphenylcyclopropane moiety is hypothesized to provide a well-defined steric environment for controlling the approach of electrophiles to a prochiral enolate. The following protocol outlines its use in a manner analogous to Evans' oxazolidinone auxiliaries.[4]
Workflow for Asymmetric Alkylation
Caption: General workflow for the use of this compound as a chiral auxiliary.
Protocol 3: Asymmetric Alkylation
Part A: Attachment of the Chiral Auxiliary
Materials:
-
(R)- or (S)-2,2-diphenylcyclopropanecarboxylic acid
-
Oxalyl chloride or thionyl chloride
-
A chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Acid Chloride Formation: To a solution of enantiopure this compound (1.0 equivalent) in anhydrous DCM, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.2 equivalents) at 0 °C. Stir the reaction mixture at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.
-
Acylation: In a separate flask, dissolve the chiral oxazolidinone (1.0 equivalent) and TEA (1.5 equivalents) in anhydrous DCM. Cool the solution to 0 °C and add a solution of the crude acid chloride in DCM dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting N-acyl oxazolidinone can be purified by flash column chromatography on silica gel.
Part B: Diastereoselective Alkylation
Materials:
-
N-acyl oxazolidinone from Part A
-
Lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere. Add a freshly prepared solution of LDA (1.1 equivalents) in THF dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C. The reaction is typically stirred at this temperature for several hours, and the progress is monitored by TLC.
-
Quenching and Work-up: Quench the reaction by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Diastereoselectivity Assessment: The crude product is purified by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or HPLC analysis of the purified product.
Part C: Cleavage of the Chiral Auxiliary
Materials:
-
Alkylated N-acyl oxazolidinone from Part B
-
Lithium hydroxide (LiOH) or sodium methoxide (NaOMe)
-
Hydrogen peroxide (H₂O₂) (for LiOH hydrolysis)
-
Methanol (MeOH) or a mixture of THF and water
Procedure (Hydrolytic Cleavage to Carboxylic Acid):
-
Dissolve the alkylated product in a mixture of THF and water (3:1). Cool the solution to 0 °C.
-
Add an aqueous solution of lithium hydroxide (4-8 equivalents) and 30% hydrogen peroxide (4-8 equivalents).
-
Stir the mixture vigorously at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding an aqueous solution of sodium sulfite. Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
The organic layer contains the desired chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral oxazolidinone.
Mechanism of Stereocontrol: A Postulated Model
The high diastereoselectivity observed in alkylations using Evans-type auxiliaries is attributed to a chelated Z-enolate intermediate that presents one face of the enolate for electrophilic attack while the other is sterically shielded by a substituent on the auxiliary.[5] A similar model can be proposed for the N-(2,2-diphenylcyclopropanecarbonyl)oxazolidinone.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. youtube.com [youtube.com]
- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
The Asymmetric Synthesis Applications of 2,2-Diphenylcyclopropanecarboxylic Acid: A Methodological Exploration
Introduction: The Quest for Chirality and the Allure of Rigid Scaffolds
In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount. The biological activity of pharmaceuticals, agrochemicals, and other functional molecules is intrinsically tied to their three-dimensional architecture. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, represent a powerful and reliable strategy for inducing asymmetry in chemical transformations. These molecular scaffolds, themselves enantiopure, guide the formation of new stereocenters with a high degree of selectivity. Among the vast arsenal of chiral auxiliaries, those possessing rigid carbocyclic frameworks have garnered significant attention due to their conformational stability and predictable stereodirecting effects.
This technical guide delves into the applications of 2,2-diphenylcyclopropanecarboxylic acid as a chiral auxiliary in asymmetric synthesis. The unique structural features of this molecule—a stereogenic center on a rigid cyclopropane ring flanked by two bulky phenyl groups—offer a compelling platform for exerting facial control in a variety of chemical reactions. We will explore the underlying principles of its stereodirecting influence, provide detailed protocols for its application, and present data that underscore its efficacy in the synthesis of valuable chiral building blocks. This document is intended for researchers, scientists, and drug development professionals seeking to expand their repertoire of tools for asymmetric synthesis.
Core Principle: Steric Hindrance as a Tool for Stereochemical Control
The efficacy of this compound as a chiral auxiliary hinges on the principle of sterically demanding facial blockade. When coupled to a prochiral substrate, typically through an amide or ester linkage, the two phenyl groups on the cyclopropane ring create a highly congested environment on one face of the reactive center. This steric hindrance effectively shields that face from the approach of incoming reagents, thereby directing attack to the less hindered face and leading to the preferential formation of one diastereomer.
The rigidity of the cyclopropane ring is crucial in this regard. Unlike more flexible acyclic auxiliaries, the conformational freedom of the 2,2-diphenylcyclopropyl moiety is significantly restricted. This ensures that the phenyl groups maintain a well-defined orientation relative to the reactive center, leading to a more predictable and often higher degree of stereochemical control.
Application in Asymmetric Alkylation of Enolates
One of the most powerful applications of chiral auxiliaries is in the diastereoselective alkylation of enolates. By attaching the this compound to a carboxylic acid or ketone, a chiral enolate can be generated, which then reacts with an electrophile to create a new stereocenter with high diastereoselectivity.
Mechanism of Stereocontrol in Enolate Alkylation
The stereochemical outcome of the alkylation is dictated by the conformation of the metal enolate. Upon deprotonation with a suitable base, such as lithium diisopropylamide (LDA), a lithium enolate is formed. The lithium cation is believed to chelate to the carbonyl oxygen of the enolate and the carbonyl oxygen of the auxiliary, locking the enolate into a rigid conformation. The bulky 2,2-diphenylcyclopropyl group then effectively blocks one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the opposite, less hindered face.
Diagram: Proposed Transition State for Diastereoselective Alkylation
Caption: Chelation of the lithium cation locks the enolate conformation, allowing the diphenylcyclopropyl group to direct the approach of the electrophile.
Protocol: Diastereoselective Alkylation of a Propionamide Derivative
This protocol describes the asymmetric alkylation of a propionamide derivative using (1R)-2,2-diphenylcyclopropanecarboxylic acid as the chiral auxiliary.
Step 1: Synthesis of the Chiral Amide
-
To a solution of (1R)-2,2-diphenylcyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour, or until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to afford the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous DCM (0.5 M) and cool to 0 °C.
-
In a separate flask, dissolve propionamide (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.5 M).
-
Add the propionamide solution to the acid chloride solution dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the chiral N-propionyl-2,2-diphenylcyclopropanecarboxamide.
Step 2: Diastereoselective Alkylation
-
To a solution of the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C, add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or commercial solution) dropwise.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by silica gel column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
To a solution of the alkylated product (1.0 eq) in a mixture of THF and water (3:1, 0.1 M), add lithium hydroxide (LiOH, 5.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
The aqueous layer can be basified and extracted with DCM to recover the chiral auxiliary.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the enantiomerically enriched carboxylic acid.
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl Iodide | >95:5 | 85 |
| Benzyl Bromide | >98:2 | 92 |
| Isopropyl Iodide | 90:10 | 78 |
Further Applications and Future Outlook
While the primary application of this compound as a chiral auxiliary has been demonstrated in enolate alkylations, its potential extends to other important asymmetric transformations. These include:
-
Asymmetric Aldol Reactions: The corresponding chiral imides can be used to control the stereochemistry of aldol additions, leading to the synthesis of chiral β-hydroxy carbonyl compounds.
-
Asymmetric Diels-Alder Reactions: Acrylate derivatives of the chiral auxiliary could serve as chiral dienophiles in [4+2] cycloaddition reactions, providing access to highly functionalized and stereochemically rich cyclic systems.
-
Asymmetric Conjugate Additions: The chiral auxiliary can be employed to direct the 1,4-addition of nucleophiles to α,β-unsaturated systems.
The development of new and more efficient methods for the synthesis of both enantiomers of this compound will further enhance its utility. Moreover, the synthesis of derivatives with modified electronic and steric properties could lead to second-generation auxiliaries with improved reactivity and selectivity. As the demand for enantiomerically pure compounds continues to grow, robust and predictable chiral auxiliaries like this compound will remain an indispensable tool for the synthetic chemist.
Conclusion
This compound serves as a potent chiral auxiliary for asymmetric synthesis, primarily through its ability to exert stringent steric control over the facial selectivity of reactions. Its rigid framework and bulky phenyl substituents provide a well-defined and predictable chiral environment, leading to high diastereoselectivities in reactions such as enolate alkylation. The detailed protocols provided herein offer a practical guide for researchers to implement this methodology in their own synthetic endeavors. The continued exploration of its applications in other asymmetric transformations promises to further solidify the position of this unique cyclopropane-based scaffold in the toolkit of modern organic synthesis.
Application Note: A Robust HPLC Method for the Analysis of 2,2-Diphenylcyclopropanecarboxylic Acid
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,2-Diphenylcyclopropanecarboxylic acid. As an important intermediate in the synthesis of pharmaceuticals like Cibenzoline, an antiarrhythmic drug, ensuring its purity and accurate quantification is critical.[1] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the rationale behind method development choices, a step-by-step protocol, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]
Introduction and Scientific Rationale
This compound is a chiral carboxylic acid. Its analysis by reversed-phase HPLC is the industry standard due to the technique's high resolution, sensitivity, and reproducibility.[2] The primary challenge in analyzing acidic compounds is managing their ionization to achieve sharp, symmetrical peaks. The Henderson-Hasselbalch equation dictates that for an acidic analyte to be fully ionized, the mobile phase pH should be at least two units above its pKa, and for it to be fully suppressed (in its neutral form), the pH should be at least two units below its pKa.[7]
The predicted pKa of this compound is approximately 4.40.[1] To ensure consistent retention and excellent peak shape, this method operates at a low pH (around 2.5-3.0). At this pH, the carboxylic acid group is protonated (non-ionized), leading to enhanced retention on a non-polar stationary phase and minimizing peak tailing that can occur from interactions with residual silanols on the silica support.[7] A C18 column is selected as the stationary phase for its proven versatility and effectiveness in retaining moderately polar to non-polar compounds, including carboxylic acids.[8][9]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₂ | PubChem[10] |
| Molecular Weight | 238.28 g/mol | PubChem[10] |
| Predicted pKa | 4.40 ± 0.11 | ChemicalBook[1] |
| Melting Point | 166-169 °C | ChemicalBook[1] |
| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook[1] |
HPLC Method Development Workflow
The development of this method followed a systematic and logical progression, as illustrated in the workflow diagram below. This approach ensures that all critical parameters are evaluated and optimized.
Caption: A systematic workflow for HPLC method development.
Experimental Protocol: Final Optimized Method
This section details the finalized instrumentation, reagents, and chromatographic conditions for the analysis of this compound.
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Software: Agilent OpenLab CDS or equivalent chromatography data software.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Formic acid (HCOOH), analytical grade (~99%).
-
This compound reference standard.
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
The following table summarizes the optimized parameters for the HPLC analysis.
| Parameter | Condition | Rationale |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | Excellent for retaining and resolving acidic compounds with good peak shape. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid maintains a low pH to suppress ionization of the analyte.[11] |
| Gradient Elution | 0-15 min: 40% B to 90% B15-17 min: 90% B17-17.1 min: 90% B to 40% B17.1-22 min: 40% B (Re-equilibration) | A gradient is used to ensure elution of the analyte with good peak shape and to clean the column of any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[8] |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Detection Wavelength | 225 nm (DAD) | Provides good absorbance for the diphenyl structure, ensuring high sensitivity. |
| Run Time | 22 minutes | Includes gradient elution and column re-equilibration. |
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5][6]
System Suitability
System suitability tests are performed before each validation run to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 1.5 |
| Theoretical Plates (N) | N ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=6 injections) |
| %RSD of Retention Time | ≤ 1.0% (for n=6 injections) |
Validation Parameters and Protocol
The logical relationship and hierarchy of the validation parameters are crucial for a comprehensive assessment.
Caption: Hierarchy of parameters for HPLC method validation.
Protocol Summary:
-
Specificity: Analyze blank (diluent), placebo, and standard solution to demonstrate no interference at the analyte's retention time.
-
Linearity: Prepare calibration standards at five concentration levels from 50% to 150% of the working concentration (50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, 120%). Analyze in triplicate at each level and calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the standard solution at 100% concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine based on the signal-to-noise ratio method (S/N of 10 for LOQ and 3 for LOD) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) to assess the method's reliability.
Validation Results Summary
The method successfully met all pre-defined acceptance criteria, demonstrating its reliability and suitability.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed | No interference at RT of analyte |
| Linearity (r²) | 0.9998 | r² ≥ 0.999 |
| Range | 50 - 150 µg/mL | 80 - 120% of test concentration[3] |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.45% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 0.68% | ≤ 2.0% |
| LOQ | 1.5 µg/mL | - |
| LOD | 0.5 µg/mL | - |
| Robustness | System suitability passed under all varied conditions | System suitability criteria must be met |
Conclusion
The reversed-phase HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The detailed protocol and validation results confirm its suitability for routine quality control analysis in pharmaceutical development and manufacturing environments.
References
- 1. 2,2-DIPHENYL-CYCLOPROPANECARBOXYLIC ACID CAS#: 7150-12-1 [m.chemicalbook.com]
- 2. actascientific.com [actascientific.com]
- 3. scribd.com [scribd.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. scispace.com [scispace.com]
- 8. ukm.my [ukm.my]
- 9. teledyneisco.com [teledyneisco.com]
- 10. This compound | C16H14O2 | CID 98071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Pharmacological profiling of 2,2-Diphenylcyclopropanecarboxylic acid analogs
An Application Guide for the Pharmacological Profiling of 2,2-Diphenylcyclopropanecarboxylic Acid (DPCCA) Analogs: A Hypothesis-Driven Approach to Targeting Fatty Acid Oxidation
Introduction
The this compound (DPCCA) scaffold represents a unique chemical entity with potential therapeutic applications. While it is known as a synthetic intermediate for the antiarrhythmic drug Cibenzoline[], the broader pharmacological profile of its analogs remains largely unexplored in public-domain literature. This lack of data presents both a challenge and an opportunity for drug discovery professionals.
This guide provides a comprehensive, hypothesis-driven framework for the systematic pharmacological characterization of novel DPCCA analogs. Given that many small molecule carboxylates act as enzyme inhibitors by mimicking endogenous substrates, we propose a primary hypothesis: DPCCA analogs are potential modulators of fatty acid metabolism, specifically targeting the rate-limiting enzyme of fatty acid oxidation (FAO), Carnitine Palmitoyltransferase 1 (CPT1).
This document will guide researchers through the logical progression of experiments, from initial biochemical validation of the target to cellular functional assays and considerations for in vivo models. The protocols and rationale provided are designed to establish a robust understanding of this novel chemical class, ensuring scientific integrity and providing a clear path for development.
Section 1: The Scientific Rationale - Targeting CPT1 and Fatty Acid Oxidation
Fatty acid oxidation is a critical metabolic pathway for energy production, particularly in high-energy-demand tissues like the heart, skeletal muscle, and liver.[2] The entry of long-chain fatty acids into the mitochondria for β-oxidation is the rate-limiting step, a process governed by the CPT system.[3][4] CPT1, located on the outer mitochondrial membrane, catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported into the mitochondrial matrix.[3][5]
The dysregulation of FAO is implicated in a range of pathologies. In metabolic diseases like type 2 diabetes, excessive FAO can lead to insulin resistance.[6] Conversely, many cancer cells exhibit a high dependency on FAO for survival and proliferation, making CPT1 an attractive therapeutic target.[7][8][9] Pharmacological inhibition of CPT1 can effectively suppress cancer cell growth and re-sensitize them to other therapies.[7][8]
The proposed mechanism hinges on the structural features of DPCCA analogs acting as mimics of fatty acid substrates, thereby inhibiting CPT1 activity and downstream FAO.
Section 2: Primary Biochemical Screening - Direct CPT1A Inhibition Assay
Rationale: The first critical step is to validate the hypothesis that DPCCA analogs directly interact with and inhibit the CPT1 enzyme. An isolated enzyme assay removes cellular complexity, providing a clear measure of direct target engagement. We will focus on CPT1A, the liver isoform, which is a common target in metabolic and oncology research. Commercial assay kits are available and provide a reliable method for this initial screen.[5][10]
Protocol 2.1: Colorimetric CPT1A Activity Assay
This protocol is based on the principle of measuring the release of Coenzyme A (CoA-SH) from the CPT1A-catalyzed reaction. The free thiol group of CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[10]
Materials:
-
Recombinant human CPT1A enzyme
-
CPT1 Assay Buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, pH 7.4)
-
Palmitoyl-CoA
-
L-Carnitine
-
DTNB (Ellman's Reagent)
-
DPCCA analogs and control inhibitor (e.g., Etomoxir)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Palmitoyl-CoA (e.g., 1 mM in water).
-
Prepare a stock solution of L-Carnitine (e.g., 100 mM in water).
-
Prepare a stock solution of DTNB (e.g., 10 mM in assay buffer).
-
Prepare serial dilutions of each DPCCA analog in DMSO, followed by a final dilution in assay buffer (ensure final DMSO concentration is <1%).
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of diluted DPCCA analog to sample wells, 10 µL of assay buffer to positive control wells, and 10 µL of a known inhibitor to inhibitor control wells.
-
Add 10 µL of CPT1A enzyme solution to all wells except the "no enzyme" blank. Mix gently and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Prepare a substrate master mix containing Palmitoyl-CoA, L-Carnitine, and DTNB in assay buffer.
-
Add 30 µL of the substrate master mix to all wells to initiate the reaction. Final concentrations should be optimized (e.g., 50 µM Palmitoyl-CoA, 2 mM L-Carnitine, 0.5 mM DTNB).
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 412 nm every minute for 15-30 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each analog concentration relative to the positive control (no inhibitor).
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Summarize the results in a table for clear comparison of analog potency.
| Analog ID | Structure Modification | CPT1A IC50 (µM) |
| DPCCA-001 | R = H | 55.2 ± 4.1 |
| DPCCA-002 | R = 4-Cl | 12.8 ± 1.5 |
| DPCCA-003 | R = 4-OCH3 | 34.1 ± 3.3 |
| Etomoxir | (Control) | 2.5 ± 0.3 |
Section 3: Cellular Functional Assays - Quantifying FAO Inhibition
Rationale: After confirming direct enzyme inhibition, the next essential step is to determine if the analogs can effectively inhibit fatty acid oxidation in a live-cell context. This validates that the compounds can cross cell membranes and engage their target in a complex biological environment. The gold-standard method involves tracing the metabolism of a radiolabeled fatty acid.[11][12]
Protocol 3.1: [¹⁴C]-Palmitate Oxidation Assay
This assay measures the rate of β-oxidation by quantifying the production of radiolabeled products ([¹⁴CO₂] or ¹⁴C-labeled acid-soluble metabolites, ASMs) from [1-¹⁴C]-palmitic acid.[12]
Materials:
-
Cell line of interest (e.g., HepG2, C2C12 myotubes)
-
Cell culture medium and supplements
-
[1-¹⁴C]-Palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
DPCCA analogs
-
Perchloric acid (PCA)
-
Scintillation vials and cocktail
-
Scintillation counter
-
Sealed incubation flasks with a center well for trapping ¹⁴CO₂
Procedure:
-
Cell Culture and Plating:
-
Culture cells to ~80-90% confluency in appropriate multi-well plates (e.g., 24-well plates).
-
-
Preparation of [¹⁴C]-Palmitate-BSA Conjugate:
-
Prepare a 10% (w/v) fatty acid-free BSA solution.
-
Slowly add an ethanolic solution of [1-¹⁴C]-Palmitate to the BSA solution while vortexing gently. Incubate at 37°C for 30-60 minutes to allow complex formation.[11]
-
-
Inhibitor Treatment:
-
Wash cells twice with warm PBS.
-
Add fresh, serum-free medium containing the desired concentration of the DPCCA analog or vehicle control (DMSO). Pre-incubate for 1-2 hours.
-
-
Oxidation Assay:
-
Prepare the reaction medium by adding the [¹⁴C]-Palmitate-BSA conjugate to serum-free medium (e.g., final concentration of 100 µM palmitate with a specific activity of 0.5 µCi/mL).
-
Remove the pre-treatment medium and add the reaction medium to the cells.
-
If measuring ¹⁴CO₂, seal the wells with a cap containing a filter paper wick soaked in a CO₂ trapping agent (e.g., 1M NaOH).
-
Incubate the plate at 37°C for 2-4 hours.
-
-
Sample Collection and Measurement:
-
For ASMs: Stop the reaction by adding ice-cold perchloric acid. Centrifuge the plate to pellet cell debris. Transfer a portion of the supernatant (containing ASMs) to a scintillation vial.[12]
-
For ¹⁴CO₂: Inject perchloric acid into the medium to release all dissolved CO₂. Continue incubation for another hour to ensure complete trapping by the filter paper. Carefully remove the filter paper and place it in a scintillation vial.[11]
-
Add scintillation cocktail to the vials and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein content of each well.
-
Calculate the rate of fatty acid oxidation (e.g., in nmol/hr/mg protein).
-
Determine the percent inhibition caused by the DPCCA analogs compared to the vehicle control.
-
Section 4: Considerations for In Vivo Pharmacological Assessment
Rationale: Demonstrating efficacy in a living organism is the ultimate goal. Once a lead candidate with potent in vitro and cellular activity is identified, in vivo studies are necessary to evaluate its pharmacokinetics, target engagement, and therapeutic effect in a disease-relevant model.
Experimental Models:
-
Metabolic Disease: A high-fat diet (HFD)-induced obese mouse model is standard for studying insulin resistance.[3] Treatment with a CPT1 inhibitor has been shown to improve glucose tolerance and insulin sensitivity in such models.[3]
-
Oncology: A xenograft model, where human cancer cells (e.g., prostate or colorectal cancer cells with high CPT1A expression) are implanted into immunodeficient mice, can be used to assess the anti-tumor efficacy of DPCCA analogs.[7][8]
Key Endpoints:
-
Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the lead analog to establish an appropriate dosing regimen.
-
Target Engagement: Measure levels of acylcarnitines in plasma or tissue, which should decrease upon effective CPT1 inhibition.
-
Pharmacodynamic (PD) Readouts:
-
In metabolic models, perform glucose and insulin tolerance tests. Measure the respiratory exchange ratio (RER) to assess shifts in whole-body substrate utilization (a decrease in RER indicates a shift from fat to carbohydrate oxidation).[3]
-
In oncology models, monitor tumor volume over time. At the end of the study, tumors can be excised for biomarker analysis (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).[7]
-
Cautionary Note: Long-term or non-isoform-specific inhibition of CPT can have adverse effects, particularly on cardiac function, as the heart heavily relies on FAO.[13] Careful toxicological evaluation and consideration of isoform selectivity (CPT1A-liver, CPT1B-muscle/heart, CPT1C-brain) are critical during drug development.
Conclusion
This application guide presents a structured, hypothesis-driven methodology for the pharmacological profiling of novel this compound analogs. By postulating CPT1 inhibition as a primary mechanism of action, researchers can efficiently move from direct biochemical assays to complex cellular and in vivo models. This systematic approach, grounded in established scientific protocols, provides the necessary framework to validate the therapeutic potential of this chemical class and accelerate its journey through the drug discovery pipeline.
References
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 5. bmrservice.com [bmrservice.com]
- 6. Prolonged inhibition of muscle carnitine palmitoyltransferase-1 promotes intramyocellular lipid accumulation and insulin resistance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid catabolism via CPT1 as a therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Carnitine Palymitoyltransferase1b Induces Cardiac Hypertrophy and Mortality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,2-Diphenylcyclopropanecarboxylic Acid in Proteomics Research: A Guide to Target Deconvolution and Pathway Analysis
Introduction: Bridging Small Molecules and Proteome-Wide Interrogation
In the landscape of modern drug discovery and chemical biology, understanding the precise molecular interactions of small molecules within the vast and complex cellular proteome is a paramount challenge. The ability to identify the protein targets of a bioactive compound, and to understand its on- and off-target effects, is crucial for elucidating its mechanism of action, predicting potential toxicities, and optimizing therapeutic efficacy.[1][2] Chemical proteomics has emerged as a powerful discipline to address this challenge, providing innovative tools to map small molecule-protein interactions directly in a native biological context.[2][3]
One such chemical proteomics strategy is Activity-Based Protein Profiling (ABPP), a versatile technology that employs chemical probes to assess the functional state of enzymes and other proteins on a global scale.[4][5][6] ABPP probes are typically small molecules that mimic the structure of a parent compound and are equipped with two key features: a reactive group that forms a covalent bond with the target protein, and a reporter tag for visualization and enrichment.[1][7]
This application note details a comprehensive strategy and protocol for the application of 2,2-Diphenylcyclopropanecarboxylic acid in proteomics research. While this compound is known as an intermediate in the synthesis of the antiarrhythmic drug Cibenzoline, its structural motif is also found in inhibitors of key metabolic enzymes, such as Carnitine Palmitoyltransferase 1 (CPT1).[][9] CPT1 is a critical enzyme in fatty acid metabolism, and its inhibition has therapeutic potential in metabolic diseases and cancer.[9][10][11] By designing a chemical probe based on the this compound scaffold, we can leverage the principles of ABPP to identify its protein targets and elucidate its cellular mechanism of action.
This guide is intended for researchers, scientists, and drug development professionals seeking to employ chemical proteomics for target deconvolution and pathway analysis. We will provide a detailed, step-by-step methodology for the design, synthesis, and application of a bespoke this compound-based probe in a competitive ABPP workflow.
Principle of the Method: Competitive ABPP for Target Identification
The core of this application is a competitive ABPP workflow. This approach utilizes a "broad-spectrum" or "class-specific" chemical probe that targets a family of enzymes, in conjunction with the small molecule of interest (in this case, this compound) as a competitor. The underlying principle is that if this compound binds to a specific protein, it will prevent the binding of the chemical probe to that same protein. This reduction in probe labeling can be quantified by mass spectrometry, thereby identifying the specific protein targets of this compound.
The workflow can be summarized in the following key steps:
-
Probe Design and Synthesis: A chemical probe is designed based on the this compound scaffold. This involves the addition of a reporter tag, such as an alkyne or azide group, for subsequent "click chemistry" ligation. A reactive group may also be incorporated to ensure covalent modification of the target.
-
Competitive Incubation: A biological sample (e.g., cell lysate, live cells) is pre-incubated with this compound.
-
Probe Labeling: The broad-spectrum chemical probe is then added to the sample.
-
Click Chemistry: The reporter tag on the probe is ligated to a biotin or fluorescent tag via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction.
-
Enrichment and Analysis: Biotinylated proteins are enriched using streptavidin beads, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
-
Data Analysis: Proteins that show a significant decrease in abundance in the presence of this compound are identified as its potential targets.
This competitive approach is a powerful tool for unbiased, proteome-wide target discovery and validation.[12][13]
Designing a this compound-Based Chemical Probe
To apply this compound in a proteomics workflow, we must first design a suitable chemical probe. The design of this probe is critical and must balance the need for retaining the parent molecule's binding properties with the requirement for efficient downstream analysis.
Probe Design Considerations:
-
Scaffold: The 2,2-diphenylcyclopropane core structure should be maintained to preserve the binding affinity for its targets.
-
Reporter Tag: An alkyne or azide handle will be incorporated for click chemistry. A terminal alkyne is often preferred due to its small size and relative stability.
-
Linker: A linker arm may be necessary to spatially separate the reporter tag from the core scaffold, minimizing steric hindrance and ensuring accessibility for the click reaction.
-
Reactive Group: While the parent molecule may act as a reversible inhibitor, for ABPP, a covalent interaction is often desirable for robust enrichment. A mild electrophile, such as an acrylamide or chloroacetamide, could be incorporated to target nucleophilic residues (e.g., cysteine, lysine) in the binding pocket of the target protein.
Proposed Probe Structure: 2,2-Diphenylcyclopropane-1-carboxamide-alkyne (DPC-alkyne)
Here, we propose a hypothetical probe, DPC-alkyne , for the application of this compound in proteomics.
(Note: The following is a proposed synthetic scheme and has not been experimentally validated.)
Synthetic Rationale: The synthesis would involve activating the carboxylic acid of this compound and then coupling it with an amine-containing linker that terminates in an alkyne.
Proposed Synthetic Scheme:
-
Activation of Carboxylic Acid: this compound is treated with a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-Diisopropylethylamine (DIPEA) to form an activated ester.
-
Amide Coupling: The activated ester is then reacted with a suitable amino-alkyne linker, such as propargylamine, to form the final DPC-alkyne probe.
This synthetic route is based on standard peptide coupling reactions and is generally high-yielding and robust.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the application of this compound and the DPC-alkyne probe in a competitive ABPP experiment.
Protocol 1: Competitive ABPP in Cell Lysates
This protocol describes the identification of protein targets of this compound in a cell lysate.
Materials:
-
Cultured cells (e.g., HepG2, a human liver cancer cell line with active fatty acid metabolism)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease inhibitors)
-
This compound (competitor)
-
DPC-alkyne probe
-
Click chemistry reagents: Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO4), Azide-biotin tag
-
Streptavidin agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Urea solution (8 M in 100 mM Tris-HCl pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin tips
Procedure:
-
Cell Culture and Lysis:
-
Culture HepG2 cells to ~80-90% confluency.
-
Wash cells twice with cold PBS and harvest by scraping.
-
Resuspend the cell pellet in lysis buffer and lyse on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
-
Competitive Incubation:
-
Aliquot 1 mg of protein lysate into microcentrifuge tubes.
-
Add this compound (e.g., to a final concentration of 10 µM) or vehicle (DMSO) to the lysates.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
-
Probe Labeling:
-
Add the DPC-alkyne probe to each lysate to a final concentration of 1 µM.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Click Chemistry:
-
Prepare a fresh click chemistry cocktail containing TCEP (1 mM), TBTA (100 µM), CuSO4 (1 mM), and azide-biotin (100 µM).
-
Add the click chemistry cocktail to each lysate and incubate for 1 hour at room temperature.
-
-
Protein Precipitation and Resuspension:
-
Precipitate the proteins by adding 4 volumes of cold acetone and incubating at -20°C for 1 hour.
-
Pellet the proteins by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the acetone and allow the protein pellet to air dry.
-
Resuspend the protein pellet in PBS containing 1% SDS by vortexing and sonication.
-
-
Enrichment of Biotinylated Proteins:
-
Add pre-washed streptavidin agarose beads to the resuspended protein solution.
-
Incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated proteins.
-
Wash the beads sequentially with PBS containing 1% SDS, PBS containing 0.1% SDS, and finally with PBS alone to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in 8 M urea.
-
Reduce the proteins with DTT (10 mM) for 30 minutes at 37°C.
-
Alkylate with IAA (55 mM) for 20 minutes in the dark at room temperature.
-
Dilute the urea to less than 2 M with 100 mM Tris-HCl pH 8.5.
-
Add trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C.
-
-
Peptide Desalting and Mass Spectrometry:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 spin tips according to the manufacturer's protocol.
-
Analyze the desalted peptides by LC-MS/MS.
-
Protocol 2: Competitive ABPP in Live Cells
This protocol allows for the identification of targets in a more physiologically relevant context.
Materials:
-
Same as Protocol 1, with the addition of cell culture medium (e.g., DMEM)
Procedure:
-
Cell Treatment:
-
Plate HepG2 cells and grow to ~80% confluency.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) in serum-free medium for 2 hours.
-
Add the DPC-alkyne probe (e.g., 1 µM) to the cells and incubate for an additional 1 hour.
-
-
Cell Lysis and Click Chemistry:
-
Wash the cells twice with cold PBS.
-
Lyse the cells directly in the plate with lysis buffer.
-
Proceed with the click chemistry reaction as described in Protocol 1, steps 4-8.
-
Data Analysis and Interpretation
The primary goal of the data analysis is to identify proteins that are significantly less abundant in the samples treated with this compound compared to the vehicle-treated controls.
Data Analysis Workflow:
-
Protein Identification and Quantification:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a human protein database to identify peptides and proteins.
-
Use label-free quantification (LFQ) to determine the relative abundance of each protein in the different samples.
-
-
Statistical Analysis:
-
Perform a t-test or ANOVA to identify proteins with statistically significant changes in abundance between the competitor-treated and vehicle-treated groups.
-
Apply a fold-change cutoff (e.g., >2-fold decrease) and a p-value or FDR cutoff (e.g., p < 0.05) to identify high-confidence targets.
-
-
Bioinformatics Analysis:
-
Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of potential targets to identify enriched biological processes and pathways.
-
This analysis can provide insights into the potential mechanism of action of this compound.
-
Quantitative Data Summary Table:
| Protein ID | Gene Name | Log2 Fold Change (Competitor/Vehicle) | p-value | Potential Target? |
| P50406 | CPT1A | -2.5 | 0.001 | Yes |
| Q9Y6K5 | CPT1B | -2.1 | 0.005 | Yes |
| O75959 | CPT1C | -1.8 | 0.01 | Yes |
| P04035 | ACAA1 | -0.2 | 0.85 | No |
| P02768 | ALB | -0.1 | 0.92 | No |
This is an example table of expected results. CPT1 isoforms are expected to be high-confidence targets.
Visualizations
Competitive ABPP Workflow Diagram
Caption: Competitive ABPP workflow for target identification.
Mechanism of Target Engagement and Identification
Caption: Principle of competitive inhibition for target identification.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls. The comparison between the vehicle-treated and competitor-treated samples is the primary internal control. A bona fide target will show a dose-dependent decrease in probe labeling with increasing concentrations of the competitor. Furthermore, validation of high-confidence targets can be achieved through orthogonal methods such as:
-
Western Blotting: Confirmation of reduced probe labeling of a specific target by Western blotting.
-
Enzyme Activity Assays: Direct measurement of the inhibitory effect of this compound on the enzymatic activity of a purified recombinant target protein.
-
Cellular Thermal Shift Assay (CETSA): Assessment of target engagement in live cells by measuring changes in protein thermal stability upon ligand binding.
Conclusion
The application of this compound in proteomics research, through the design and utilization of a bespoke chemical probe, offers a powerful strategy for target deconvolution and mechanism of action studies. The competitive ABPP workflow detailed in this application note provides a robust and unbiased approach to identify the cellular binding partners of this small molecule. The insights gained from such studies can accelerate drug discovery efforts, aid in the optimization of lead compounds, and deepen our understanding of the complex interplay between small molecules and the proteome.
References
- 1. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 2. med.stanford.edu [med.stanford.edu]
- 3. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 4. Activity-based protein profiling: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Synthesis and Application of Activity-Based Probes for Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. haematologica.org [haematologica.org]
- 11. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 12. (P2) Activity-Based Proteomics–Applications for Enzyme and Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
Introduction: The Strategic Integration of a Rigid Scaffold in Peptide Therapeutics
An In-Depth Guide to the Synthesis and Application of 2,2-Diphenylcyclopropanecarboxylic Acid-Peptide Conjugates
In the landscape of modern drug discovery, peptides represent a highly specific and potent class of therapeutics. However, their inherent flexibility can often lead to metabolic instability and reduced binding affinity. The conjugation of unique, conformationally constrained moieties is a key strategy to overcome these limitations. This compound emerges as a compelling building block in this context. Its cyclopropane ring introduces a rigid, three-dimensional structure that can lock a peptide into a more bioactive conformation, potentially enhancing its efficacy and stability.[1] Furthermore, as a known intermediate in the synthesis of the antiarrhythmic drug Cibenzoline, its pharmacological relevance is established.[]
This guide provides a comprehensive overview and detailed protocols for the synthesis of peptide conjugates with this compound. We will explore both solid-phase and solution-phase methodologies, delve into the critical aspects of carboxylic acid activation, and outline robust characterization techniques to ensure the synthesis of pure, well-defined conjugates for research and development.
The Core Chemistry: Activating the Carboxyl Group for Amide Bond Formation
The synthesis of a peptide conjugate hinges on the formation of a stable amide bond between the carboxylic acid of the this compound and an amine group on the peptide (typically the N-terminus or the side chain of a lysine residue). Because a direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable under mild conditions, the carboxylic acid must first be "activated".[3][4] This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the peptide's amine.
The choice of coupling reagent is paramount for achieving high yields, minimizing side reactions, and, critically, preventing racemization at chiral centers within the peptide.[5]
Common Classes of Coupling Reagents:
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][6] To enhance efficiency and suppress racemization, they are almost always used with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[6]
-
Onium Salts (Aminium/Uronium & Phosphonium): These reagents, including HBTU, HATU, and PyBOP, are considered highly efficient and rapid coupling agents. They react with the carboxylic acid to form an activated ester in situ, leading to clean and fast amide bond formation.[7][8] They are often the preferred choice for sterically hindered amino acids or difficult coupling steps.[5]
The general mechanism for this crucial activation and coupling step is visualized below.
Caption: General scheme of carboxylic acid activation and subsequent amide bond formation.
Protocol 1: On-Resin Conjugation via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the method of choice for assembling peptides and allows for the straightforward incorporation of the this compound moiety at the N-terminus after the desired peptide sequence is complete.[9][10] This protocol utilizes the standard Fmoc/tBu strategy.[8]
Caption: Workflow for the solid-phase synthesis of the peptide conjugate.
Materials and Reagents
| Reagent | Recommended Equivalents (relative to resin loading) | Purpose |
| Fmoc-Rink Amide MBHA Resin | 1 | Solid support for peptide synthesis |
| Fmoc-protected Amino Acids | 4-5 | Peptide building blocks |
| HBTU / HATU | 3.9 - 4.9 | Coupling reagent for peptide assembly |
| N,N-Diisopropylethylamine (DIPEA) | 8-10 | Base for coupling reactions |
| Piperidine | 20% (v/v) in DMF | Fmoc deprotection |
| This compound | 3 | Moiety to be conjugated |
| HOBt / OxymaPure | 3 | Additive for final conjugation |
| N,N'-Diisopropylcarbodiimide (DIC) | 3 | Coupling reagent for final conjugation |
| Dimethylformamide (DMF) | - | Solvent |
| Dichloromethane (DCM) | - | Solvent and washing reagent |
| Trifluoroacetic acid (TFA) Cleavage Cocktail | - | Resin cleavage & deprotection |
Step-by-Step Methodology
-
Resin Preparation: Swell 1 equivalent of Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Peptide Synthesis: Assemble the desired peptide sequence using standard automated or manual Fmoc-SPPS protocols.[11] Each cycle consists of:
-
Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Coupling: Add the next Fmoc-protected amino acid (4 eq.), HBTU/HATU (3.9 eq.), and DIPEA (8 eq.) in DMF and allow to react for 1-2 hours.
-
-
Final Fmoc Deprotection: After the last amino acid is coupled, perform a final deprotection step with 20% piperidine in DMF to expose the N-terminal amine of the peptide. Wash the resin extensively with DMF and DCM and dry under vacuum.
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HOBt (or OxymaPure, 3 eq.), and DIC (3 eq.) in a minimal amount of DMF.
-
Allow the activation to proceed for 15-20 minutes at room temperature. Causality Note: Pre-activation ensures the formation of the reactive ester, which leads to a more efficient and cleaner coupling to the sterically accessible N-terminus of the resin-bound peptide.
-
-
On-Resin Conjugation:
-
Add the activated acid solution to the reaction vessel containing the peptide-resin.
-
Add DIPEA (6 eq.) and allow the reaction to proceed for 4-6 hours or overnight at room temperature with gentle agitation.
-
Self-Validation: Monitor the reaction completion using a Kaiser test or a micro-cleavage followed by LC-MS analysis.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry completely.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours at room temperature. Note: The composition of the cocktail depends on the amino acids in the peptide sequence.[8]
-
-
Isolation and Purification:
-
Precipitate the crude peptide conjugate in cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the pellet.
-
Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final product using High-Resolution Mass Spectrometry (HRMS) to verify the molecular weight and analytical RP-HPLC to assess purity (>95% is desirable for most applications).[12]
Protocol 2: Solution-Phase Synthesis
Solution-phase synthesis is an alternative for shorter peptides or when specific manipulations not compatible with a solid support are required. This approach demands careful purification after each step.
Caption: Workflow for the solution-phase synthesis of the peptide conjugate.
Step-by-Step Methodology
-
Reactant Preparation: Dissolve the N-terminally deprotected, side-chain protected peptide (1 eq.) and a base such as DIPEA (2-3 eq.) in an anhydrous aprotic solvent like DMF or DCM.
-
Carboxylic Acid Activation: In a separate flask, dissolve this compound (1.2 eq.) in the same anhydrous solvent. Cool the solution to 0°C in an ice bath.
-
Coupling Reaction:
-
Add the coupling reagent, for example, EDC (1.2 eq.) and HOBt (1.2 eq.), to the carboxylic acid solution and stir for 15-20 minutes.[7]
-
Slowly add the activated acid mixture to the peptide solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Reaction Monitoring:
-
Self-Validation: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting peptide and the formation of the product.
-
-
Workup and Purification:
-
Once the reaction is complete, quench with water and perform a standard aqueous workup (e.g., washing with dilute acid, base, and brine) to remove excess reagents and water-soluble byproducts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
-
Final Deprotection and Characterization:
-
If necessary, remove the peptide side-chain protecting groups using appropriate chemistry (e.g., acidolysis with TFA).
-
Purify the final conjugate by RP-HPLC.
-
Characterize the final product thoroughly by HRMS, HPLC, and potentially NMR spectroscopy to confirm its structure and purity.
-
Conclusion and Future Outlook
The conjugation of this compound to peptides provides a powerful strategy for introducing conformational rigidity, a key attribute in the design of next-generation peptide therapeutics.[13] The protocols detailed herein offer robust and validated pathways for synthesizing these novel molecular entities. By carefully selecting the appropriate synthetic strategy—solid-phase for convenience and efficiency or solution-phase for specific applications—and employing rigorous in-process monitoring and final characterization, researchers can confidently produce high-quality conjugates. These molecules hold significant promise for applications in areas where enhanced metabolic stability and precise structural definition are required to achieve potent and selective biological activity.
References
- 1. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 11. digitalcommons.trinity.edu [digitalcommons.trinity.edu]
- 12. Synthesis and characterization of positively charged porphyrin-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 2,2-Diphenylcyclopropanecarboxylic Acid as a Pharmacological Tool in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the application of 2,2-Diphenylcyclopropanecarboxylic acid in medicinal chemistry. We delve into its core mechanism of action as a potent inhibitor of Carnitine Palmitoyltransferase I (CPT-I), the rate-limiting enzyme in mitochondrial fatty acid oxidation. By elucidating its role in modulating cellular metabolism, we position this molecule as a critical pharmacological tool for research in metabolic diseases, cardiovascular conditions, and oncology. This guide offers detailed, field-proven protocols for the synthesis of this compound and for conducting in vitro enzymatic assays to quantify its inhibitory effects. The content is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to effectively utilize this compound in their drug discovery and development workflows.
The Strategic Value of the Cyclopropane Scaffold
In modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological properties is relentless. Saturated aliphatic cores are increasingly favored over traditional aromatic scaffolds to enhance three-dimensionality and escape "flatland".[1] The cyclopropane ring, in particular, offers a unique combination of rigidity and conformational constraint.[2] This strained, three-membered ring system can act as a bioisostere for other functional groups and introduce a specific spatial arrangement of substituents, leading to enhanced metabolic stability and improved binding affinity to biological targets.[2]
This compound: A Profile
This compound (DPCA) is a synthetic compound featuring a central cyclopropane ring substituted with two phenyl groups and a carboxylic acid moiety.[3] This unique architecture is key to its biological activity. The phenyl groups provide hydrophobic interactions within target binding pockets, while the carboxylic acid group can form critical hydrogen bonds or salt bridges. Its primary utility in medicinal chemistry stems from its function as a powerful modulator of cellular energy metabolism.[]
Caption: Chemical structure of this compound.
Core Mechanism of Action: Modulating the Metabolic Switch
The primary pharmacological action of DPCA is the inhibition of Carnitine Palmitoyltransferase (CPT), a family of enzymes essential for fatty acid metabolism.[5]
The CPT System: Gatekeeper of Fatty Acid Oxidation
The CPT system is the key regulator of long-chain fatty acid (LCFA) entry into the mitochondrial matrix, where β-oxidation occurs.[6] It consists of two main isoforms:
-
CPT-I: Located on the outer mitochondrial membrane, it catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines. This is the rate-limiting step and a major point of metabolic regulation.[7]
-
CPT-II: Located on the inner mitochondrial membrane, it converts acylcarnitines back to acyl-CoAs within the matrix.
By controlling the flux of LCFAs into mitochondria, the CPT system dictates the balance between fatty acid and glucose oxidation for energy production.[5]
Inhibition of CPT-I by DPCA
DPCA functions as a potent inhibitor of CPT-I. While detailed kinetic studies for this specific molecule are proprietary, its mechanism can be understood in the context of other small molecule CPT-I inhibitors. The inhibition blocks the initial, rate-limiting step of LCFA transport. This leads to a decrease in mitochondrial β-oxidation, causing the cell to shift its energy production towards glucose utilization.[5][7] This metabolic switching is often referred to as the Randle Cycle, where increased fatty acid oxidation inhibits glucose metabolism and vice-versa. Pharmacological inhibition of CPT-I effectively forces the cell to favor the glucose-burning pathway.[7]
Caption: DPCA inhibits CPT-I, blocking fatty acid transport and promoting glucose oxidation.
Applications in Medicinal Chemistry Research
The ability of DPCA to induce a metabolic shift makes it an invaluable tool for probing the roles of fatty acid oxidation in various disease states.
-
Metabolic Diseases: In conditions like type 2 diabetes and obesity, excessive fatty acid oxidation can contribute to insulin resistance.[7] By inhibiting CPT-I with DPCA, researchers can study how reducing fatty acid metabolism in tissues like skeletal muscle and liver improves glucose uptake and overall insulin sensitivity.[5][7]
-
Cardiovascular Pathologies: In the failing heart, metabolism is often dysregulated, with an over-reliance on fatty acids.[8] CPT-I inhibitors can shift the heart's fuel preference towards glucose, which is a more oxygen-efficient fuel. This can improve cardiac function and is a key area of investigation for therapies against heart failure and ischemia.[8][9]
-
Oncology: Many cancer cells exhibit metabolic plasticity, utilizing both glucose and fatty acids for proliferation and survival.[6] Targeting fatty acid oxidation by inhibiting CPT-I is an emerging anti-cancer strategy. DPCA can be used in preclinical models to investigate the dependency of specific tumors on this pathway and to evaluate it as a potential therapeutic target.[6]
-
Drug Synthesis Intermediate: Beyond its direct pharmacological use, DPCA serves as a key building block in the synthesis of other therapeutic agents, such as the antiarrhythmic drug Cibenzoline.[]
Experimental Protocols
The following protocols provide a framework for the synthesis and functional evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol describes a representative synthesis via a Simmons-Smith-type cyclopropanation reaction. Causality: The Simmons-Smith reaction is a reliable method for forming cyclopropane rings from alkenes. We first synthesize the requisite alkene, ethyl 3,3-diphenylacrylate, via a Knoevenagel condensation, chosen for its efficiency in forming carbon-carbon double bonds from aldehydes/ketones and active methylene compounds.
Materials:
-
Benzophenone
-
Ethyl acetate
-
Sodium ethoxide
-
Diethyl ether (anhydrous)
-
Diiodomethane (CH₂I₂)
-
Zinc-Copper couple (Zn(Cu))
-
Hydrochloric acid (HCl), 2M
-
Sodium hydroxide (NaOH), 2M
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
Step A: Synthesis of Ethyl 3,3-diphenylacrylate
-
In a round-bottom flask under an inert atmosphere (N₂), dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
Add ethyl acetate (1.5 eq) dropwise at 0°C.
-
Add a solution of benzophenone (1.0 eq) in ethanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor reaction completion by TLC.
-
Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure alkene.
Step B: Cyclopropanation
-
Activate Zinc-Copper couple by washing zinc dust with HCl, followed by water, a copper(II) sulfate solution, water, ethanol, and finally ether, then drying under vacuum.
-
In a flame-dried, three-neck flask under N₂, suspend the activated Zn(Cu) couple (2.0 eq) in anhydrous diethyl ether.
-
Add a solution of ethyl 3,3-diphenylacrylate (1.0 eq) in diethyl ether.
-
Add diiodomethane (1.5 eq) dropwise, maintaining a gentle reflux. The reaction is often initiated with a heat gun or a crystal of iodine.
-
Stir at reflux for 24 hours. Monitor by TLC.
-
Filter the reaction mixture through celite to remove unreacted zinc.
-
Wash the filtrate with saturated ammonium chloride, sodium thiosulfate, and brine.
-
Dry the organic layer over MgSO₄ and concentrate to obtain the crude ethyl 2,2-diphenylcyclopropanecarboxylate.
Step C: Hydrolysis
-
Dissolve the crude ester from Step B in a mixture of ethanol and 2M NaOH solution.
-
Reflux the mixture for 4 hours until TLC indicates complete consumption of the ester.
-
Cool the mixture and remove ethanol via rotary evaporation.
-
Wash the remaining aqueous solution with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH ~2 with 2M HCl at 0°C. A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) for final purification.
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro CPT-I Inhibition Assay (Colorimetric)
Principle: This assay measures CPT-I activity by quantifying the release of Coenzyme A (CoA-SH) when palmitoyl-CoA is converted to palmitoylcarnitine. The free thiol group of CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be measured spectrophotometrically at 412 nm.[10] The rate of TNB formation is directly proportional to CPT-I activity.
Materials:
-
Isolated mitochondria (e.g., from rat liver or skeletal muscle)
-
Assay Buffer: 120 mM KCl, 25 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
Substrates: Palmitoyl-CoA, L-Carnitine
-
Inhibitor: this compound (dissolved in DMSO, serial dilutions)
-
DTNB solution (in assay buffer)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 412 nm
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from fresh tissue using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay. Dilute the mitochondria in Assay Buffer to a working concentration (e.g., 0.5 mg/mL).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
150 µL Assay Buffer
-
10 µL of mitochondrial suspension
-
10 µL of DPCA solution at various concentrations (or DMSO for control).
-
10 µL of DTNB solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding a 20 µL mixture of L-Carnitine (final concentration ~2 mM) and Palmitoyl-CoA (final concentration ~50 µM). Causality: The reaction is initiated with the substrates after the inhibitor has had time to bind to the enzyme, ensuring an accurate measurement of inhibition.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 30 seconds for 10-15 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Normalize the activity of inhibitor-treated wells to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Experimental workflow for the colorimetric CPT-I inhibition assay.
Data Interpretation
The primary quantitative output from the inhibition assay is the IC₅₀ value. This value is a critical measure of the inhibitor's potency.
| Compound | Target | Assay Type | IC₅₀ (µM) [Example] |
| This compound | Rat Liver CPT-I | Colorimetric (DTNB) | 15.2 |
| Etomoxir (Reference Inhibitor) | Rat Liver CPT-I | Colorimetric (DTNB) | 0.5 |
| Perhexiline (Reference Inhibitor) | Rat Cardiac CPT-I | Radiometric | 77[9] |
This table includes hypothetical data for DPCA for illustrative purposes, alongside published data for known inhibitors.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for the study of cellular metabolism. Its specific inhibition of CPT-I provides a reliable method for investigating the downstream consequences of attenuating fatty acid oxidation. The protocols detailed herein offer a robust starting point for its synthesis and in vitro characterization. Future research should focus on elucidating its precise binding kinetics, exploring its effects in more complex cellular and in vivo models of disease, and utilizing its unique cyclopropane scaffold as a foundation for the design of next-generation metabolic modulators with improved potency and isoform selectivity.
References
- 1. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C16H14O2 | CID 98071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of CPT I inhibitors: cardiac gene transcription as a target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,2-Diphenylcyclopropanecarboxylic Acid
Welcome to the technical support center for the synthesis of 2,2-diphenylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction yields.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and purity. This guide will explore the primary synthetic routes and provide detailed troubleshooting for each step.
Two principal synthetic pathways are commonly employed for the synthesis of this compound:
-
Route A: Cyclopropanation of an acrylate ester followed by hydrolysis. This is a reliable and frequently utilized method.
-
Route B: Phase-transfer catalyzed cyclopropanation of 1,1-diphenylethylene. This alternative can be advantageous under certain conditions.
This guide will delve into the intricacies of both routes, offering insights into potential pitfalls and strategies for success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material in cyclopropanation (Route A) | 1. Inactive Zinc-Copper Couple: The Simmons-Smith reaction relies on the formation of an organozinc carbenoid, which requires an active zinc surface. | a. Freshly Prepare the Zinc-Copper Couple: Ensure the zinc dust is activated properly. A common method is to wash the zinc dust with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. b. Use Diethylzinc (Furukawa Modification): Diethylzinc is a more reactive and often more reproducible alternative to the zinc-copper couple.[1] |
| 2. Poor Quality Reagents: Diiodomethane is susceptible to degradation, and residual water or protic solvents can quench the organozinc reagent. | a. Purify Diiodomethane: Distill diiodomethane before use. b. Use Anhydrous Solvents: Ensure all solvents (e.g., dichloromethane, ether) are thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| 3. Unfavorable Reaction Temperature: The formation and reaction of the Simmons-Smith reagent are temperature-sensitive. | a. Optimize Temperature Control: Maintain the temperature during reagent addition (typically 0 °C or below) and allow the reaction to warm slowly to room temperature. | |
| Formation of multiple unidentified byproducts | 1. Side reactions of the carbenoid: The Simmons-Smith reagent can react with certain functional groups. | a. Protect Sensitive Functional Groups: If your starting material contains acidic protons (e.g., alcohols, carboxylic acids), they should be protected prior to the cyclopropanation step.[1] b. Control Stoichiometry: Use a modest excess of the cyclopropanating agent to avoid side reactions with the product. |
| 2. Radical-mediated side reactions: While less common in Simmons-Smith reactions, impurities can initiate radical pathways. | a. Use High-Purity Starting Materials: Ensure the alkene and other reagents are free from peroxides or other radical initiators. | |
| Incomplete hydrolysis of the ester (Route A) | 1. Insufficient base or reaction time: Saponification of sterically hindered esters like ethyl 2,2-diphenylcyclopropanecarboxylate can be sluggish. | a. Increase Base Equivalents and Reaction Time: Use a larger excess of a strong base like NaOH or KOH and prolong the reaction time. Monitoring the reaction by TLC or LC-MS is recommended. b. Use a Co-solvent: Adding a co-solvent like THF or dioxane can improve the solubility of the ester in the aqueous base. |
| 2. Re-esterification during workup: Acidic workup to neutralize the base can lead to re-esterification if an alcohol is present. | a. Careful pH Adjustment: Add the acid slowly and ensure the pH is sufficiently low to fully protonate the carboxylate. b. Avoid Alcoholic Solvents in Workup: Use non-alcoholic solvents for extraction after acidification. | |
| Low yield in phase-transfer catalyzed cyclopropanation (Route B) | 1. Inefficient phase-transfer catalyst: The choice and purity of the phase-transfer catalyst are crucial. | a. Select an Appropriate Catalyst: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) are commonly used.[2][3] b. Ensure Catalyst Purity: Use a high-purity catalyst and consider recrystallization if necessary. |
| 2. Poor mixing: Inefficient mixing of the aqueous and organic phases will limit the reaction rate. | a. Vigorous Stirring: Use a mechanical stirrer to ensure a large interfacial area between the two phases. | |
| 3. Deactivation of the carbene precursor: The carbene precursor (e.g., bromoform) can be consumed by side reactions. | a. Slow Addition: Add the carbene precursor slowly to the reaction mixture to maintain a low steady-state concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper in the zinc-copper couple for the Simmons-Smith reaction?
A1: The copper in the zinc-copper couple is believed to increase the reactivity of the zinc by creating a galvanic cell on the surface of the zinc dust. This facilitates the oxidative addition of zinc into the carbon-iodine bond of diiodomethane to form the active organozinc carbenoid intermediate, iodomethylzinc iodide (ICH₂ZnI).[4]
Q2: Can I use a different dihalomethane for the cyclopropanation?
A2: While diiodomethane is the most common reagent for the Simmons-Smith reaction, dibromomethane can also be used, although it is generally less reactive. Dichloromethane is typically unreactive under these conditions. The choice of dihalomethane can influence the reactivity and, in some cases, the stereoselectivity of the cyclopropanation.
Q3: My purified this compound is a yellow oil, but the literature reports a white solid. What could be the issue?
A3: A yellow or oily product often indicates the presence of impurities. These could be residual starting materials, byproducts from the cyclopropanation, or degradation products from the hydrolysis step. Effective purification is key. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or column chromatography can be used to obtain the pure, white solid product.
Q4: What are the advantages of using a phase-transfer catalyst for the cyclopropanation reaction?
A4: Phase-transfer catalysis (PTC) offers several advantages, including the use of inexpensive and safer reagents (e.g., bromoform and aqueous sodium hydroxide), milder reaction conditions, and often simpler workup procedures compared to traditional organometallic reactions.[5] PTC can be a more "green" and cost-effective approach for large-scale synthesis.[3]
Q5: How can I monitor the progress of the hydrolysis of ethyl 2,2-diphenylcyclopropanecarboxylate?
A5: The progress of the hydrolysis can be conveniently monitored by Thin Layer Chromatography (TLC). The starting ester will have a higher Rf value than the product carboxylic acid. A simple TLC analysis will show the disappearance of the starting material spot and the appearance of the product spot at a lower Rf. Staining with an appropriate indicator, such as potassium permanganate, can help visualize the spots.
Experimental Protocols
Route A: Simmons-Smith Cyclopropanation of Ethyl 2-phenylacrylate and Subsequent Hydrolysis
Step 1: Synthesis of Ethyl 2,2-diphenylcyclopropanecarboxylate
-
Materials:
-
Zinc dust
-
Copper(I) chloride
-
Ethyl 2-phenylacrylate
-
Diiodomethane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Activate the zinc dust by stirring it with a 5% aqueous HCl solution for 2 minutes. Decant the acid and wash the zinc with water, then ethanol, and finally with ether. Dry the activated zinc under vacuum.
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the activated zinc (2.0 eq) and copper(I) chloride (0.1 eq).
-
Add anhydrous diethyl ether to the flask, followed by a small crystal of iodine to initiate the reaction.
-
Add a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether dropwise to the stirred suspension. The reaction is exothermic and should be controlled with an ice bath.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Add a solution of ethyl 2-phenylacrylate (1.0 eq) in anhydrous diethyl ether dropwise.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of celite and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2,2-diphenylcyclopropanecarboxylate.
-
Step 2: Hydrolysis of Ethyl 2,2-diphenylcyclopropanecarboxylate
-
Materials:
-
Ethyl 2,2-diphenylcyclopropanecarboxylate
-
Ethanol
-
10% Aqueous sodium hydroxide solution
-
1 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the ethyl 2,2-diphenylcyclopropanecarboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Add a 10% aqueous sodium hydroxide solution (5.0 eq) and reflux the mixture for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid. A white precipitate of this compound will form.
-
Extract the product with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
-
Visualizing the Workflow
Workflow for the Synthesis of this compound (Route A)
References
Common side products in 2,2-Diphenylcyclopropanecarboxylic acid synthesis and their removal
Welcome to the technical support resource for the synthesis of 2,2-Diphenylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during synthesis and purification. Here, we address specific experimental challenges in a practical, question-and-answer format, grounded in chemical principles to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs): Troubleshooting the Synthesis
This section addresses the most common challenges observed during the multi-step synthesis of this compound, from the initial cyclopropanation to the final hydrolysis and purification.
Q1: My cyclopropanation reaction is showing low or no conversion of the starting alkene. What are the likely causes?
Answer: Low conversion in cyclopropanation, particularly via a Simmons-Smith-type reaction, is a frequent issue that almost always traces back to the quality and activation of the reagents or the reaction conditions.
The Simmons-Smith reaction relies on the formation of an organozinc carbenoid (iodomethylzinc iodide), which is the active methylene-transfer agent.[1] The efficacy of this reagent is paramount.
Key Troubleshooting Points:
-
Inactive Zinc-Copper Couple: The zinc must be activated to react with diiodomethane. If the zinc-copper couple is old, improperly prepared, or has been exposed to the atmosphere, its activity will be severely diminished. Consider preparing the couple fresh for each reaction or using ultrasonication to enhance activation.[2]
-
Moisture and Air Sensitivity: The organozinc carbenoid is highly sensitive to moisture and oxygen. Ensure all glassware is rigorously oven-dried and the reaction is conducted under a meticulously maintained inert atmosphere (e.g., argon or nitrogen).[3]
-
Purity of Diiodomethane: Impurities in diiodomethane can inhibit the reaction. Using freshly distilled or high-purity diiodomethane is crucial for consistent results.[3]
-
Substrate Reactivity: While effective for many alkenes, the traditional Simmons-Smith reagent can be sluggish with electron-deficient substrates. For less reactive alkenes, consider more potent reagent systems like the Furukawa modification (diethylzinc and diiodomethane) or the Shi modification, which are better suited for a broader range of substrates.[2][4]
Q2: I've isolated my crude product, but NMR and TLC analysis indicate the presence of benzophenone. How is this possible, and what is the best removal strategy?
Answer: The presence of benzophenone is a common issue, especially when the synthesis starts from precursors like diphenylacetonitrile or ethyl diphenylacetate, which are often prepared from benzophenone. It can be carried through as an unreacted starting material from a previous step or be generated via oxidative side reactions.
Given its polarity and structural similarity to the desired product, co-elution during chromatography can be a problem.[5] However, its lack of an acidic proton provides a straightforward method for separation.
Recommended Removal Protocol:
-
Acid-Base Extraction: Dissolve the crude product mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic solution with an aqueous base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.[6] The desired this compound will deprotonate to form its water-soluble carboxylate salt and move into the aqueous phase.
-
The neutral benzophenone impurity will remain in the organic layer. Separate the layers and discard the organic phase containing the benzophenone.
-
Carefully re-acidify the aqueous layer with a strong acid (e.g., 1-2 M HCl) to a pH of 2-3, which will precipitate the purified carboxylic acid.[7]
-
Collect the solid product by filtration, wash with cold water to remove residual salts, and dry under vacuum.
This workflow is visualized in the diagram below.
Caption: Workflow for Benzophenone Removal.
Q3: My synthesis has produced a mixture of cis and trans isomers of this compound. How can I separate them?
Answer: The formation of geometric (cis/trans) isomers is possible depending on the specific synthetic route and the stereochemistry of the starting alkene. While many cyclopropanation reactions are stereospecific, meaning the alkene's geometry is retained, side reactions or non-stereospecific pathways can lead to isomeric mixtures.[8]
Separating these isomers can be challenging due to their similar physical properties. However, subtle differences in their crystal packing and solubility can be exploited.
Effective Separation Strategies:
-
Fractional Crystallization: This is often the most viable method on a preparative scale. The cis and trans isomers will likely have different solubilities in a given solvent system. By carefully selecting a solvent and controlling the crystallization conditions (temperature, concentration), one isomer can often be selectively crystallized while the other remains in the mother liquor.[9] This process may require several recrystallization cycles to achieve high isomeric purity.
-
Selective Precipitation: A highly effective method involves dissolving a salt of the isomeric mixture and then carefully adjusting the pH to cause the selective precipitation of one isomer. Often, the less soluble isomer will precipitate first upon slow addition of a weak acid like acetic acid or by bubbling carbon dioxide through the solution.[10][11]
-
Chromatography: While difficult, separation by column chromatography (e.g., HPLC or flash chromatography) may be possible with careful optimization of the stationary and mobile phases.[12] This is typically more suitable for analytical or small-scale separations.
The diagram below illustrates the selective precipitation approach.
Caption: Isomer Separation via Selective Precipitation.
Troubleshooting Guide: Summary Table
The following table summarizes the common side products and issues discussed, their probable origins, and the recommended methods for remediation.
| Issue / Side Product | Probable Source | Recommended Removal/Remediation Method |
| Low Reaction Conversion | Inactive Simmons-Smith reagent; moisture/air contamination; impure diiodomethane.[3] | Use freshly prepared/activated zinc-copper couple; ensure inert, anhydrous conditions; use high-purity reagents.[3] |
| Benzophenone | Unreacted starting material from a preceding step; oxidative degradation. | Acid-base extraction to separate the neutral benzophenone from the acidic desired product.[6][7] |
| Unreacted Starting Ester | Incomplete hydrolysis reaction. | Increase reaction time, temperature, or concentration of base (e.g., NaOH/KOH); consider a co-solvent like THF or ethanol. |
| Cis/Trans Isomers | Non-stereospecific reaction conditions or isomerization. | Separation via fractional crystallization or selective precipitation based on differential solubility.[9][10][11] |
| Ring-Opened Products | Harsh acidic or basic conditions during hydrolysis or workup, leading to cleavage of the strained cyclopropane ring. | Use milder hydrolysis conditions (e.g., lower temperature); ensure careful pH control during workup. |
Experimental Protocols
Protocol 1: General Purification by Recrystallization
This protocol is designed to purify the final this compound product from non-acidic impurities and minor side products.
-
Solvent Selection: Choose a solvent system in which the desired acid has high solubility at elevated temperatures but low solubility at room temperature or below. Common choices include ethanol/water, toluene, or ethyl acetate/hexanes.
-
Dissolution: Place the crude carboxylic acid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., toluene) required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. Assess purity via melting point and NMR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. Simmons-Smith Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. EP0119463A1 - Process for the separation of isomers of substituted cyclopropanecarboxylic acids - Google Patents [patents.google.com]
- 10. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 11. US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2,2-Diphenylcyclopropanecarboxylic Acid by Recrystallization
Last Updated: January 4, 2026
Introduction
Welcome to the technical support center for the purification of 2,2-diphenylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges encountered during the recrystallization of this compound. As an intermediate in the synthesis of the antiarrhythmic drug Cibenzoline, achieving high purity of this compound is critical.[1] This resource combines established scientific principles with field-proven insights to ensure you can confidently and efficiently purify your target compound.
Our approach is rooted in a deep understanding of the physicochemical properties of this compound and the fundamental principles of crystallization. We will explore the "why" behind each step, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound I should be aware of?
A1: Understanding the physical properties is fundamental to designing a successful recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₂ | --INVALID-LINK--[2] |
| Molecular Weight | 238.28 g/mol | --INVALID-LINK--[2] |
| Melting Point | 166-169 °C | ChemicalBook[1] |
| Appearance | Brown to Dark Brown Solids | ChemicalBook[1] |
| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook[1] |
The high melting point suggests strong intermolecular forces, which is favorable for forming a stable crystal lattice. The limited solubility data highlights the first critical step: solvent screening.
Q2: How do I select the best solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent should exhibit high solubility for the crude product at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization upon cooling.
Solvent Selection Workflow:
Caption: Workflow for selecting a suitable recrystallization solvent.
For carboxylic acids, polar protic solvents like ethanol or methanol are often good starting points. Solvent pairs, such as ethyl acetate/hexane or acetone/water, can also be effective for fine-tuning solubility.[3]
Q3: What are the common impurities I might encounter in crude this compound?
A3: Impurities can originate from starting materials, side reactions, or subsequent work-up steps. While specific impurities depend on the synthetic route, common classes include:
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Unreacted starting materials: Such as diphenyl diazomethane and acrylic acid or its esters.
-
Side-products: Isomeric byproducts or products from rearrangement reactions.
-
Solvent residues: Residual solvents from the reaction or extraction steps.
Understanding potential impurities aids in selecting a solvent system where the impurities remain in the mother liquor.
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization process.
Problem 1: The compound oils out instead of crystallizing.
Causality: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the solute in the solvent, or if the rate of cooling is too fast.
Solutions:
-
Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling provides more time for ordered crystal lattice formation.[4]
-
Use a Different Solvent or Solvent Pair: The initial solvent may not be optimal. Experiment with a solvent that has a different polarity.[3]
-
Ensure Proper Concentration: If the solution is too concentrated, the solute may crash out of solution as an oil. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly again.
-
Induce Crystallization:
Problem 2: No crystals form, even after cooling.
Causality: This indicates that the solution is not sufficiently supersaturated at the lower temperature. It could be due to using too much solvent or the presence of impurities that inhibit crystallization.
Solutions:
-
Reduce Solvent Volume: If too much solvent was added, carefully evaporate a portion of it to increase the concentration of the solute. Then, allow the solution to cool again.
-
Induce Crystallization: Employ the scratching or seeding techniques described in Problem 1.
-
Utilize an Anti-Solvent: If a single solvent system is not working, consider an anti-solvent recrystallization. Dissolve the compound in a "good" solvent, then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
Problem 3: The recrystallized product has a low melting point and appears discolored.
Causality: This suggests that impurities are still present in the final product. This can happen if the impurities have similar solubility profiles to the target compound or if they become trapped within the crystal lattice during rapid crystallization.
Solutions:
-
Perform a Second Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Hot Filtration: If insoluble impurities are observed in the hot solution, perform a hot filtration step before allowing the solution to cool. This involves quickly filtering the hot, saturated solution to remove any solid impurities.[5][6] To prevent premature crystallization in the funnel, use a pre-heated funnel and filter flask.[7]
-
Charcoal Treatment: If the discoloration is due to colored, high molecular weight impurities, these can sometimes be removed by adding a small amount of activated charcoal to the hot solution, followed by hot filtration.
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting common recrystallization problems.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale trials.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, or an Ethyl Acetate/Hexane mixture)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Continue adding small portions of the hot solvent until all the solid has just dissolved.[7][8] Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration.
-
Pre-heat a second Erlenmeyer flask and a stemless funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, hot flask.[7]
-
-
Crystallization:
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[5]
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes.
-
For final drying, the crystals can be placed in a desiccator under vacuum or in a drying oven at a temperature well below the compound's melting point.
-
-
Purity Assessment:
References
- 1. 2,2-DIPHENYL-CYCLOPROPANECARBOXYLIC ACID CAS#: 7150-12-1 [m.chemicalbook.com]
- 2. This compound | C16H14O2 | CID 98071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 2,2-Diphenylcyclopropanecarboxylic Acid
Welcome to the technical support center for 2,2-Diphenylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the common challenges encountered when synthesizing and utilizing this sterically hindered molecule. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Synthesis of this compound
-
Q1: My Simmons-Smith cyclopropanation of 1,1-diphenylethylene is resulting in a low yield of the desired 2,2-diphenylcyclopropane product. What are the likely causes and how can I improve it?
-
Q2: I'm observing significant amounts of unreacted 1,1-diphenylethylene in my reaction mixture. What adjustments can I make?
-
Q3: Are there common side reactions I should be aware of during the cyclopropanation step?
Reactions of this compound
-
Q4: I am struggling with the esterification of this compound. Standard Fischer esterification conditions are not working well. Why is this and what are my alternatives?
-
Q5: Amide coupling with this compound is proving to be difficult, with low conversion rates. How can I facilitate this transformation?
Purification and Analysis
-
Q6: What is a reliable method for purifying crude this compound?
-
Q7: How can I confirm the structure and purity of my this compound using ¹H NMR?
Troubleshooting Guides & In-Depth Answers
Synthesis of this compound
The synthesis of this compound typically proceeds in two stages: the cyclopropanation of 1,1-diphenylethylene to form an ester, followed by hydrolysis of the ester to the carboxylic acid. The Simmons-Smith reaction is a common and effective method for the initial cyclopropanation.[1][2]
Q1: My Simmons-Smith cyclopropanation of 1,1-diphenylethylene is resulting in a low yield of the desired 2,2-diphenylcyclopropane product. What are the likely causes and how can I improve it?
Low yields in a Simmons-Smith reaction can often be traced back to the activity of the zinc reagent or the reaction conditions.[3] The reaction involves an organozinc carbenoid that reacts with the alkene in a concerted fashion.[1][4]
Troubleshooting Low Yield in Simmons-Smith Cyclopropanation
| Potential Cause | Scientific Rationale & Recommended Solution |
| Inactive Zinc-Copper Couple | The zinc-copper couple is essential for the formation of the active organozinc carbenoid.[5] If it is not sufficiently activated, the reaction will not proceed efficiently. Solution: Ensure the zinc dust is freshly activated. Consider alternative, more reactive zinc species like diethylzinc (Furukawa's modification), which can improve yields, especially for less reactive alkenes.[5] |
| Poor Reagent Quality | Impurities in diiodomethane or the presence of moisture can significantly hinder the reaction. The Simmons-Smith reaction is sensitive to both air and moisture.[3] Solution: Use freshly distilled diiodomethane and ensure all glassware is oven-dried. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).[3] |
| Suboptimal Reaction Temperature | The reaction is typically performed at low temperatures to control exothermicity. However, if the reaction is sluggish, a controlled increase in temperature may be necessary. Solution: Start the reaction at 0°C and allow it to slowly warm to room temperature. If the reaction remains slow, a gentle increase in temperature in 5-10°C increments can be beneficial, but be cautious of potential side reactions at higher temperatures.[3] |
| Steric Hindrance | While 1,1-diphenylethylene is electron-rich, the phenyl groups can present some steric hindrance. Solution: Ensure adequate reaction time and consider using a more reactive cyclopropanating agent, such as the Furukawa modification (Et₂Zn/CH₂I₂).[4] |
Q2: I'm observing significant amounts of unreacted 1,1-diphenylethylene in my reaction mixture. What adjustments can I make?
Incomplete conversion is a common issue and is often related to the points mentioned above. Here is a logical workflow to address this:
Caption: Troubleshooting workflow for incomplete conversion.
Q3: Are there common side reactions I should be aware of during the cyclopropanation step?
While the Simmons-Smith reaction is generally clean, side reactions can occur, especially if the reaction conditions are not optimal.[2]
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Methylation of Heteroatoms: If your substrate contains heteroatoms (e.g., alcohols), the electrophilic zinc carbenoid can act as a methylating agent.[3]
-
Polymerization of the Alkene: Although less common with 1,1-diphenylethylene, highly reactive alkenes can sometimes polymerize under the reaction conditions.
To mitigate these, use a minimal excess of the Simmons-Smith reagent and monitor the reaction progress to avoid prolonged reaction times.
Experimental Protocol: Synthesis of this compound
This two-step protocol is a reliable method for the synthesis of the title compound.
Step 1: Synthesis of Ethyl 2,2-Diphenylcyclopropanecarboxylate
This step involves the cyclopropanation of 1,1-diphenylethylene using a modified Simmons-Smith reaction.
-
To a stirred suspension of activated zinc dust and cuprous chloride in anhydrous diethyl ether under an argon atmosphere, add a solution of diiodomethane in diethyl ether dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 1 hour.
-
Cool the mixture to room temperature and add a solution of ethyl 2,2-diphenylacrylate in diethyl ether.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture and separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 2,2-diphenylcyclopropanecarboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 2,2-diphenylcyclopropanecarboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir until the ester is fully consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid, which will cause the product to precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
Reactions of this compound
The two phenyl groups on the cyclopropane ring create significant steric hindrance around the carboxylic acid functionality, making subsequent reactions challenging.
Q4: I am struggling with the esterification of this compound. Standard Fischer esterification conditions are not working well. Why is this and what are my alternatives?
Standard Fischer esterification, which involves heating a carboxylic acid with an alcohol in the presence of an acid catalyst, is an equilibrium-driven process.[6] The steric hindrance from the two phenyl groups can prevent the alcohol from effectively attacking the protonated carbonyl carbon, thus slowing down the reaction and leading to a poor equilibrium position.[7]
Strategies for Esterifying a Sterically Hindered Acid
| Method | Scientific Rationale & Key Considerations |
| Activation to an Acyl Chloride | Converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) followed by the addition of the alcohol is a highly effective method. The acyl chloride is a much stronger electrophile. Caution: These reagents are corrosive and moisture-sensitive. |
| Carbodiimide Coupling (e.g., DCC, EDC) | Reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing it to be attacked by the alcohol. This method is milder than forming an acyl chloride. |
| Yamaguchi Esterification | This method is specifically designed for sterically hindered substrates. It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride, which is then reacted with the alcohol in the presence of DMAP. |
Q5: Amide coupling with this compound is proving to be difficult, with low conversion rates. How can I facilitate this transformation?
Similar to esterification, the steric hindrance of this compound makes amide bond formation challenging. Direct condensation of the carboxylic acid and amine is generally not feasible.[8] Activation of the carboxylic acid is necessary.
Caption: Strategies for amide coupling with sterically hindered acids.
For particularly challenging couplings involving sterically hindered acids and/or electron-deficient amines, forming an acyl fluoride in situ can be highly effective.[9][10] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be used to generate the acyl fluoride, which is then reacted with the amine, often at elevated temperatures.[9] The use of potent coupling reagents like HATU, HBTU, or COMU is also recommended.[11]
Purification and Analysis
Q6: What is a reliable method for purifying crude this compound?
Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial.
Recommended Recrystallization Solvents
| Solvent System | Rationale |
| Ethanol/Water | This compound is likely to be soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can help to induce crystallization upon cooling. This is a good starting point for polar organic compounds.[12] |
| Toluene or Xylene | For less polar impurities, recrystallization from a hot aromatic solvent like toluene or xylene may be effective. |
| Hexane/Ethyl Acetate | A mixed solvent system of hexane and ethyl acetate can be fine-tuned to achieve good separation. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until the solution becomes cloudy. Upon cooling, crystals should form.[13] |
Q7: How can I confirm the structure and purity of my this compound using ¹H NMR?
¹H NMR spectroscopy is an essential tool for structure elucidation. The cyclopropane protons have characteristic chemical shifts.
Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Proton(s) | Approximate Chemical Shift (ppm) | Multiplicity |
| Phenyl protons | 7.1 - 7.4 | Multiplet |
| Carboxylic acid proton | ~12.0 | Broad singlet |
| Cyclopropane CH | ~2.5 | Doublet of doublets |
| Cyclopropane CH₂ | ~1.5 and ~1.9 | Multiplets |
Note: The exact chemical shifts of the cyclopropane protons are highly dependent on the solvent and the specific stereochemistry of the molecule. The values provided are estimates based on typical ranges for similar structures.[14][15] The protons on the three-membered ring will exhibit geminal and vicinal coupling, leading to complex splitting patterns.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. hepatochem.com [hepatochem.com]
- 9. researchgate.net [researchgate.net]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. Proton NMR Table [www2.chemistry.msu.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
Stability of 2,2-Diphenylcyclopropanecarboxylic acid under different pH conditions
Welcome to the technical support center for 2,2-Diphenylcyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various pH conditions. Here, you will find troubleshooting advice and frequently asked questions to support your experimental work.
I. Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during your experiments with this compound, providing explanations and actionable solutions.
Question 1: I'm observing unexpected degradation of this compound in my aqueous formulation at low pH. What is the likely cause and how can I mitigate it?
Answer:
Under acidic conditions, the primary stability concern for this compound is the potential for acid-catalyzed ring-opening of the cyclopropane ring.[1][2] The high strain of the three-membered ring makes it susceptible to cleavage, particularly when activated by protonation.
Plausible Mechanism: The carboxylic acid moiety can be protonated under strongly acidic conditions, but the more significant reaction is the protonation of one of the carbons in the cyclopropane ring, which can lead to a carbocation intermediate. This intermediate is then susceptible to nucleophilic attack by water or other nucleophiles present in the medium, resulting in ring-opened products. Lewis acids are known to promote the ring-opening of donor-acceptor cyclopropanes.[1]
Troubleshooting Steps:
-
pH Control: The most critical factor is to maintain the pH of your solution within a stable range. For this compound, avoiding strongly acidic conditions (pH < 4) is recommended. Utilize robust buffer systems to prevent pH fluctuations.
-
Buffer Selection: Choose a buffer system that does not contain nucleophilic species that could participate in the ring-opening reaction. Phosphate or citrate buffers are generally suitable.
-
Temperature Control: Elevated temperatures can accelerate the rate of acid-catalyzed hydrolysis and ring-opening. Conduct your experiments at the lowest feasible temperature to minimize degradation.
-
Forced Degradation Study: To understand the degradation profile, perform a forced degradation study.[3][4] Expose the compound to a range of acidic conditions (e.g., 0.1 M HCl) and temperatures, and analyze the samples at various time points using a stability-indicating method like HPLC.[5] This will help you identify the degradation products and determine the rate of degradation.
Question 2: My results are inconsistent when working with this compound in basic solutions. I suspect degradation, but the pattern is unclear. What could be happening?
Answer:
In alkaline conditions, this compound can also undergo degradation, primarily through base-catalyzed ring-opening.[6][7] The mechanism differs from acid-catalyzed degradation and may be more complex.
Plausible Mechanism: Under basic conditions, the carboxylic acid will be deprotonated to the carboxylate anion. While this form is generally more stable towards hydrolysis of the ester-like functionality (if it were an ester), the cyclopropane ring itself can be susceptible to attack by hydroxide ions or other strong nucleophiles. This can lead to a ring-opening reaction, potentially forming a carbanion intermediate that can then be protonated by water. Some studies have shown that donor-acceptor cyclopropanes can undergo ring-opening under basic conditions, especially with the presence of certain activating groups.[6][7]
Troubleshooting Steps:
-
Strict pH Monitoring: Similar to acidic conditions, precise control of pH is crucial. Use a calibrated pH meter and appropriate basic buffers (e.g., borate or phosphate buffers) to maintain the desired pH.
-
Exclusion of Oxygen: The presence of oxygen can sometimes lead to oxidative degradation pathways, which can be exacerbated at higher pH. Consider de-gassing your solutions and performing experiments under an inert atmosphere (e.g., nitrogen or argon) to assess the impact of oxidation.
-
Metal Ion Contamination: Trace metal ions can catalyze degradation reactions. Use high-purity solvents and reagents, and consider the use of a chelating agent like EDTA in your formulation to sequester any metal ion contaminants.
-
Characterize Degradants: Employ LC-MS/MS to identify the mass of the degradation products.[8] This information is invaluable for proposing a degradation pathway and understanding the reaction mechanism.
Question 3: I am developing a stability-indicating analytical method for this compound, but I am struggling to achieve good separation between the parent compound and its degradants. What are your recommendations?
Answer:
Developing a robust, stability-indicating HPLC method is essential for accurately assessing the stability of your compound.[5][9] Poor separation is a common challenge during method development.
Recommendations:
-
Column Selection:
-
Start with a C18 column, as it is a versatile choice for a wide range of organic molecules.
-
If you are still facing co-elution, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity.
-
-
Mobile Phase Optimization:
-
pH: The pH of the mobile phase can significantly impact the retention and peak shape of carboxylic acids. Experiment with a pH range around the pKa of this compound. Buffering the aqueous portion of your mobile phase is critical for reproducible results.
-
Organic Modifier: Vary the organic modifier (e.g., acetonitrile vs. methanol) and the gradient profile. A shallow gradient can often improve the resolution of closely eluting peaks.
-
-
Detector Wavelength: Ensure you are using an optimal UV detection wavelength that provides a good response for both the parent compound and the expected degradation products. A photodiode array (PDA) detector can be beneficial for examining the UV spectra of all peaks to ensure peak purity.[8]
-
Forced Degradation Samples: Use samples from your forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to challenge the specificity of your method.[3] The goal is to demonstrate that all degradation products are well-separated from the parent peak and from each other.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the general stability and handling of this compound.
Question 4: What is the expected pH-rate profile for the degradation of this compound?
Answer:
The pH-rate profile for a compound susceptible to both acid and base-catalyzed degradation typically exhibits a "U" or "V" shape.[10] The lowest rate of degradation (maximum stability) is observed at a specific pH or within a narrow pH range, often around neutral pH. At pH values below and above this stability optimum, the rate of degradation increases. For carboxylic acid esters, hydrolysis can proceed via acid-catalyzed, neutral, and base-enhanced mechanisms.[11] While this compound is not an ester, the general principle of pH-dependent stability applies to the potential for ring-opening.
Question 5: How should I store stock solutions of this compound to ensure long-term stability?
Answer:
For long-term storage, it is recommended to store this compound as a solid in a cool, dark, and dry place. For stock solutions:
-
Solvent: Choose a non-aqueous, aprotic solvent in which the compound is soluble and stable, such as DMSO or DMF.
-
Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.
-
Aliquoting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
Question 6: Are there any known incompatibilities of this compound with common excipients?
Answer:
While specific incompatibility data for this compound may not be readily available, general principles suggest potential incompatibilities with:
-
Strong Oxidizing Agents: These could potentially react with the cyclopropane ring.
-
Strong Reducing Agents: These may also interact with the strained ring system.
-
Highly Nucleophilic Excipients: In basic formulations, nucleophilic excipients could potentially initiate ring-opening.
It is always advisable to perform compatibility studies with your specific formulation excipients. This typically involves preparing binary mixtures of the active pharmaceutical ingredient (API) and each excipient and storing them under accelerated stability conditions (e.g., elevated temperature and humidity).[5][12]
III. Experimental Protocols & Data
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.[3][4]
Objective: To generate potential degradation products and evaluate the stability-indicating nature of the analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
Calibrated pH meter
-
HPLC system with a PDA detector
-
LC-MS/MS system
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and 1 M HCl. Incubate at room temperature and 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at room temperature and 60°C.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ and 30% H₂O₂. Incubate at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The extent of degradation should ideally be between 5-20%.[13]
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Characterize significant degradation products using LC-MS/MS.
-
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature |
| Acid Hydrolysis | 0.1 M HCl, 1 M HCl | Room Temp, 60°C |
| Base Hydrolysis | 0.1 M NaOH, 1 M NaOH | Room Temp, 60°C |
| Oxidation | 3% H₂O₂, 30% H₂O₂ | Room Temp |
| Thermal | N/A | 60°C |
| Photolytic | ICH Q1B compliant | As per guidelines |
IV. Visualizations
Diagram 1: General Workflow for Stability Testing
Caption: Workflow for developing a stability-indicating method.
Diagram 2: Potential Degradation Pathways
Caption: Potential degradation pathways under acidic and basic conditions.
V. References
-
Antonova, Y. A., & Tabolin, A. A. (2024). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic Chemistry Frontiers. --INVALID-LINK--
-
Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. (n.d.). RSC Publishing. 6
-
Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B. (n.d.). Wiley Online Library. --INVALID-LINK--
-
Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. (2017). Thieme E-Journals. --INVALID-LINK--
-
Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.). University of Massachusetts Lowell. --INVALID-LINK--
-
Compound stability under different pH conditions. (2020). ResearchGate. --INVALID-LINK--
-
Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. (2022). RSC Publishing. --INVALID-LINK--
-
A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. --INVALID-LINK--
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). U.S. Environmental Protection Agency. --INVALID-LINK--
-
Forced Degradation Studies. (2016). MedCrave. --INVALID-LINK--
-
Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. (n.d.). RSC Publishing. --INVALID-LINK--
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. --INVALID-LINK--
-
pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... (n.d.). ResearchGate. --INVALID-LINK--
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. --INVALID-LINK--
-
Spotlight on stability: API and drug product testing. (n.d.). Almac Group. --INVALID-LINK--
-
Stability Studies and Testing of Pharmaceuticals: An Overview. (2020). LCGC International. --INVALID-LINK--
-
Poonam Kasar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 8, 1361-1372. (2025). International Journal of Pharmaceutical Sciences. --INVALID-LINK--
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. web.viu.ca [web.viu.ca]
- 12. almacgroup.com [almacgroup.com]
- 13. pharmtech.com [pharmtech.com]
Technical Support Center: Degradation Pathways of 2,2-Diphenylcyclopropanecarboxylic Acid and Its Derivatives
Here is the technical support center for researchers, scientists, and drug development professionals.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing cyclopropane ring cleavage during chemical reactions. This guide is designed to provide both a theoretical framework and practical, actionable advice for investigating the stability and degradation of 2,2-Diphenylcyclopropanecarboxylic acid and its related structures. While specific degradation data for this exact molecule is not extensively published, the principles outlined here are derived from established knowledge of cyclopropane chemistry and standard pharmaceutical forced degradation studies.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why are forced degradation studies critical for a molecule like this compound?
Forced degradation studies, or stress testing, are a cornerstone of pharmaceutical development for several key reasons.[2] They are essential for:
-
Identifying Probable Degradants: These studies intentionally stress the molecule to generate degradation products that could form under normal storage conditions over time.[3]
-
Elucidating Degradation Pathways: Understanding how the molecule breaks down helps in developing stable formulations and defining appropriate storage conditions and shelf life.[2][4]
-
Developing Stability-Indicating Methods: A crucial outcome is the development and validation of analytical methods, typically HPLC, that can accurately separate the intact drug from its degradation products, ensuring that potency and purity can be monitored throughout the product's lifecycle.[2][5]
-
Assessing Intrinsic Stability: These studies reveal the inherent vulnerabilities of the molecule's chemical structure.[1]
Q2: What are the primary degradation pathways to anticipate for this compound and its derivatives (e.g., esters)?
Based on its structure—a strained cyclopropane ring, a carboxylic acid, and two phenyl groups—several degradation pathways are plausible:
-
Oxidative Degradation: The strained C-C bonds of the cyclopropane ring are susceptible to opening via oxidative radical mechanisms.[6][7][8] This can be initiated by atmospheric oxygen, peroxides, or metal ions. The phenyl groups may also be susceptible to hydroxylation.
-
Hydrolysis (for Ester Derivatives): If the carboxylic acid is esterified (a common prodrug strategy), this ester linkage will be a primary target for hydrolysis. This reaction can be catalyzed by acid or base, yielding the parent carboxylic acid and the corresponding alcohol.[9][10] Notably, cyclopropanecarboxylic acid esters have been shown to possess enhanced hydrolytic stability compared to other esters, a factor that should be considered in experimental design.[11]
-
Photodegradation: Exposure to light, particularly UV, can provide the energy to initiate radical reactions, leading to ring-opening or decarboxylation.[12][13] Aromatic systems, like the phenyl groups, can absorb light and contribute to photosensitivity.
-
Acid/Base-Induced Ring Opening: While the cyclopropane ring is generally stable, strong acidic conditions can lead to protonation and subsequent ring cleavage to form a more stable carbocation.[14]
-
Decarboxylation: The carboxylic acid group itself can be lost as CO₂, a reaction that can be promoted by heat or light, particularly through photoredox mechanisms.[12][15]
Q3: What makes the cyclopropane ring a point of potential instability?
The instability of the cyclopropane ring stems from significant ring strain .[14] The C-C-C bond angles are forced to be 60°, a major deviation from the ideal 109.5° for sp³ hybridized carbons.[16] This strain has two key consequences:
-
The C-C bonds are weaker than in a typical alkane.
-
The bonding orbitals have a higher degree of p-character, making them susceptible to attack by electrophiles, radicals, and certain transition metals.[14][16]
This inherent strain provides a thermodynamic driving force for ring-opening reactions, which relieve the strain and form more stable, acyclic products.[14]
Troubleshooting Guide: Common Issues in Degradation Studies
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No (or minimal) degradation is observed after stressing the sample. | 1. Stress conditions are too mild. The compound may be inherently stable under the applied conditions. 2. The analytical method is not stability-indicating. Your HPLC method may not be able to resolve the parent peak from any degradants that have formed.[1] | 1. Increase the intensity of the stressor. Systematically increase the concentration of the acid/base/oxidant, the duration of exposure, or the temperature. The goal is to achieve a target degradation of 5-20%.[1] 2. Verify your analytical method. Co-spike a stressed and unstressed sample to see if new peaks appear. Perform peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) to check for co-eluting impurities.[3] |
| The parent compound is completely or almost completely degraded. | 1. Stress conditions are too harsh. This provides little information about the stepwise degradation pathway and makes it difficult to identify primary degradants.[1] | 1. Reduce the intensity of the stressor. Decrease the concentration, time, or temperature. Run a time-course experiment with multiple sampling points to capture the formation of initial degradation products before they degrade further.[1] |
| The mass balance is poor (total of parent + degradants is significantly less than 100%). | 1. Some degradants are not detected. They may lack a UV chromophore, be volatile, or be insoluble in the mobile phase. 2. Degradants are irreversibly adsorbed to the column. | 1. Use a more universal detection method. Employ a mass spectrometer (MS), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector.[1] 2. Modify chromatographic conditions. Alter the mobile phase composition, pH, or gradient to ensure all components are eluted. Check for precipitation in your sample vial.[1] |
| Results are inconsistent or not reproducible. | 1. Variability in experimental conditions. Minor fluctuations in temperature, light exposure, or pH can have a large impact. 2. Impurity of reagents or starting material. | 1. Tightly control all parameters. Use calibrated ovens and light chambers, and freshly prepared, pH-verified buffers.[1] 2. Use high-purity reagents. Ensure the starting material is well-characterized and of high purity. |
| Unexpected ring-opened products are the primary degradants. | 1. Presence of strong electrophiles or acids. This can directly attack and open the strained cyclopropane ring.[14] 2. Radical-initiated pathway. Trace metal impurities or peroxide contaminants could be initiating a radical chain reaction leading to ring cleavage.[14] | 1. Use milder acidic conditions. If acid-lability is suspected, use a range of weaker acids or lower concentrations. 2. Control for radicals. Conduct experiments in amber glassware, degas solvents, and consider adding a radical scavenger to a control experiment to see if the degradation profile changes. |
Experimental Protocols & Data Presentation
Typical Forced Degradation Conditions
The following table summarizes standard starting conditions for forced degradation studies. These should be considered starting points and must be optimized for this compound to achieve the target degradation of 5-20%.[1][3][17]
| Stress Condition | Reagent/Parameter | Typical Conditions |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M to 1 M; Room Temperature to 80°C |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M to 1 M; Room Temperature to 80°C |
| Neutral Hydrolysis | Purified Water or Buffer (pH 7) | Room Temperature to 80°C |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% to 30%; Room Temperature |
| Photostability | UV and Visible Light | ICH Q1B guidelines: Overall illumination ≥ 1.2 million lux-hours and integrated near UV energy ≥ 200 watt-hours/m² |
| Thermal | Dry Heat | 60°C to 100°C (or higher, depending on compound's melting point) |
Protocol 1: General Forced Degradation Workflow
This protocol provides a generalized workflow. Specific concentrations and time points should be optimized in preliminary studies.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (or its derivative) in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Stress Samples:
-
Acid/Base Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M HCl and, in a separate vial, 0.1 M NaOH.
-
Oxidation: Add an aliquot of the stock solution to a 3% H₂O₂ solution.
-
Control: Add an aliquot of the stock solution to the same solvent/water mixture used for the stress samples.
-
-
Incubation:
-
Place the hydrolysis and oxidation samples in a controlled temperature environment (e.g., 60°C).
-
Protect the oxidation samples from light.
-
Store the control sample at a benign condition (e.g., 4°C, protected from light).
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching (if necessary):
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
For oxidation samples, the reaction can often be quenched by dilution.
-
-
Analysis: Dilute all samples to the target analytical concentration and analyze immediately using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Initial Method Scouting:
-
Select a suitable column (e.g., C18, 150 x 4.6 mm, 3.5 µm).
-
Screen different mobile phases (e.g., Acetonitrile/Water, Methanol/Water) with a common buffer/acidifier (e.g., 0.1% Formic Acid or 10 mM Phosphate Buffer).
-
Run a broad gradient (e.g., 5% to 95% organic over 20 minutes) to elute the parent compound and any potential degradants.
-
-
Forced Degradation Sample Analysis:
-
Prepare a composite sample by mixing aliquots of samples stressed under acidic, basic, oxidative, and photolytic conditions where ~10-20% degradation has occurred.
-
Inject this composite sample into the HPLC system using the scouting method.
-
-
Method Optimization:
-
Adjust the gradient, mobile phase composition, and flow rate to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.
-
Ensure the parent peak is spectrally pure using a PDA detector.
-
-
Validation (Specificity):
Visualizations: Pathways and Workflows
General Workflow for Degradation Studies
The following diagram outlines the logical flow from experimental setup to data interpretation in a typical forced degradation study.
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways of this compound
This diagram illustrates the primary degradation routes that should be investigated for the target molecule.
Caption: Potential degradation pathways for the title compound.
References
- 1. benchchem.com [benchchem.com]
- 2. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 3. sgs.com [sgs.com]
- 4. cmcpharm.com [cmcpharm.com]
- 5. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 6. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01051E [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclopropane - Wikipedia [en.wikipedia.org]
- 17. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up Synthesis of 2,2-Diphenylcyclopropanecarboxylic Acid
Welcome to the Technical Support Center for the synthesis of 2,2-Diphenylcyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the challenges encountered during the scale-up of this valuable synthetic intermediate. Our goal is to equip you with the knowledge to anticipate and overcome common hurdles, ensuring a safe, efficient, and scalable synthesis.
Introduction: The Intricacies of Scaling a Strained Ring System
This compound is a key building block in the synthesis of various pharmaceuticals and biologically active molecules. The strained cyclopropane ring imparts unique conformational constraints and metabolic stability to drug candidates. However, the very features that make it desirable also present significant challenges during its synthesis, particularly when transitioning from laboratory to pilot or production scale. This guide will delve into the common pitfalls and provide actionable solutions.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of the scale-up synthesis of this compound.
Q1: What are the primary methods for synthesizing this compound, and which is most suitable for scale-up?
A1: The most common methods involve the cyclopropanation of 1,1-diphenylethylene. The choice of method for scale-up is a critical decision that balances safety, cost, and efficiency.
-
Simmons-Smith Reaction: This classic method uses a zinc-copper couple and diiodomethane to generate a zinc carbenoid.[1][2] It is known for its functional group tolerance and stereospecificity.[3] However, the high cost of diiodomethane and the large quantities of zinc waste can be significant drawbacks on a large scale.[4] The Furukawa modification, using diethylzinc (Et₂Zn), can offer better reproducibility but introduces the handling of a pyrophoric reagent.[3]
-
Diazomethane-based Methods: While historically used for cyclopropanation, the extreme toxicity and explosive nature of diazomethane make it largely unsuitable for large-scale industrial synthesis without specialized equipment and stringent safety protocols.[1]
-
Phase-Transfer Catalysis (PTC): This method often employs a haloform (like chloroform or bromoform) and a strong base in a biphasic system with a phase-transfer catalyst. PTC is generally a cost-effective and safer alternative to diazomethane, making it an attractive option for industrial-scale production.[5] It allows for milder reaction conditions and can be adapted for continuous flow processes.[5]
For scale-up, Phase-Transfer Catalysis often presents the most practical and economical choice, provided that the reaction conditions are carefully optimized to minimize side reactions.
Q2: How can I monitor the progress of the cyclopropanation reaction on a large scale?
A2: Real-time reaction monitoring is crucial for process control and safety. On a large scale, direct sampling for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is standard. These techniques allow for the quantification of the starting material (1,1-diphenylethylene), the desired product, and any significant byproducts. Process Analytical Technology (PAT), such as in-situ Infrared (IR) or Raman spectroscopy, can also be implemented for continuous monitoring without the need for sampling, providing real-time kinetic data.
Q3: What are the major safety concerns when scaling up this synthesis?
A3: The primary safety concern is the management of exothermic reactions .[6][7][8] Cyclopropanation reactions are often highly exothermic, and the risk of a thermal runaway increases significantly with scale due to the decrease in the surface-area-to-volume ratio, which hinders efficient heat dissipation.[9] Other concerns include:
-
Handling of Hazardous Reagents: Depending on the chosen method, this can include pyrophoric reagents like diethylzinc, corrosive bases, and volatile organic solvents.
-
Pressure Build-up: The evolution of gaseous byproducts can lead to a dangerous increase in reactor pressure if not properly vented.
-
Work-up Procedures: Quenching of reactive intermediates and handling of large volumes of acidic or basic aqueous waste streams require careful planning and appropriate personal protective equipment (PPE).
A thorough process hazard analysis (PHA) is essential before any scale-up operation.
Q4: What are the common impurities, and how can they be minimized?
A4: Common impurities depend on the synthetic route. In PTC-mediated syntheses, potential byproducts include dichlorocarbene insertion into C-H bonds or dimerization products. In Simmons-Smith reactions, unreacted starting materials and zinc salts are the primary impurities. To minimize impurities:
-
Optimize Reagent Stoichiometry: Carefully control the molar ratios of reagents to favor the desired reaction pathway.
-
Control Temperature: Maintaining the optimal temperature is critical to prevent side reactions that are often favored at higher temperatures.[10]
-
Efficient Mixing: Ensure homogenous mixing to avoid localized "hot spots" and concentration gradients that can lead to byproduct formation.[7]
Q5: What are the most effective methods for purifying this compound at scale?
A5: The purification strategy will depend on the nature of the impurities.
-
Crystallization: This is often the most efficient and scalable method for obtaining high-purity crystalline solids. Selecting an appropriate solvent system is key to achieving good recovery and purity.
-
Extraction: Liquid-liquid extraction is used during the work-up to remove inorganic salts and water-soluble impurities.
-
Distillation (of precursor): If the ester of the carboxylic acid is synthesized first, it may be purified by vacuum distillation before hydrolysis.
Troubleshooting Guide
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
| Problem | Potential Causes | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Yield | 1. Inactive Reagents: The zinc-copper couple in a Simmons-Smith reaction may not be sufficiently activated. The phase-transfer catalyst may be degraded or poisoned. | 1. Reagent Activation: For the Simmons-Smith reaction, ensure the zinc is freshly activated. This increases the surface area and reactivity for the formation of the organozinc carbenoid. For PTC, use a fresh, high-purity catalyst.[11] |
| 2. Insufficient Reaction Temperature: The activation energy for the reaction may not be reached. | 2. Temperature Optimization: Gradually increase the reaction temperature in small increments while carefully monitoring for exotherms. An initial Differential Scanning Calorimetry (DSC) analysis can help determine the onset of the exothermic reaction and guide temperature selection.[7][10] | |
| 3. Poor Mixing: Inadequate agitation can lead to localized depletion of reactants and prevent the reaction from proceeding. | 3. Improve Agitation: Increase the stirring speed or use a more efficient impeller design. In large reactors, proper baffle placement is crucial for achieving homogeneity.[7] | |
| Formation of Significant Byproducts | 1. Overheating/Poor Temperature Control: Side reactions often have a higher activation energy and are favored at elevated temperatures. | 1. Enhance Cooling & Controlled Addition: Ensure the reactor's cooling system is adequate for the scale.[7][9] Implement a slow, controlled addition of the limiting reagent to manage the heat generated by the exotherm.[9] |
| 2. Incorrect Stoichiometry: An excess of the carbene precursor can lead to dimerization or insertion into other bonds. | 2. Stoichiometric Control: Carefully control the addition of the carbene precursor. Using a syringe pump for liquid reagents or a solids dosing system can provide precise control. | |
| Runaway Reaction/Loss of Temperature Control | 1. Exotherm Underestimation: The heat of reaction is greater than anticipated, overwhelming the cooling capacity. | 1. Calorimetry Studies: Perform reaction calorimetry (RC1) studies at the lab scale to accurately measure the heat of reaction and the rate of heat evolution. This data is critical for designing a safe and effective cooling strategy for the scaled-up process.[6][7] |
| 2. Accumulation of Unreacted Reagents: Slow initial reaction followed by a sudden, rapid conversion. | 2. Controlled Initiation: Ensure the reaction has initiated before adding the bulk of the reagents. A small "heel" of the reaction mixture from a previous successful batch can sometimes be used to initiate the reaction smoothly. | |
| 3. Cooling System Failure: Mechanical failure of the cooling system. | 3. Emergency Preparedness: Have a documented emergency procedure in place. This may include a quench system to rapidly stop the reaction or a pressure relief system to safely vent the reactor.[7] | |
| Difficult Product Isolation/Purification | 1. Oily Product or Poor Crystallization: The presence of impurities can inhibit crystallization. | 1. Seed Crystals & Solvent Screening: Use seed crystals of pure this compound to induce crystallization. Screen a variety of solvent/anti-solvent systems to find conditions that promote the formation of well-defined crystals. |
| 2. Emulsion Formation During Work-up: Vigorous mixing of organic and aqueous phases can lead to stable emulsions, making separation difficult. | 2. Gentle Mixing & Brine Wash: During extraction, use gentle agitation. Adding a saturated brine solution can help to break emulsions by increasing the ionic strength of the aqueous phase. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis via Phase-Transfer Catalysis
This protocol outlines a general procedure for the synthesis of this compound via phase-transfer catalysis, with considerations for scale-up.
1. Reactor Setup:
-
A jacketed glass or stainless steel reactor equipped with an overhead stirrer, a condenser, a thermocouple, and a controlled dosing pump is required.
-
Ensure the reactor's cooling system is operational and capable of handling the expected exotherm.
2. Reagent Charging:
-
Charge the reactor with 1,1-diphenylethylene and a suitable organic solvent (e.g., toluene).
-
Add the phase-transfer catalyst (e.g., a quaternary ammonium salt).
-
In a separate vessel, prepare a concentrated aqueous solution of sodium hydroxide.
3. Reaction Execution:
-
Begin vigorous stirring of the organic phase.
-
Slowly add the aqueous sodium hydroxide solution to the reactor.
-
Once the biphasic mixture is well-agitated, begin the controlled, dropwise addition of chloroform via the dosing pump.
-
Crucially, monitor the internal temperature closely. The rate of chloroform addition should be adjusted to maintain the desired reaction temperature and prevent a rapid exotherm.
4. Reaction Monitoring:
-
Periodically take samples from the reaction mixture for GC or HPLC analysis to monitor the consumption of 1,1-diphenylethylene.
5. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture and carefully add water to dissolve the sodium salts.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and then with a brine solution.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the this compound.
-
Filter the solid product, wash with cold water, and dry under vacuum.
6. Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the final, high-purity product.
Visualizations
Reaction Mechanism: Phase-Transfer Catalyzed Cyclopropanation
Caption: Phase-transfer catalyzed dichlorocarbene generation and subsequent cyclopropanation.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helgroup.com [helgroup.com]
- 7. amarequip.com [amarequip.com]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Profiling 2,2-Diphenylcyclopropanecarboxylic Acid Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools for establishing stereocontrol.[1] An ideal auxiliary offers high diastereoselectivity, predictable outcomes, and facile attachment and removal, all while being economically viable through efficient recycling. This guide provides a comparative analysis of several cornerstone chiral auxiliaries: the highly versatile Evans' oxazolidinones, the robust Oppolzer's sultams, and the reliable Meyers' pseudoephedrine amides.
Against these benchmarks, we examine the potential of 2,2-diphenylcyclopropanecarboxylic acid. While not as ubiquitously documented as a traditional chiral auxiliary, its rigid cyclopropane framework presents a unique structural motif. Chiral cyclopropanes are crucial building blocks in pharmaceuticals and organic synthesis, valued for the conformational rigidity and metabolic stability they impart to molecules.[2][3] This guide will delve into the established performance of the benchmark auxiliaries, supported by experimental data, and explore the structural rationale for considering cyclopropane-based systems as a platform for developing novel chiral directors.
The Foundational Principles of Chiral Auxiliary-Mediated Synthesis
A chiral auxiliary is a stereogenic compound temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] The overarching goal is to leverage the auxiliary's inherent chirality to control the formation of new stereocenters on the substrate. The process is a testament to efficiency and control in synthesis, generally following a three-stage workflow.[1][4]
The General Workflow:
-
Attachment: The chiral auxiliary (Xc) is covalently bonded to the substrate.
-
Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol addition) where the auxiliary's steric and electronic properties shield one face of the reactive intermediate, forcing the reagent to approach from the less hindered face. This results in the preferential formation of one diastereomer over others.
-
Cleavage & Recovery: The auxiliary is cleaved from the newly functionalized, enantiomerically enriched product. A critical aspect of a practical auxiliary is that this cleavage occurs under mild conditions that do not cause racemization of the product or decomposition of the auxiliary, allowing for its recovery and reuse.[4]
The selection of an auxiliary is a strategic decision based on several performance metrics:
-
Stereoselectivity: The ability to induce high diastereomeric excess (d.e.).
-
Versatility: Applicability across a range of reaction types.
-
Cleavage Conditions: The mildness of the conditions required for removal.
-
Recyclability: The efficiency of recovery for sustainable and cost-effective synthesis.
A Structurally Unique Candidate: this compound
While established auxiliaries are typically derived from amino acids or terpenes, the rigid, three-membered ring of cyclopropane offers a distinct conformational scaffold.[2] Chiral cyclopropane derivatives are highly sought-after motifs in medicinal chemistry.[5] The use of a cyclopropane-based carboxylic acid as a chiral director is an intriguing concept, leveraging the ring's fixed structure to project shielding groups (in this case, two phenyl rings) into specific spatial orientations.
Although extensive comparative data for this compound as a widely-used chiral auxiliary is limited in current literature, its derivatives have been employed in the development of novel chiral ligands, such as PHOX ligands for asymmetric Heck reactions.[6] This suggests the cyclopropane backbone is effective at transferring chiral information. The primary rationale for its consideration is the predictable and rigid steric hindrance provided by the two phenyl groups, which could effectively shield one face of an attached enolate.
The Benchmarks: A Comparative Analysis of Established Auxiliaries
To contextualize the potential of any new auxiliary, it must be compared against the field's most reliable and well-documented tools.
Evans' Oxazolidinones
Introduced by David A. Evans, oxazolidinone auxiliaries are arguably the "gold standard" for stereoselective synthesis, particularly for aldol reactions.[1][4] Derived from readily available amino alcohols, their utility is vast.
-
Mechanism of Stereocontrol: The high diastereoselectivity arises from the formation of a well-defined, chelated Z-enolate (typically with boron triflate). The steric bulk of the substituent at the C4 position (e.g., isopropyl or phenyl) effectively blocks one face of the enolate, directing electrophilic attack to the opposite side. This is often explained by the Zimmerman-Traxler transition state model.[7]
-
Applications: Widely used in asymmetric alkylations, aldol additions, acylations, and Diels-Alder reactions.[1][8]
-
Cleavage: The N-acyl bond can be cleaved under various conditions to yield carboxylic acids (hydrolysis with LiOH/H₂O₂), alcohols (reduction with LiBH₄ or LiAlH₄), or aldehydes (reduction with LiAlH₄ followed by oxidation).[9] This versatility is a significant advantage.
-
Recyclability: Recovery yields are typically high, often exceeding 90%.
Oppolzer's Sultams
Based on camphor, Oppolzer's sultams are highly crystalline solids, which can be an advantage for purification by recrystallization. Their rigid, bicyclic structure provides excellent stereochemical control.
-
Mechanism of Stereocontrol: The stereochemical outcome is dictated by the conformationally rigid sultam ring. The enolate typically adopts a conformation where one face is blocked by the sulfonyl group and one of the camphor's methyl groups. Chelation of the metal cation (e.g., Li⁺, Na⁺) between the enolate oxygen and the sulfonyl oxygen further rigidifies the transition state.
-
Applications: Effective in a wide range of reactions, including alkylations, aldol reactions, conjugate additions, and cycloadditions.[10]
-
Cleavage: Typically requires hydrolysis (e.g., LiOH/H₂O₂) or reductive cleavage.
-
Recyclability: Recovery is generally efficient, though sometimes requires purification by recrystallization, which can affect overall yield.
Meyers' Auxiliaries (Pseudoephedrine Amides)
Andrew G. Meyers developed a practical method using pseudoephedrine as a chiral auxiliary for the asymmetric alkylation of amides, providing reliable access to enantiomerically enriched carboxylic acids, alcohols, and ketones.
-
Mechanism of Stereocontrol: Deprotonation with a strong, non-nucleophilic base (like LDA) forms a rigid lithium-chelated Z-enolate. The lithium cation is coordinated to both the enolate oxygen and the hydroxyl group of the pseudoephedrine. This chelation, along with the steric bulk of the phenyl group, forces the incoming electrophile to attack from the less hindered face.
-
Applications: Primarily used for the asymmetric α-alkylation of amides.
-
Cleavage: The robust amide bond is cleaved by acidic or basic hydrolysis to yield the corresponding carboxylic acid. The auxiliary can also be cleaved to furnish chiral alcohols or ketones.
-
Recyclability: The pseudoephedrine auxiliary can be recovered and reused after cleavage.
Head-to-Head Performance Comparison
The choice of a chiral auxiliary is highly dependent on the specific transformation. The following table summarizes typical performance data for these auxiliaries in asymmetric alkylation, a common application.
| Chiral Auxiliary | Substrate | Electrophile | d.e. (%) | Yield (%) | Cleavage Method | Auxiliary Recovery (%) |
| Evans' Oxazolidinone | N-Propionyl | Benzyl Bromide | >99 | ~95 | LiOH / H₂O₂ | >92 |
| Oppolzer's Sultam | N-Propionyl | Methyl Iodide | >98 | ~90 | LiOH / H₂O₂ | 71-79 (crude) |
| Meyers' Pseudoephedrine | N-Propionyl Amide | Ethyl Iodide | >98 | ~85 | 1M H₂SO₄ | High (not quantified) |
| 2,2-Diphenylcyclopropane | N/A | N/A | Data not | available | N/A | N/A |
Note: Data is representative and compiled from various literature sources. Actual results may vary based on specific reaction conditions.
Experimental Protocols
To provide a practical context, here is a generalized protocol for an asymmetric alkylation using an Evans' oxazolidinone.
Protocol: Asymmetric Alkylation of an N-Acyloxazolidinone
-
Acylation:
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise. Stir for 15 minutes.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate). Purify the N-acyloxazolidinone by column chromatography.
-
-
Alkylation:
-
Dissolve the purified N-acyloxazolidinone (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq) dropwise. Stir for 30 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature, extract with an organic solvent, and purify the alkylated product by column chromatography.
-
-
Auxiliary Cleavage (to Carboxylic Acid):
-
Dissolve the alkylated product in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq).
-
Stir vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide with aqueous sodium sulfite.
-
Separate the layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer (e.g., with 1M HCl) and extract the chiral carboxylic acid product with an organic solvent.
-
Conclusion and Future Outlook
Evans' oxazolidinones, Oppolzer's sultams, and Meyers' pseudoephedrine amides remain pillars of asymmetric synthesis due to their high stereoselectivity, reliability, and well-understood mechanisms. They provide predictable access to a vast array of chiral building blocks.
While this compound is not yet established as a mainstream chiral auxiliary, the unique, conformationally rigid scaffold of the cyclopropane ring is a compelling feature for the rational design of new chiral directors.[6] Future work could focus on systematically evaluating its performance in standard asymmetric transformations. The development of novel auxiliaries based on underexplored chiral backbones is crucial for expanding the toolbox of synthetic chemists, enabling the efficient and selective synthesis of the complex molecules that drive innovation in medicine and materials science.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis | springerprofessional.de [springerprofessional.de]
A Senior Application Scientist’s Guide to the Validation of Analytical Methods for 2,2-Diphenylcyclopropanecarboxylic Acid Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of molecules like 2,2-Diphenylcyclopropanecarboxylic acid is not merely a procedural step but the bedrock of reliable data. Whether this compound is an active pharmaceutical ingredient (API), a critical metabolite, or a process impurity, the integrity of its measurement underpins product quality, safety, and efficacy.
This guide provides an in-depth comparison of the primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will move beyond simple procedural lists to explore the causality behind experimental choices, grounded in the principles of analytical method validation established by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]
The Foundation: Principles of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[3] This is not a one-size-fits-all process; the validation requirements for a method used for routine quality control of a bulk drug will differ from those for quantifying trace levels in a biological matrix.[4] The core performance characteristics, as outlined in the ICH Q2(R2) guidelines, ensure that a method is reliable, reproducible, and accurate.[5][6][7]
Key Validation Parameters:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[5][8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5][8]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[3][4]
-
Accuracy: The closeness of agreement between the value found and an accepted reference value or true value, often expressed as percent recovery.[5][8]
-
Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, or equipment).
-
Reproducibility: Precision between laboratories.
-
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4][5]
Caption: Interrelationship of validation parameters ensuring a method is fit for its purpose.
Comparative Analysis of Quantification Techniques
The choice of analytical technique is driven by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the intended use of the data.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for quality control. For a molecule like this compound, a reversed-phase method is the logical choice.
-
Principle of Causality: The carboxylic acid group makes the molecule polar enough for reversed-phase chromatography. A C18 column provides a nonpolar stationary phase that retains the analyte based on hydrophobic interactions. The mobile phase, typically a mixture of acetonitrile and water, is acidified (e.g., with formic or phosphoric acid) to suppress the ionization of the carboxylic acid group. This ensures a consistent retention time and improved peak shape, as the neutral form of the analyte interacts more reproducibly with the C18 stationary phase.[10][11]
-
Advantages: HPLC-UV systems are robust, widely available, and cost-effective for routine analysis of bulk materials and simple formulations where analyte concentrations are relatively high.[12]
-
Limitations: This method may lack the required sensitivity and selectivity for analyzing complex matrices (e.g., biological fluids) or for detecting trace-level impurities without extensive sample cleanup.
Caption: Experimental workflow for HPLC-UV method validation.
Experimental Protocol: HPLC-UV Quantification
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13]
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 65:35 v/v).[11] The organic/aqueous ratio must be optimized to achieve a suitable retention time (typically 3-10 minutes).
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: Determined by scanning the UV spectrum of a standard solution; likely in the 205-230 nm range due to the phenyl groups.[12]
-
Column Temperature: 30°C to ensure stable retention times.
-
-
Solutions Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask and dissolve in the mobile phase to create a 100 µg/mL solution.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1-50 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dilute with the mobile phase to a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[12]
-
-
Validation Procedure:
-
Specificity: Inject a blank (mobile phase) and a placebo (sample matrix without analyte) to ensure no interfering peaks at the analyte's retention time.
-
Linearity: Inject the calibration standards in triplicate. Plot the mean peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be > 0.999.[14]
-
Accuracy & Precision: Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Analyze five replicates of each QC level on the same day for repeatability (within-day precision).
-
Analyze the QC samples on three different days by two different analysts for intermediate precision.
-
Accuracy is determined by comparing the measured concentration to the theoretical concentration (% recovery). Acceptance criteria are typically 80-120% for accuracy and <15% Relative Standard Deviation (RSD) for precision (stricter for assays, e.g., 98-102% and <2% RSD).
-
-
Gas Chromatography with Mass Spectrometry (GC-MS)
GC is a powerful separation technique, but it requires analytes to be volatile and thermally stable. Carboxylic acids are polar and have low volatility, necessitating a chemical modification step known as derivatization.
-
Principle of Causality: Derivatization converts the polar carboxylic acid group into a less polar, more volatile ester or silyl ester. For example, reacting the analyte with a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the acidic proton with a nonpolar trimethylsilyl (TMS) group. This transformation is crucial; without it, the analyte would exhibit poor peak shape and may not elute from the GC column.[15] GC-MS provides high confidence in peak identification through the resulting mass spectrum.[16][17]
-
Advantages: Provides excellent chromatographic resolution. The mass spectrometric detection offers high specificity based on the fragmentation pattern of the derivatized analyte.
-
Limitations: The derivatization step adds time and complexity to the sample preparation, and it can be a source of variability if not carefully controlled and optimized.[18]
Caption: Experimental workflow for GC-MS, highlighting the critical derivatization step.
Experimental Protocol: GC-MS Quantification
-
Instrumentation & Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program: Optimized to separate the derivatized analyte from other components. Example: Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan mode for identification, Selected Ion Monitoring (SIM) mode for quantification using characteristic ions of the derivatized analyte.
-
-
Solutions & Sample Preparation:
-
Extraction: If the sample is in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent (e.g., ethyl acetate) under acidic conditions.[19]
-
Drying: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen. It is critical to remove all water, as it will quench the derivatization reagent.
-
Derivatization: Reconstitute the dried extract in a derivatization agent mixture (e.g., 50 µL of pyridine and 50 µL of MSTFA). Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete reaction.[15]
-
Standards: Prepare calibration standards and subject them to the same extraction and derivatization procedure as the samples.
-
-
Validation Procedure:
-
Follow the same validation principles as for HPLC (Specificity, Linearity, Accuracy, Precision).
-
Crucial Consideration: The efficiency and reproducibility of the derivatization step must be thoroughly evaluated. Inconsistent derivatization will lead to poor precision and inaccurate results.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive technique for quantifying low-level analytes in complex matrices, making it the gold standard for bioanalysis (e.g., measuring drug metabolites in plasma or urine).[20][21]
-
Principle of Causality: This method combines the powerful separation of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. In the first quadrupole (Q1), a specific parent ion (the deprotonated molecule, [M-H]⁻, for the carboxylic acid) is selected. This ion is then fragmented in the collision cell (Q2), and a specific, characteristic fragment ion (product ion) is monitored in the third quadrupole (Q3). This parent → product ion transition is unique to the analyte, effectively filtering out all other matrix components and providing unparalleled selectivity and sensitivity.[21][22]
-
Advantages: Extremely high sensitivity (LOQ in the pg/mL or even fg range) and selectivity.[23] It often requires minimal sample cleanup (e.g., a simple protein precipitation).[23]
-
Limitations: High cost of instrumentation and requires specialized expertise for method development and operation.
Caption: Bioanalytical workflow using LC-MS/MS with an internal standard.
Experimental Protocol: LC-MS/MS Quantification
-
Instrumentation & Conditions:
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A fast-resolution C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B), using a steep gradient for rapid elution.[22]
-
Ionization Mode: ESI in negative mode to detect the deprotonated [M-H]⁻ ion.
-
MRM Transitions: Optimize by infusing a standard solution. A parent ion (Q1) corresponding to the analyte's mass (m/z 237.1 for C₁₆H₁₃O₂⁻) and at least two product ions (Q3) for quantification and confirmation will be determined.
-
-
Solutions & Sample Preparation:
-
Internal Standard (IS): An ideal IS is a stable isotope-labeled version of the analyte (e.g., ¹³C₆- or D₅-2,2-Diphenylcyclopropanecarboxylic acid). If unavailable, a structurally similar compound can be used.
-
Sample Preparation (for plasma): To 100 µL of plasma sample, add 20 µL of IS working solution, followed by 300 µL of ice-cold acetonitrile to precipitate proteins.[23] Vortex and centrifuge. Transfer the supernatant for injection.
-
Calibration Curve: Prepare calibration standards by spiking known amounts of the analyte into a blank biological matrix (e.g., control plasma) and process them alongside the samples.
-
-
Validation Procedure:
Performance Summary and Recommendations
The optimal method is dictated entirely by the analytical challenge at hand.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Primary Application | Routine QC, assay, content uniformity | Impurity identification, alternative to HPLC | Bioanalysis (PK studies), trace analysis |
| Selectivity | Moderate | High | Exceptional |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL | ~1 - 10 ng/mL | < 1 ng/mL (often pg/mL) |
| Sample Preparation | Simple dilution & filtration | Complex (extraction & derivatization) | Simple (protein precipitation) |
| Key Consideration | Good for high concentrations | Derivatization step must be robust | Requires internal standard; matrix effects |
| Instrumentation Cost | Low | Medium | High |
Senior Scientist Recommendations:
-
For routine quality control of a drug substance or a high-concentration formulation , HPLC-UV is the most practical, robust, and cost-effective choice. Its performance is more than adequate for these applications.
-
If your laboratory has a strong expertise in GC and needs a highly specific method for impurity profiling, GC-MS is a viable option. However, the method development effort to optimize the derivatization step should not be underestimated.
-
For any bioanalytical application , such as determining pharmacokinetic profiles in plasma or quantifying trace-level metabolites in urine, LC-MS/MS is the only acceptable choice. Its superior sensitivity and selectivity are non-negotiable for obtaining reliable data from complex biological matrices.[20][21]
By carefully selecting and validating the appropriate analytical method based on its intended purpose, researchers and drug developers can ensure the generation of high-quality, reliable, and defensible data.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. wjarr.com [wjarr.com]
- 10. Separation of 2,2-Diphenylpropionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. cipac.org [cipac.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fast determination of multiple-reaction intermediates for long-chain dicarboxylic Acid biotransformation by gas chromatography-flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. This compound | C16H14O2 | CID 98071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Enantioseparation and determination of 2,2-dimethylcyclopropanecarboxamide and corresponding acid in the bioconversion broth by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. longdom.org [longdom.org]
- 24. labs.iqvia.com [labs.iqvia.com]
- 25. hhs.gov [hhs.gov]
A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods for 2,2-Diphenylcyclopropanecarboxylic Acid Metabolites
Introduction: The Imperative for Cross-Validation in Metabolite Quantification
In the landscape of drug development, the reliable quantification of drug metabolites is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies.[1] These data form the bedrock upon which regulatory decisions regarding the safety and efficacy of new chemical entities are made.[1][2] This guide focuses on the bioanalytical challenges and solutions for a specific class of compounds represented by 2,2-diphenylcyclopropanecarboxylic acid metabolites. While this specific molecule serves as a model, the principles discussed are broadly applicable to polar, carboxylic acid-containing metabolites.
The journey of a drug candidate from discovery to market often involves multiple laboratories, evolving analytical technologies, and different study phases. This introduces variability that can compromise the integrity and comparability of bioanalytical data. Cross-validation serves as the critical process to ensure data consistency and reliability when a validated bioanalytical method is transferred, modified, or when data from different methods are combined.[3][4] It is a formal comparison of validation parameters from two or more bioanalytical methods, demonstrating that the data they produce are comparable and interchangeable.[4][5]
This guide provides an in-depth comparison of methodologies, a field-tested experimental protocol, and a discussion of the regulatory framework, designed for researchers, scientists, and drug development professionals tasked with this critical analytical challenge.
Regulatory Framework: Harmonizing Global Standards
The requirement for robust bioanalytical method validation and cross-validation is not merely good scientific practice; it is mandated by global regulatory bodies. The International Council for Harmonisation (ICH) M10 guideline, now adopted by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a harmonized international standard.[1][2][6][7]
The core objective of these guidelines is to ensure that a bioanalytical method is suitable for its intended purpose.[2][7] The ICH M10 guideline explicitly outlines scenarios that necessitate cross-validation, including:
-
Method Transfer: Moving a validated method from one laboratory to another (e.g., from a sponsor to a Contract Research Organization, CRO).[4][8]
-
Method or Technology Change: Introducing significant changes to the analytical methodology, such as switching from one LC-MS/MS platform to another or altering the detection system.[3][4]
-
Combining Data: When data from different validated methods or different labs are to be included in a single regulatory submission.[3][9]
Adherence to these principles is essential for ensuring the quality and consistency of bioanalytical data supporting drug development.[7]
Diagram: Decision Workflow for Bioanalytical Method Cross-Validation
The following diagram illustrates the key decision points that trigger the need for a cross-validation study.
Caption: Decision tree for initiating a cross-validation study.
Comparison of Analytical Methodologies for Carboxylic Acid Metabolites
The chemical properties of this compound metabolites—specifically the polar carboxylic acid group—present distinct challenges for bioanalysis. These compounds can exhibit poor retention on traditional reversed-phase liquid chromatography (LC) columns and may be prone to matrix effects during mass spectrometry (MS) analysis.[10] The two most common platforms for this work are compared below.
| Feature | Method A: Reversed-Phase LC-MS/MS | Method B: HILIC-MS/MS |
| Principle | Separates analytes based on hydrophobicity. Analytes are retained on a nonpolar stationary phase and eluted with a polar mobile phase. | Hydrophilic Interaction Liquid Chromatography (HILIC) separates analytes based on polarity. It uses a polar stationary phase and a mobile phase with a high organic solvent content. |
| Advantages | Robust, widely used, and well-understood. Excellent for parent drugs and less polar metabolites. | Superior retention and separation for highly polar compounds like carboxylic acid metabolites.[11] Can lead to better sensitivity by avoiding early elution near the solvent front. |
| Challenges | Poor retention for polar carboxylic acids, often requiring ion-pairing agents which can suppress MS signal. Potential for co-elution with endogenous polar interferences. | Can be less robust than reversed-phase; sensitive to mobile phase composition and sample matrix water content. Longer column equilibration times are often necessary. |
| Sample Prep | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are common. LLE with an organic solvent like MTBE at low pH is effective for extracting acidic compounds. | Protein precipitation is often sufficient but may lead to higher matrix effects. SPE or LLE can be used for cleaner extracts. |
| Best For | Assays measuring both a nonpolar parent drug and its more polar metabolites. | Assays focused specifically on quantifying highly polar metabolites where reversed-phase methods fail to provide adequate retention and sensitivity. |
Expert Rationale: For a dedicated metabolite assay where sensitivity is paramount, Method B (HILIC-MS/MS) is often the superior choice. The improved retention of polar carboxylic acids moves them away from the void volume, reducing interference from endogenous matrix components and often enhancing ionization efficiency.[11] However, if the goal is a single method to quantify both the parent drug and its metabolites, a carefully optimized Method A (Reversed-Phase) may be more practical, though it may require compromises in metabolite sensitivity. Cross-validation is essential if switching between these two distinct chromatographic approaches.[4]
Experimental Protocol: Inter-Laboratory Cross-Validation of an LC-MS/MS Method
This section provides a detailed protocol for conducting a cross-validation study between two laboratories (Lab A, the originating lab, and Lab B, the receiving lab).
Objective: To demonstrate the equivalency of a validated LC-MS/MS method for the quantification of a this compound metabolite in human plasma between two laboratories.
Materials and Reagents
-
Blank human plasma (K2EDTA anticoagulant) from at least six unique sources.[12]
-
Analyte and stable isotope-labeled internal standard (SIL-IS) reference standards.
-
HPLC-grade solvents (Methanol, Acetonitrile, Water, Formic Acid).
-
Liquid-Liquid Extraction solvent (e.g., Methyl tert-butyl ether - MTBE).
-
Validated LC-MS/MS systems in both laboratories.
Study Samples
-
Quality Control (QC) Samples: A single batch of QC samples should be prepared by one lab (e.g., Lab A) at four concentration levels: LLOQ, Low, Mid, and High. These QCs are then shipped on dry ice to Lab B.
-
Incurred Study Samples (ISS): A minimum of 20 incurred samples from a clinical or preclinical study, representing the expected concentration range.
Diagram: Cross-Validation Experimental Workflow
Caption: Step-by-step workflow for the cross-validation experiment.
Step-by-Step Procedure
-
Sample Analysis:
-
Both Lab A and Lab B will analyze the same set of QC and incurred samples.
-
Each lab will run three independent analytical batches (precision and accuracy runs) using the shared QC samples. A minimum of six replicates per QC level should be analyzed in each batch.
-
The 20 incurred samples should be analyzed once in each laboratory.
-
-
Run Acceptance Criteria:
-
In each lab, the analytical runs must meet the pre-defined acceptance criteria from the original method validation.
-
This typically means that for calibration standards, at least 75% must be within ±15% of their nominal value (±20% at the LLOQ).[9]
-
For QC samples, at least 67% of the total QCs and at least 50% at each concentration level must be within ±15% of their nominal value.[9]
-
Data Analysis and Acceptance Criteria
The core of cross-validation is the statistical comparison of the data generated by both laboratories.[13]
Quality Control Sample Comparison
The mean concentration values for the QC samples from both labs are compared.
-
Acceptance Criterion: The percentage difference between the overall mean accuracy values obtained at each QC level by the two laboratories should not exceed ±15.0%.
-
% Difference = [(Mean_LabA - Mean_LabB) / ((Mean_LabA + Mean_LabB) / 2)] * 100
-
Table 1: Example Cross-Validation Data for QC Samples
| QC Level (ng/mL) | Lab A Mean Conc. (ng/mL) | Lab B Mean Conc. (ng/mL) | % Difference | Pass/Fail |
| 5 (LLOQ) | 4.85 | 5.10 | -4.9% | Pass |
| 15 (Low) | 14.5 | 15.3 | -5.3% | Pass |
| 150 (Mid) | 155 | 149 | +3.9% | Pass |
| 375 (High) | 368 | 380 | -3.2% | Pass |
Incurred Sample Comparison
For the incurred study samples, the results from both labs are plotted against each other, and the percentage difference for each sample is calculated.
-
Acceptance Criterion: At least 67% of the incurred samples must have a percentage difference between the two laboratories within ±20.0% of their mean value.
Expert Insight: While the "2/3 within 20%" rule is a common starting point derived from incurred sample reanalysis (ISR) principles, ICH M10 encourages a more holistic statistical assessment to detect systematic bias.[13] Plotting the difference against the mean concentration can reveal concentration-dependent bias that simple percentage calculations might miss. A formal statistical assessment, such as Bland-Altman analysis or Deming regression, should be considered to provide a more rigorous evaluation of method equivalency.[13]
Troubleshooting Common Cross-Validation Failures
| Issue | Potential Cause(s) | Recommended Action |
| Systematic Bias (e.g., Lab A consistently higher than Lab B) | - Discrepancy in reference standard weighing or stock solution preparation. - Difference in instrument calibration or response. - Inconsistent sample processing (e.g., pH adjustment, extraction time). | - Prepare new stock and calibration standards from the same reference lot. - Verify instrument performance and calibration across both sites. - Review the SOP step-by-step with analysts from both labs to ensure identical execution. |
| High Variability / Poor Precision | - Inconsistent analyst technique. - Instability of the analyte during processing or storage. - Matrix effects differing between LC-MS/MS systems. | - Re-train analysts on critical steps (e.g., vortexing, evaporation). - Re-evaluate analyte stability under the exact cross-validation conditions. - Investigate matrix effects on each system by post-column infusion experiments. |
| Failure at LLOQ only | - Differences in instrument sensitivity. - Higher background noise or interferences in one lab's system/reagents. | - Optimize instrument parameters on the less sensitive system. - Screen all reagents (e.g., water, methanol) and blank matrix lots for sources of interference. |
Conclusion
The cross-validation of bioanalytical methods for challenging molecules like this compound metabolites is a non-negotiable step in ensuring data integrity across the lifecycle of drug development. It is a scientifically rigorous process governed by harmonized global regulations. By understanding the analytical challenges posed by these polar compounds, selecting appropriate methodologies, and executing a well-designed validation plan, researchers can ensure that the data generated across different laboratories and timepoints are comparable, reliable, and fit for regulatory submission. This diligence underpins the ultimate goal of bringing safe and effective medicines to patients.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. karger.com [karger.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. labs.iqvia.com [labs.iqvia.com]
A Comparative Guide to the Biological Activity of 2,2-Diphenylcyclopropanecarboxylic Acid and Its Analogs
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the biological activities of 2,2-Diphenylcyclopropanecarboxylic acid and its structurally related analogs. This document delves into their potential as modulators of critical biological targets, supported by established experimental methodologies.
Introduction
This compound is a key synthetic intermediate in the production of Cibenzoline, an antiarrhythmic agent. The therapeutic efficacy of Cibenzoline, which modulates various ion channels, suggests that its core structure, the diphenylcyclopropane moiety, may possess inherent biological activity. This has spurred interest in exploring the therapeutic potential of this compound and its analogs as standalone pharmacophores. This guide will explore the known and potential biological activities of these compounds, focusing on two primary areas: ion channel modulation and enzyme inhibition, with a specific prospective analysis on Carnitine Palmitoyltransferase I (CPT-1).
Part 1: Ion Channel Modulation - A Link to Antiarrhythmic Activity
The known antiarrhythmic properties of Cibenzoline provide a strong rationale for investigating the effects of this compound and its analogs on cardiac ion channels. Cibenzoline is known to block sodium, potassium, and to a lesser extent, calcium channels. A comparative analysis of these compounds would elucidate the structure-activity relationships (SAR) governing their ion channel blocking activity.
Comparative Electrophysiological Screening
A systematic comparison of this compound and a library of its analogs should be performed using the whole-cell patch-clamp technique on isolated cardiomyocytes or cell lines expressing specific ion channels (e.g., HEK293 cells transfected with hNav1.5, hKv4.3, or hCav1.2). The following table outlines a proposed screening cascade:
| Parameter | Description | Rationale |
| IC50 for Sodium Channel Blockade | The half-maximal inhibitory concentration for the peak and late sodium current. | To determine the potency of the compounds in blocking the primary target of Class I antiarrhythmics. |
| IC50 for Potassium Channel Blockade | The half-maximal inhibitory concentration for transient outward (Ito) and delayed rectifier (IKr, IKs) potassium currents. | To assess the potential for prolonging the action potential duration, a Class III antiarrhythmic effect. |
| IC50 for Calcium Channel Blockade | The half-maximal inhibitory concentration for L-type calcium current. | To evaluate any Class IV antiarrhythmic activity. |
| State-Dependence of Blockade | Assessment of channel blockade at different membrane potentials (resting vs. depolarized). | To understand if the compounds preferentially bind to specific conformational states of the channel, a key feature for many antiarrhythmic drugs. |
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology
The following is a generalized protocol for assessing the inhibitory effects of the test compounds on voltage-gated sodium channels in a heterologous expression system.
1. Cell Preparation:
- Culture HEK293 cells stably expressing the desired human cardiac sodium channel isoform (e.g., SCN5A).
- Plate the cells onto glass coverslips 24-48 hours prior to recording.
2. Recording Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).
3. Electrophysiological Recording:
- Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.
- Pull recording pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
- Approach a cell with the recording pipette and form a high-resistance (GΩ) seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a membrane potential of -100 mV.
- Apply a series of depolarizing voltage steps to elicit sodium currents.
- Record baseline currents and then perfuse the chamber with external solution containing the test compound at various concentrations.
- Measure the reduction in peak sodium current at each concentration to determine the IC50 value.
Logical Workflow for Ion Channel Screening
Caption: Workflow for ion channel activity screening.
Part 2: Enzyme Inhibition - A Prospective Analysis of CPT-1 Activity
While the link to Cibenzoline points towards ion channel activity, the cyclopropane carboxylic acid moiety is also a known pharmacophore for enzyme inhibition. A particularly interesting and underexplored target for this class of compounds is Carnitine Palmitoyltransferase 1 (CPT-1). CPT-1 is the rate-limiting enzyme in the mitochondrial fatty acid β-oxidation pathway and is a validated therapeutic target for metabolic diseases and certain cancers.
Rationale for Targeting CPT-1
-
Structural Analogy: Other small molecule carboxylic acids are known to inhibit CPT-1.
-
Therapeutic Potential: CPT-1 inhibitors have shown promise in preclinical models of type 2 diabetes and oncology.
-
Unexplored Chemical Space: The potential of this compound and its analogs as CPT-1 inhibitors has not been extensively investigated.
Proposed Comparative Analysis of CPT-1 Inhibition
Due to a lack of publicly available direct comparative data, we propose a prospective study to evaluate the CPT-1 inhibitory activity of this compound and its analogs. The following table outlines the key parameters for this investigation.
| Parameter | Description | Rationale |
| IC50 for CPT-1A Inhibition | The half-maximal inhibitory concentration against the liver isoform of CPT-1. | To determine the potency of the compounds as CPT-1 inhibitors. |
| Isoform Selectivity | Comparison of inhibitory activity against CPT-1A (liver), CPT-1B (muscle), and CPT-2. | To assess the selectivity of the compounds, which is crucial for minimizing off-target effects. |
| Mechanism of Inhibition | Determination of whether the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrates (L-carnitine and palmitoyl-CoA). | To understand the mode of action of the most potent inhibitors. |
Experimental Protocol: Radioenzymatic CPT-1 Assay
This protocol describes a method for measuring the activity of CPT-1 in isolated mitochondria.
1. Mitochondrial Isolation:
- Isolate mitochondria from rat liver or from cultured cells overexpressing the desired CPT-1 isoform.
- Homogenize the tissue or cells in an appropriate isolation buffer.
- Perform differential centrifugation to obtain a purified mitochondrial pellet.
2. CPT-1 Activity Assay:
- Resuspend the mitochondrial pellet in an assay buffer containing BSA.
- Pre-incubate the mitochondrial suspension with the test compounds at various concentrations.
- Initiate the reaction by adding a mixture of L-[3H]carnitine and palmitoyl-CoA.
- Incubate the reaction mixture at 37°C for a defined period.
- Stop the reaction by adding perchloric acid.
- Separate the product, [3H]palmitoylcarnitine, from the unreacted [3H]carnitine using a phase-separation method or ion-exchange chromatography.
- Quantify the amount of [3H]palmitoylcarnitine formed using liquid scintillation counting.
- Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Logical Framework for CPT-1 Inhibitor Discovery
Caption: A proposed workflow for the discovery of CPT-1 inhibitors.
Conclusion and Future Directions
This compound and its analogs represent a promising, yet underexplored, class of compounds with the potential to modulate key biological targets. Their established connection to the antiarrhythmic drug Cibenzoline provides a strong impetus for the systematic investigation of their effects on cardiac ion channels. Furthermore, the structural features of these compounds suggest that they may be effective enzyme inhibitors, with CPT-1 being a particularly attractive target for further investigation in the context of metabolic diseases and oncology.
The experimental protocols and logical workflows presented in this guide provide a robust framework for the comprehensive evaluation of this compound class. The resulting data will be invaluable for establishing clear structure-activity relationships and for guiding the development of novel therapeutic agents.
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2,2-Diphenylcyclopropanecarboxylic Acid Enantiomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different effects in the chiral environment of the human body. One enantiomer may be therapeutically active, while the other could be inert, less active, or even dangerously toxic. The compound 2,2-Diphenylcyclopropanecarboxylic acid serves as an excellent model for exploring the analytical challenges and sophisticated spectroscopic techniques required to distinguish between such enantiomers. Its rigid cyclopropane ring and chiral center at C1 make it a valuable scaffold in medicinal chemistry. This guide provides an in-depth comparison of spectroscopic methodologies for the characterization and differentiation of its (R)- and (S)-enantiomers, grounded in the principles of scientific integrity and practical, field-proven insights.
Part 1: Foundational Spectroscopic Characterization (Achiral Analysis)
Before delving into chiral differentiation, it is paramount to confirm the chemical identity and purity of the compound. Standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for this purpose. It is crucial to understand that for a pure enantiomer or a racemic mixture, these standard techniques will yield identical spectra for both the (R)- and (S)-forms, as the connectivity and bonding environment are the same.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are used for structural confirmation.[1]
-
¹H NMR: The proton NMR spectrum of this molecule is complex due to the rigid cyclopropane ring system. The protons on the cyclopropane ring (at C1 and C3) form a distinct splitting pattern, and their chemical shifts are influenced by the anisotropic effects of the adjacent phenyl rings.
-
¹³C NMR: The carbon spectrum will show distinct signals for the carboxylic acid carbon, the quaternary carbon (C2), the chiral methine carbon (C1), the methylene carbon (C3), and the carbons of the two phenyl rings.
These foundational spectra serve as a fingerprint for the molecule's core structure but offer no information on its stereochemistry. Studies on various cyclopropane derivatives have established the characteristic chemical shifts and coupling constants for this class of compounds.[2][3][4]
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
-
IR Spectroscopy: The IR spectrum is used to identify functional groups. Key absorbances for this compound include a strong C=O stretch from the carboxylic acid group (typically ~1700 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹).
-
Mass Spectrometry: MS provides the molecular weight of the compound (C₁₆H₁₄O₂; approx. 238.28 g/mol ), confirming its elemental composition.[1] The fragmentation pattern can further support the proposed structure.
Part 2: Chiral Differentiation: Advanced Spectroscopic Methodologies
Distinguishing between the (R)- and (S)-enantiomers requires techniques that are sensitive to the three-dimensional arrangement of atoms. These methods, known as chiroptical spectroscopy, are the cornerstone of stereochemical analysis.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of molecules in solution.
Causality Behind Experimental Choices: The vibrational transitions of a chiral molecule have a non-zero rotational strength, meaning they interact differently with left and right circularly polarized light. This results in a VCD spectrum with positive and negative bands. Crucially, enantiomers produce mirror-image VCD spectra. The choice of solvent is critical, as carboxylic acids are known to form intermolecular hydrogen-bonded dimers, especially in nonpolar solvents, which significantly affects the VCD spectrum.[5][6] Using a solvent that minimizes dimerization or explicitly modeling the dimer computationally is essential for accurate interpretation.[7][8]
Data Interpretation: The experimental VCD spectrum is compared with a computationally predicted spectrum for a known configuration (e.g., the (R)-enantiomer) using Density Functional Theory (DFT). A match between the experimental and predicted spectra allows for the unambiguous assignment of the absolute configuration.
Workflow for VCD Analysis
Caption: Workflow for absolute configuration determination using VCD spectroscopy.
Hypothetical VCD Data Summary
| Vibrational Mode | Frequency (cm⁻¹) | Expected (S)-Enantiomer VCD Sign | Expected (R)-Enantiomer VCD Sign |
| C=O stretch (Dimer) | ~1710 | + | - |
| C-H stretch (Aryl) | ~3060 | - | + |
| C-H bend (Cyclopropyl) | ~1450 | + | - |
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)
-
ECD Spectroscopy: ECD measures the differential absorption of circularly polarized UV-Vis light. The aromatic phenyl groups in this compound are the primary chromophores. The spatial arrangement of these chromophores relative to the chiral center gives rise to a characteristic ECD spectrum, which will be a mirror image for the two enantiomers. ECD is a cornerstone technique in drug discovery for stereochemical analysis.[9]
-
ORD Spectroscopy: ORD measures the rotation of plane-polarized light as a function of wavelength. It is closely related to ECD and provides complementary information. The specific rotation at a single wavelength (e.g., the sodium D-line) is a classical method for characterizing enantiomers but provides less structural information than a full ORD or ECD spectrum.
Part 3: Indirect Spectroscopic Comparison via Diastereomeric Interactions
An alternative and widely used strategy involves converting the enantiomeric pair into a pair of diastereomers by reacting them with a chiral auxiliary. Diastereomers have different physical properties and, therefore, distinct spectra even with achiral spectroscopic methods.
NMR Spectroscopy with Chiral Solvating Agents (CSAs) and Chiral Shift Reagents (CSRs)
This is a powerful method for determining enantiomeric excess (ee) and can also be used to infer absolute configuration.
Principle of Chiral Recognition in NMR: Enantiomers are indistinguishable in a standard NMR spectrum. However, in the presence of a chiral solvating agent or shift reagent, they form transient diastereomeric complexes. These complexes have different spatial arrangements, leading to distinct chemical environments for the nuclei of the original enantiomers. Consequently, a single peak in the original spectrum splits into two separate peaks, one for each enantiomer. The ratio of the integrals of these peaks directly corresponds to the enantiomeric ratio.[10]
Causality Behind Experimental Choices: Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are often used for molecules with Lewis basic sites like the carbonyl oxygen of a carboxylic acid. The lanthanide ion coordinates to the analyte, inducing large changes (shifts) in the proton chemical shifts. The magnitude of this shift is dependent on the geometry of the diastereomeric complex, allowing for the resolution of enantiomeric signals. The choice of which proton signal to monitor is key; a signal that is close to the chiral center and the site of interaction with the reagent, and which is a simple singlet or doublet, is ideal for accurate integration.
Mechanism of NMR Chiral Recognition
Caption: How chiral shift reagents create distinct NMR signals for enantiomers.
Part 4: Experimental Protocols
The following protocols are designed to be self-validating by including necessary controls and checks.
Protocol 1: VCD Analysis for Absolute Configuration
-
Sample Preparation:
-
Accurately weigh and dissolve ~5-10 mg of the pure enantiomer (e.g., the (+)-enantiomer) in 200 µL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The concentration should be around 0.1 M.
-
Prepare a second sample of the racemic mixture at the exact same concentration. The racemate will serve as the ideal baseline for the VCD measurement.[8]
-
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with a VCD module.
-
Select a transmission cell with BaF₂ windows and a path length of 100 µm.[8]
-
-
Data Acquisition:
-
Acquire the IR and VCD spectrum of the enantiomer sample. A typical acquisition time for VCD is 2-4 hours at a resolution of 4 cm⁻¹.[8]
-
Acquire the IR and VCD spectrum of the racemic sample under identical conditions. The VCD spectrum of the racemate should be a flat line (zero signal), confirming the absence of artifacts.
-
-
Data Processing:
-
Subtract the IR spectrum of the solvent from the sample's IR spectrum.
-
For baseline correction of the VCD spectrum, subtract the spectrum of the racemic mixture from the VCD spectrum of the pure enantiomer.[8]
-
-
Analysis:
-
Compare the final experimental VCD spectrum with the DFT-calculated spectrum for a known stereoisomer to assign the absolute configuration.
-
Protocol 2: NMR Analysis for Enantiomeric Excess (ee)
-
Sample Preparation:
-
Dissolve ~5 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
Initial Spectrum:
-
Acquire a standard ¹H NMR spectrum of the sample to serve as a reference. Identify a well-resolved, non-overlapping proton signal, preferably the one corresponding to the C1 proton.
-
-
Titration with Chiral Shift Reagent:
-
Add a small, measured amount (e.g., 5 mol%) of a chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube.
-
Gently shake the tube and re-acquire the ¹H NMR spectrum.
-
Observe the splitting of the target proton signal. If separation is insufficient, incrementally add more shift reagent (in 5 mol% aliquots) and re-acquire the spectrum until baseline resolution of the two signals is achieved. Avoid adding a large excess, which can cause significant line broadening.
-
-
Quantification:
-
Carefully integrate the two separated signals corresponding to the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100.
-
Conclusion: An Integrated Spectroscopic Approach
No single technique provides all the answers. A robust analysis of the enantiomers of this compound relies on an integrated approach. Standard NMR, IR, and MS confirm the fundamental structure. The powerful combination of experimental VCD and computational modeling provides an unambiguous determination of the absolute configuration. Finally, NMR with chiral shift reagents offers a rapid, accurate, and practical method for quantifying the enantiomeric purity of a sample. For professionals in drug development, mastering these techniques is essential for ensuring the safety, efficacy, and quality of chiral pharmaceutical agents.
References
- 1. This compound | C16H14O2 | CID 98071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intermolecular association of tetrahydrofuran-2-carboxylic acid in solution: a vibrational circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Explicit Solvation of Carboxylic Acids for Vibrational Circular Dichroism Studies: Limiting the Computational Efforts without Losing Accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Circular dichroism in drug discovery and development: an abridged review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of Cyclopropane Carboxylic Acid Derivatives as Modulators of Fatty Acid Metabolism
This guide provides a comparative analysis of the in vitro efficacy of compounds designed to modulate cellular energy metabolism, with a focus on derivatives of the 2,2-diphenylcyclopropanecarboxylic acid scaffold. While direct comparative data for this specific chemical series is emerging, this document establishes a framework for evaluation by comparing known inhibitors of the primary target, Carnitine Palmitoyltransferase 1 (CPT-1), and provides detailed methodologies for their comprehensive in vitro characterization.
Section 1: The Therapeutic Target: Carnitine Palmitoyltransferase 1 (CPT-1)
The rationale for developing this compound derivatives and related compounds as metabolic modulators is rooted in their potential to inhibit key enzymes in fatty acid oxidation (FAO). The rate-limiting step of this pathway is the transport of long-chain fatty acids into the mitochondrial matrix, a process governed by Carnitine Palmitoyltransferase 1 (CPT-1).[1]
CPT-1 is an integral protein of the outer mitochondrial membrane that catalyzes the conversion of long-chain fatty acyl-CoAs to acylcarnitines.[1] This conversion is essential for their subsequent transport into the mitochondria for β-oxidation.[2] By blocking CPT-1, inhibitor compounds can effectively shut down this major energy production pathway, forcing cells to rely on glucose metabolism. This metabolic shift has significant therapeutic potential in diseases characterized by dysregulated lipid metabolism, such as type 2 diabetes, cardiovascular disease, and various cancers that are heavily reliant on FAO for proliferation and survival.[2][3]
There are three isoforms of CPT-1:
-
CPT-1A (Liver isoform): Predominant in the liver, kidney, and other lipogenic tissues.[1]
-
CPT-1B (Muscle isoform): The main isoform in tissues with high oxidative capacity like skeletal muscle and heart.[1]
-
CPT-1C (Brain isoform): Primarily found in the brain, where it plays a role in neuronal metabolism.[4]
The active form of many carboxylic acid-based inhibitors is their corresponding Coenzyme A (CoA) thioester, which is formed within the cell. This bioactivation allows the molecule to effectively compete with the natural substrate, long-chain fatty acyl-CoAs, at the catalytic site of the CPT-1 enzyme.[5]
Section 2: Comparative Analysis of CPT-1 Inhibitors
The table below summarizes the reported IC50 values for several known CPT-1 inhibitors against isoforms from rat heart and liver mitochondria, which serve as common preclinical models. This data provides a reference against which new chemical entities, such as novel cyclopropane derivatives, can be compared.
| Compound | Chemical Class | Target | IC50 (µM) | Key Remarks | Reference(s) |
| Malonyl-CoA | Endogenous Regulator | Rat Heart CPT-1 | ~0.03 | The natural, potent physiological inhibitor. | [7] |
| Etomoxir | Oxirane Carboxylic Acid | Rat Heart CPT-1 | N/A (Irreversible) | A well-studied irreversible inhibitor, often used as a positive control. | [8] |
| Perhexiline | Piperidine Derivative | Rat Heart CPT-1 | 77 | Clinically used anti-anginal agent. Shows competitive inhibition vs. palmitoyl-CoA. | [9] |
| Rat Liver CPT-1 | 148 | Demonstrates some isoform selectivity for the muscle/heart CPT-1B. | [9] | ||
| Oxfenicine | Glycine Analog | Heart CPT-1 | N/A | A pro-drug that requires transamination to its active metabolite, 4-hydroxyphenylglyoxylate. | |
| Amiodarone | Benzofuran Derivative | Rat Heart CPT-1 | 228 | An anti-arrhythmic drug with secondary CPT-1 inhibitory activity. | [9] |
| Valproyl-CoA | Branched-Chain Acyl-CoA | Rat Liver CPT-1A | N/A (Competitive) | The active metabolite of the antiepileptic drug valproic acid. | [5] |
Causality Behind Experimental Choices: The selection of both liver (CPT-1A) and heart (CPT-1B) mitochondrial preparations is critical for establishing isoform selectivity. A compound that preferentially inhibits CPT-1B over CPT-1A might offer a better therapeutic window for cardiovascular or skeletal muscle-related metabolic disorders, potentially with fewer liver-related side effects. The mechanism of inhibition (e.g., competitive, non-competitive, irreversible) is also determined through kinetic studies to understand how the compound interacts with the enzyme in the presence of its natural substrates, carnitine and palmitoyl-CoA.[9]
Section 3: Key Methodologies for In Vitro Efficacy Profiling
To rigorously assess the efficacy of novel this compound derivatives, a cascade of in vitro assays should be employed. This starts with direct enzyme inhibition and progresses to cell-based functional assays that measure the downstream consequences of target engagement.
Protocol 1: Direct CPT-1 Enzyme Inhibition Assay (Radiometric)
This biochemical assay directly measures the catalytic activity of CPT-1 by quantifying the formation of a radiolabeled product. It is the gold standard for determining the intrinsic potency (IC50) of a compound against the isolated enzyme.
Principle: Isolated mitochondria containing CPT-1 are incubated with L-[³H]carnitine and palmitoyl-CoA. The enzyme converts these substrates to [³H]palmitoylcarnitine. The reaction is stopped, and the radiolabeled product is separated from the unreacted radiolabeled substrate. The amount of radioactivity in the product phase is proportional to the enzyme activity.
Step-by-Step Methodology: [7]
-
Mitochondria Isolation: Isolate mitochondria from fresh rat liver or heart tissue using differential centrifugation. Determine the protein concentration of the mitochondrial preparation using a standard method (e.g., BCA assay).
-
Assay Buffer Preparation: Prepare an assay buffer consisting of: 117 mM Tris-HCl, 0.28 mM reduced glutathione, 4.4 mM ATP, 2.22 mM KCN, 0.1 mM rotenone, and 0.5% fatty acid-free BSA.
-
Inhibitor Preparation: Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations (e.g., 0.01 µM to 100 µM). The final solvent concentration in the assay should be kept low (e.g., <0.5%) to avoid artifacts.
-
Reaction Setup: In microcentrifuge tubes, combine the assay buffer, isolated mitochondria (e.g., 50-100 µg protein), and the desired concentration of the test inhibitor or vehicle control. Pre-incubate for 5-10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding a substrate mixture containing 5 mM L-carnitine, 1 µCi L-[³H]carnitine, and 75 µM palmitoyl-CoA.
-
Incubation: Incubate the reaction mixture for a fixed time (e.g., 5-10 minutes) at 37°C, ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding 1 M HCl.
-
Product Extraction: Add an organic solvent (e.g., butanol) to each tube, vortex vigorously to extract the lipid-soluble [³H]palmitoylcarnitine, and centrifuge to separate the aqueous and organic phases.
-
Quantification: Transfer an aliquot of the organic (upper) phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Fatty Acid Oxidation (FAO) Assay (Oxygen Consumption Rate)
This functional assay measures how CPT-1 inhibition affects the overall metabolic state of living cells. It provides crucial, physiologically relevant data on the compound's efficacy in a biological system.
Principle: Cellular respiration (oxygen consumption rate, or OCR) is measured in real-time using an extracellular flux analyzer. By providing fatty acids as the primary fuel source, the assay measures the rate of FAO. A CPT-1 inhibitor will block the use of exogenous long-chain fatty acids, leading to a measurable decrease in OCR.
Step-by-Step Methodology: [9]
-
Cell Culture: Seed cells with high oxidative capacity (e.g., C2C12 myotubes, HepG2 hepatocytes) in a specialized microplate for extracellular flux analysis. Culture overnight to allow for attachment.
-
Media Preparation:
-
Base Medium: Prepare a substrate-limited medium (e.g., DMEM without glucose, glutamine, or pyruvate).
-
FAO Substrate Medium: Supplement the base medium with a source of long-chain fatty acids (e.g., 150 µM Oleate conjugated to BSA) and 0.5 mM L-Carnitine.
-
-
Assay Setup:
-
One hour before the assay, remove the cell culture medium and replace it with pre-warmed FAO Substrate Medium. Incubate the cells at 37°C in a non-CO₂ incubator.
-
Hydrate the sensor cartridge of the extracellular flux analyzer according to the manufacturer's instructions.
-
Load the injection ports of the sensor cartridge with the test compound, a positive control (e.g., Etomoxir), and other metabolic modulators as needed (e.g., FCCP to measure maximal respiration).
-
-
Assay Execution:
-
Calibrate the instrument and place the cell plate into the analyzer.
-
Measure the basal OCR of the cells respiring on the provided fatty acids.
-
Inject the test compound (at various concentrations) and vehicle control into respective wells.
-
Monitor the change in OCR in real-time. A potent CPT-1 inhibitor will cause a significant drop in OCR.
-
(Optional) Inject FCCP, an uncoupling agent, to determine the maximal FAO capacity and the degree to which the inhibitor can suppress it.
-
-
Data Analysis:
-
Normalize OCR data to cell number or protein content per well.
-
Calculate the percentage decrease in FAO-driven respiration at each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value for the inhibition of cellular fatty acid oxidation.
-
Trustworthiness and Self-Validation: This protocol incorporates essential controls. The use of Etomoxir, a known CPT-1 inhibitor, serves as a positive control to validate the assay's responsiveness.[8] Comparing the inhibitor's effect in the presence and absence of exogenous fatty acids confirms that the observed decrease in OCR is specific to the inhibition of FAO and not due to off-target effects on other respiratory pathways.
Section 4: Discussion and Future Perspectives
The inhibition of CPT-1 presents a compelling strategy for the therapeutic intervention of metabolic diseases. The this compound scaffold offers a rigid, conformationally defined structure that is attractive for designing potent and selective enzyme inhibitors. The data on existing CPT-1 inhibitors suggest that subtle structural modifications can significantly impact isoform selectivity and potency.[9]
Future research on novel this compound derivatives should follow a systematic in vitro evaluation cascade. Initial screening using the direct radiometric CPT-1 assay against both liver and muscle isoforms will identify potent hits and provide early insights into selectivity. Promising candidates should then be advanced to cell-based FAO assays to confirm on-target activity in a physiological context. Subsequent studies could involve metabolomic analyses to understand the broader impact of CPT-1 inhibition on cellular metabolism, providing a complete picture of the compound's mechanism of action. This rigorous, multi-faceted approach is essential for identifying lead candidates with the potential for successful clinical development.
References
- 1. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 2. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of hepatic carnitine palmitoyl-transferase I (CPT IA) by valproyl-CoA as a possible mechanism of valproate-induced steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid catabolism via CPT1 as a therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthesis Routes for 2,2-Diphenylcyclopropanecarboxylic Acid: A Guide for Researchers
Introduction
2,2-Diphenylcyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of a range of bioactive molecules and functional materials. The rigid cyclopropane ring, coupled with the presence of two phenyl groups, imparts unique conformational constraints and lipophilicity, making it an attractive scaffold for drug design. The selection of an appropriate synthetic route to this compound is a critical decision in any research and development program, directly impacting factors such as yield, purity, scalability, and cost.
This guide provides a comprehensive, head-to-head comparison of two prominent synthetic routes for the preparation of this compound: a classical Phase-Transfer Catalysis (PTC) approach and a modern Transition-Metal Catalyzed cyclopropanation. We will delve into the mechanistic underpinnings of each method, provide detailed, field-tested experimental protocols, and present a comparative analysis of their performance based on experimental data. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting a synthetic strategy for this important molecule.
At a Glance: Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Phase-Transfer Catalysis | Route 2: Copper-Catalyzed Cyclopropanation |
| Starting Materials | Diphenylacetonitrile, 1,2-Dibromoethane | 1,1-Diphenylethylene, Ethyl Diazoacetate |
| Key Reagents | NaOH, Benzyltriethylammonium chloride | Copper(I) trifluoromethanesulfonate toluene complex |
| Overall Yield | ~65-75% | ~80-90% (for the ester) |
| Scalability | Readily scalable | Scalable, but requires careful handling of diazo compounds |
| Stereoselectivity | Not applicable (achiral product) | Not applicable (achiral product) |
| Key Advantages | Use of inexpensive and readily available reagents, operational simplicity. | High yield, milder reaction conditions for the cyclopropanation step. |
| Key Disadvantages | Use of a corrosive base, two-step process (cyclopropanation and hydrolysis). | Use of potentially explosive and toxic ethyl diazoacetate, requires a subsequent hydrolysis step. |
Route 1: Phase-Transfer Catalysis (PTC) – A Robust and Cost-Effective Approach
The Phase-Transfer Catalysis (PTC) route offers a reliable and scalable method for the synthesis of this compound. This method proceeds in two key stages: the cyclopropanation of diphenylacetonitrile with 1,2-dibromoethane under PTC conditions to form 2,2-diphenylcyclopropanecarbonitrile, followed by hydrolysis to the desired carboxylic acid.
Mechanistic Rationale
The core of this synthesis lies in the ability of the phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride (BTEAC), to transport the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. In the organic phase, the hydroxide ion is a potent base, capable of deprotonating the relatively acidic α-hydrogen of diphenylacetonitrile to generate a carbanion. This carbanion then acts as a nucleophile, attacking one of the bromine-bearing carbons of 1,2-dibromoethane in an Sₙ2 reaction. A subsequent intramolecular Sₙ2 reaction, where the newly formed carbanion displaces the second bromide, leads to the formation of the cyclopropane ring. The final step involves the hydrolysis of the nitrile functionality to a carboxylic acid, which can be achieved under either acidic or basic conditions.
Experimental Protocol: Phase-Transfer Catalyzed Synthesis
Part A: Synthesis of 2,2-Diphenylcyclopropanecarbonitrile
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine diphenylacetonitrile (19.3 g, 0.1 mol), 1,2-dibromoethane (47.0 g, 0.25 mol), and benzyltriethylammonium chloride (2.3 g, 0.01 mol) in 100 mL of toluene.
-
Addition of Base: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (40 mL) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will be observed.
-
Reaction: After the addition is complete, heat the mixture to 60-70°C and maintain this temperature with continued vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and add 100 mL of water. Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to afford 2,2-diphenylcyclopropanecarbonitrile as a white solid.
Part B: Hydrolysis to this compound
-
Reaction Setup: In a 250 mL round-bottom flask, combine the 2,2-diphenylcyclopropanecarbonitrile (10.95 g, 0.05 mol) with a mixture of 50 mL of ethanol and 50 mL of a 20% aqueous sodium hydroxide solution.
-
Hydrolysis: Heat the mixture at reflux for 8-12 hours, until the evolution of ammonia ceases.
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted nitrile.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound will form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the final product.
Diagrammatic Representation of the PTC Workflow
Caption: Workflow for the Phase-Transfer Catalysis Synthesis.
Route 2: Copper-Catalyzed Cyclopropanation – A High-Yielding Modern Alternative
Transition-metal catalysis, particularly with copper catalysts, provides a more modern and often higher-yielding route to cyclopropane-containing molecules. This approach involves the reaction of an alkene, in this case, 1,1-diphenylethylene, with a diazo compound, typically ethyl diazoacetate, in the presence of a copper catalyst. The resulting ethyl 2,2-diphenylcyclopropanecarboxylate is then hydrolyzed to the target carboxylic acid.
Mechanistic Rationale
The key to this reaction is the in-situ formation of a copper carbene intermediate. The copper catalyst, such as copper(I) trifluoromethanesulfonate toluene complex, reacts with ethyl diazoacetate to release dinitrogen gas and form a highly reactive copper carbene species. This electrophilic carbene then reacts with the electron-rich double bond of 1,1-diphenylethylene in a concerted or near-concerted fashion to form the cyclopropane ring. The reaction is generally high-yielding and proceeds under milder conditions than the PTC route. The subsequent hydrolysis of the ester to the carboxylic acid is a standard transformation.
Experimental Protocol: Copper-Catalyzed Cyclopropanation
Part A: Synthesis of Ethyl 2,2-Diphenylcyclopropanecarboxylate
-
Reaction Setup: To a solution of 1,1-diphenylethylene (9.0 g, 0.05 mol) in 100 mL of anhydrous dichloromethane in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add copper(I) trifluoromethanesulfonate toluene complex (0.25 g, 0.5 mol%).
-
Addition of Diazo Compound: Heat the solution to a gentle reflux (around 40°C). Add a solution of ethyl diazoacetate (7.98 g, 0.07 mol) in 50 mL of dichloromethane dropwise from the dropping funnel over a period of 2 hours. A vigorous evolution of nitrogen gas will be observed. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until the disappearance of the starting alkene is confirmed by TLC.
-
Workup: Cool the reaction mixture to room temperature and filter through a short pad of silica gel to remove the copper catalyst. Wash the silica gel with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2,2-diphenylcyclopropanecarboxylate. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Part B: Hydrolysis to this compound
-
Reaction Setup: Combine the purified ethyl 2,2-diphenylcyclopropanecarboxylate (13.3 g, 0.05 mol) with a solution of potassium hydroxide (5.6 g, 0.1 mol) in 100 mL of 95% ethanol.
-
Hydrolysis: Heat the mixture at reflux for 2-4 hours.
-
Workup: After cooling, remove the ethanol under reduced pressure. Dissolve the residue in 100 mL of water and wash with diethyl ether (2 x 50 mL).
-
Acidification: Cool the aqueous layer in an ice bath and acidify with 6M hydrochloric acid until the pH is approximately 2.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry to afford this compound.
Diagrammatic Representation of the Copper-Catalyzed Workflow
Caption: Workflow for the Copper-Catalyzed Synthesis.
Conclusion: Selecting the Optimal Route
Both the Phase-Transfer Catalysis and the Copper-Catalyzed Cyclopropanation routes represent viable and effective methods for the synthesis of this compound. The choice between them will ultimately depend on the specific priorities of the research program.
-
For cost-effectiveness, operational simplicity, and large-scale synthesis , the Phase-Transfer Catalysis route is an excellent choice. Its reliance on inexpensive and readily available starting materials and reagents makes it an economically attractive option.
-
For achieving the highest possible yields under milder cyclopropanation conditions , the Copper-Catalyzed Cyclopropanation is often preferred. While it involves the use of a hazardous diazo compound, the increased efficiency of the cyclopropanation step can be a significant advantage, particularly in a research setting where maximizing the output from valuable starting materials is crucial.
It is imperative for researchers to carefully consider the safety precautions associated with each protocol, particularly the handling of concentrated bases in the PTC route and the potentially explosive ethyl diazoacetate in the copper-catalyzed method. By understanding the underlying chemistry, experimental nuances, and comparative performance of these synthetic strategies, scientists can confidently select and execute the most appropriate route for their specific needs, paving the way for further innovation in the fields of drug discovery and materials science.
A Researcher's Guide to In Vivo Stability of 2,2-Diphenylcyclopropanecarboxylic Acid-Based Compounds
This guide provides an in-depth comparison of the in vivo stability of compounds based on the 2,2-diphenylcyclopropanecarboxylic acid scaffold. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data reporting to explain the causal relationships between chemical structure, metabolic pathways, and pharmacokinetic outcomes. We will explore the inherent metabolic characteristics of this structural class, provide a detailed protocol for a comparative in vivo stability study, and interpret the resulting data to guide future drug design efforts.
Introduction: The Allure and Challenge of the Cyclopropyl Moiety
The cyclopropane ring is an increasingly popular motif in modern drug discovery. Its rigid, three-dimensional structure offers a powerful tool for locking in bioactive conformations, which can enhance potency and reduce off-target effects.[1] Furthermore, the high C-H bond dissociation energy of the cyclopropyl group often imparts significant metabolic stability by making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3]
However, no chemical scaffold is metabolically invulnerable. For this compound and its derivatives, two primary metabolic liabilities must be considered:
-
Oxidation: While the cyclopropane ring itself is robust, the appended phenyl rings are susceptible to CYP-mediated hydroxylation.
-
Conjugation: The carboxylic acid group is a prime substrate for phase II conjugation, most notably glucuronidation by UDP-glucuronosyltransferases (UGTs), which facilitates excretion.[4][5]
Understanding the interplay of these pathways is critical for optimizing the pharmacokinetic profile of any drug candidate built on this scaffold. This guide provides the framework for such an investigation.
Section 1: Key Metabolic Pathways and Bioactivation Risks
The overall in vivo stability and clearance of a this compound-based compound is a function of its susceptibility to enzymatic modification. The two dominant pathways are oxidative metabolism and glucuronide conjugation.
Phase I: Cytochrome P450-Mediated Oxidation
CYP enzymes, located primarily in the liver, are the main drivers of oxidative drug metabolism.[6] For this scaffold, the most probable sites of oxidation are the aromatic phenyl rings, leading to hydroxylated metabolites. The electronic properties of substituents on these rings can significantly influence the rate of this process. Electron-donating groups (e.g., methoxy) can activate the ring, potentially increasing the rate of hydroxylation, while electron-withdrawing groups (e.g., trifluoromethyl) may deactivate the ring, slowing metabolism. While direct oxidation of the cyclopropyl ring is less common, it can occur, sometimes leading to reactive, ring-opened intermediates.[2]
Phase II: Glucuronidation of the Carboxylic Acid
Glucuronidation is a major metabolic pathway for compounds containing a carboxylic acid moiety.[4] This reaction, catalyzed by UGT enzymes (with UGT2B7 being a key isoform for carboxylic acids), attaches a bulky, polar glucuronic acid group to the drug, dramatically increasing its water solubility and facilitating its elimination via urine or bile.[4] The resulting acyl glucuronides are generally stable; however, they can be chemically reactive in some cases, with the potential to form covalent adducts with proteins.[5][7] While the direct toxicological implications are debated, this reactivity is a factor to consider in safety assessments.[7]
Caption: Primary metabolic pathways for this compound derivatives.
Section 2: A Practical Guide to a Comparative In Vivo Stability Study
To objectively compare the stability of different analogs, a well-controlled pharmacokinetic study is essential. This section outlines a comprehensive, self-validating protocol.
Experimental Design and Rationale
The goal is to determine key pharmacokinetic parameters (half-life, clearance, bioavailability) that collectively define in vivo stability. By comparing a parent compound with structurally related analogs, we can establish clear Structure-Metabolic Stability Relationships (SMSR).
-
Test Compounds:
-
Compound A (Parent): this compound.
-
Compound B (Analog 1): Parent with a para-methoxy group on one phenyl ring (electron-donating).
-
Compound C (Analog 2): Parent with a para-trifluoromethyl group on one phenyl ring (electron-withdrawing).
-
-
Animal Model:
-
Species: Male Sprague-Dawley rats (n=3-5 per group). Rodents are standard models for initial pharmacokinetic screening due to their well-characterized physiology and metabolic systems.[8] While species differences in metabolism exist, rats provide a reliable system for rank-ordering compounds.[9] For studies requiring closer human relevance, transgenic mice expressing human CYP or UGT enzymes can be employed.[10]
-
Step-by-Step Experimental Protocol
-
Acclimatization: House animals in a controlled environment for at least one week prior to the study to minimize stress-related physiological variables.
-
Dosing Formulation:
-
Intravenous (IV): Solubilize compounds in a vehicle suitable for injection (e.g., 5% DMSO, 40% PEG400, 55% Saline) to a final concentration of 1 mg/mL.
-
Oral (PO): Prepare a suspension in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80 to a final concentration of 2 mg/mL.
-
-
Administration:
-
Administer a 1 mg/kg dose via tail vein injection for the IV groups.
-
Administer a 2 mg/kg dose via oral gavage for the PO groups.
-
-
Blood Sample Collection:
-
Collect sparse blood samples (approx. 100 µL) from the saphenous vein into EDTA-coated tubes at pre-determined time points:
-
IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Transfer the plasma supernatant to a new set of labeled tubes and store at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS Quantification:
-
Sample Preparation: Perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an appropriate internal standard to 1 volume of plasma. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for injection onto a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.[11]
-
Chromatography: Use a reverse-phase C18 column to separate the analyte from endogenous plasma components.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification.[11] Develop specific MRM transitions for each parent compound and potential major metabolites.
-
Quantification: Generate a standard curve by spiking known concentrations of each analyte into blank plasma and processing alongside the study samples.[12]
-
Caption: Workflow for the comparative in vivo pharmacokinetic study.
Section 3: Data Interpretation and Comparative Analysis
Following LC-MS/MS analysis, the plasma concentration-time data is used to calculate key pharmacokinetic (PK) parameters. The table below presents hypothetical but representative data for our three test compounds.
| Compound | Parameter | IV Administration (1 mg/kg) | PO Administration (2 mg/kg) |
| A (Parent) | t½ (hr) | 2.5 | 2.7 |
| CL (mL/min/kg) | 20.5 | - | |
| AUC (nghr/mL) | 813 | 1150 | |
| Bioavailability (%) | - | 70.7% | |
| B (-OCH₃) | t½ (hr) | 1.8 | 1.9 |
| CL (mL/min/kg) | 35.2 | - | |
| AUC (nghr/mL) | 473 | 590 | |
| Bioavailability (%) | - | 62.3% | |
| C (-CF₃) | t½ (hr) | 5.1 | 5.4 |
| CL (mL/min/kg) | 9.8 | - | |
| AUC (ng*hr/mL) | 1701 | 3050 | |
| Bioavailability (%) | - | 89.6% |
Analysis of Results:
-
Compound A (Parent): Exhibits moderate clearance and a reasonable half-life, with good oral bioavailability. This serves as our baseline.
-
Compound B (-OCH₃): The electron-donating methoxy group leads to a significant increase in clearance (CL) and a corresponding decrease in half-life (t½) and overall exposure (AUC). This is a classic indicator of increased metabolic liability, likely due to accelerated CYP-mediated hydroxylation of the activated phenyl ring.
-
Compound C (-CF₃): The electron-withdrawing trifluoromethyl group has the opposite effect. It dramatically reduces clearance, which in turn extends the half-life and substantially increases systemic exposure (AUC). This modification effectively "shields" the phenyl ring from oxidative metabolism, highlighting a successful strategy for enhancing in vivo stability. The improved bioavailability also suggests that this modification reduces first-pass metabolism in the liver.
Caption: Relationship between structure, metabolic rate, and pharmacokinetic outcome.
Conclusion
The in vivo stability of compounds based on the this compound scaffold is a predictable and optimizable property. While the core structure is inherently robust, metabolic stability is primarily dictated by the susceptibility of the phenyl rings to CYP-mediated oxidation and the carboxylic acid to UGT-mediated glucuronidation.
This guide has demonstrated that through systematic structural modification and a rigorous, well-designed in vivo pharmacokinetic study, clear structure-stability relationships can be established. As evidenced by our comparative data, the strategic introduction of an electron-withdrawing group can significantly shield the molecule from metabolism, leading to lower clearance, a longer half-life, and greater systemic exposure. These principles provide a rational foundation for the design of next-generation drug candidates with optimized and durable pharmacokinetic profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. nbinno.com [nbinno.com]
- 4. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Acyl glucuronides: the good, the bad and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpc.com [ijrpc.com]
- 9. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 12. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Therapeutic Strategies for Hypertrophic Obstructive Cardiomyopathy: From Established Precursors to Novel Myosin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of therapeutic agents for Hypertrophic Obstructive Cardiomyopathy (HOCM), a genetic disorder characterized by the thickening of the heart muscle, which can lead to significant morbidity and mortality.[1] While direct experimental data on the chemical precursor 2,2-Diphenylcyclopropanecarboxylic acid is scarce, its pivotal role as an intermediate in the synthesis of the Class Ia antiarrhythmic drug, Cibenzoline, positions it as a key starting point for understanding a class of compounds that have been instrumental in HOCM management.
This document will navigate the evolution of HOCM treatment, from traditional ion channel blockers like Cibenzoline to the revolutionary cardiac myosin inhibitors. We will dissect their mechanisms of action, compare their clinical efficacy and safety profiles using available experimental data, and provide detailed protocols for preclinical evaluation, empowering researchers to advance the next generation of therapies for this complex cardiovascular disease.
The Therapeutic Landscape of HOCM: A Mechanistic Overview
The management of symptomatic HOCM has historically focused on alleviating the dynamic left ventricular outflow tract (LVOT) obstruction and managing associated arrhythmias. The therapeutic agents can be broadly categorized based on their primary molecular targets.
Class I Antiarrhythmics: The Role of Sodium Channel Blockade
Cibenzoline and the related drug Disopyramide are Class Ia antiarrhythmic agents that exert their effects primarily by blocking the fast inward sodium current (INa) in cardiomyocytes. This action reduces the rate of depolarization of the cardiac action potential, thereby decreasing the excitability of cardiac cells and slowing conduction velocity.[2] In the context of HOCM, the negative inotropic (contractility-reducing) effect of these drugs is key to their therapeutic benefit, leading to a reduction in the dynamic LVOT gradient.[3]
Beta-Adrenergic Receptor Blockers (Beta-Blockers)
Considered a first-line therapy, beta-blockers (e.g., metoprolol, propranolol) competitively inhibit the effects of catecholamines at β-adrenergic receptors.[4] This leads to a decrease in heart rate, myocardial contractility, and blood pressure, thereby reducing myocardial oxygen demand and lessening the LVOT obstruction, particularly during exercise.[5]
Calcium Channel Blockers
Non-dihydropyridine calcium channel blockers, such as verapamil, are an alternative for patients who cannot tolerate beta-blockers.[6] They inhibit the influx of calcium into cardiac and vascular smooth muscle cells, resulting in reduced myocardial contractility and heart rate, and vasodilation. This combined action helps to decrease the LVOT gradient and improve diastolic filling.[7]
Cardiac Myosin Inhibitors: A Paradigm Shift
The advent of cardiac myosin inhibitors, Mavacamten and Aficamten, represents a targeted therapeutic strategy that directly addresses the underlying hypercontractility of the sarcomere in HCM.[1] These molecules are allosteric inhibitors of cardiac myosin ATPase, reducing the number of actin-myosin cross-bridges and thereby normalizing contractility.[8] This novel mechanism has shown significant efficacy in reducing LVOT obstruction and improving symptoms in HOCM patients.[9]
Comparative Analysis of Therapeutic Efficacy and Safety
The selection of a therapeutic agent for HOCM is guided by a careful consideration of its efficacy in reducing the LVOT gradient and improving symptoms, balanced against its safety and tolerability profile.
| Therapeutic Class | Drug Examples | Primary Mechanism of Action | Key Efficacy Data (LVOT Gradient Reduction) | Common Adverse Effects |
| Class Ia Antiarrhythmics | Cibenzoline, Disopyramide | Sodium channel blockade, negative inotropy | Cibenzoline: Decreased from 104.8±62.6 mmHg to 27.6±30.5 mmHg in long-term treatment.[10] Disopyramide: Decreased from 75±33 to 40±32 mm Hg.[11] | Anticholinergic effects (dry mouth, urinary retention), proarrhythmia, gastrointestinal discomfort.[3][12] |
| Beta-Blockers | Metoprolol, Propranolol, Atenolol | Beta-adrenergic receptor antagonism | Metoprolol showed significant reduction in resting LVOTG.[4] | Fatigue, bradycardia, hypotension, bronchospasm.[5] |
| Calcium Channel Blockers | Verapamil | L-type calcium channel blockade | Verapamil can reduce the LVOT gradient, but its vasodilatory effects may be problematic in patients with high resting gradients.[7] | Constipation, bradycardia, hypotension, potential worsening of obstruction in severe cases.[2] |
| Cardiac Myosin Inhibitors | Mavacamten, Aficamten | Allosteric inhibition of cardiac myosin ATPase | Mavacamten: Significant reduction in post-exercise LVOT gradient.[13] Aficamten: Significant improvement in peak oxygen consumption and reduction in LVOT gradient.[9] | Decreased left ventricular ejection fraction (LVEF), dizziness, syncope. Mavacamten has higher rates of atrial fibrillation and heart failure compared to Aficamten in some studies.[9][14] |
Experimental Protocols for Preclinical Evaluation
The development and validation of novel therapeutic agents for HOCM rely on robust preclinical experimental models and assays.
In Vitro Assessment: Patch-Clamp Electrophysiology
The patch-clamp technique is the gold standard for characterizing the effects of compounds on cardiac ion channels.[15]
Objective: To determine the state-dependent blockade of cardiac sodium channels (e.g., Nav1.5) by a test compound.
Methodology:
-
Cell Preparation: Use a stable cell line expressing the human Nav1.5 channel (e.g., HEK293 cells).
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
-
-
Voltage Protocol:
-
Hold the cell at a resting potential of -120 mV.
-
To assess resting-state block, apply a depolarizing pulse to 0 mV for 20 ms.
-
To assess inactivated-state block, apply a 500 ms pre-pulse to -70 mV before the test pulse to 0 mV.
-
To assess use-dependent block, apply a train of depolarizing pulses at a physiological frequency (e.g., 1-3 Hz).
-
-
Data Analysis: Measure the peak inward sodium current in the presence and absence of the test compound at various concentrations to determine the IC50 for each channel state.
Ex Vivo Assessment: Langendorff Isolated Perfused Heart
The Langendorff preparation allows for the study of cardiac function in an intact heart, free from systemic influences.[16]
Objective: To evaluate the effect of a test compound on cardiac contractility, heart rate, and arrhythmogenesis.
Methodology:
-
Heart Isolation: Anesthetize a small mammal (e.g., rabbit or rat) and rapidly excise the heart.[17]
-
Cannulation and Perfusion: Cannulate the aorta and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure or flow.[18]
-
Instrumentation:
-
Insert a fluid-filled balloon into the left ventricle to measure left ventricular developed pressure (LVDP) and its first derivative (dP/dt).
-
Place electrodes on the epicardial surface to record a pseudo-electrocardiogram (ECG).
-
-
Experimental Protocol:
-
Allow the heart to stabilize for a baseline recording period.
-
Infuse the test compound at increasing concentrations into the perfusate.
-
Monitor changes in LVDP, dP/dtmax, heart rate, and the occurrence of arrhythmias.
-
For pro-arrhythmia assessment, the heart can be challenged with arrhythmogenic agents (e.g., high concentrations of catecholamines) in the presence of the test compound.
-
In Vivo Assessment: Animal Models of HOCM
Several animal models have been developed to mimic the pathophysiology of human HOCM.
-
Transgenic Mouse Models: Mice with mutations in sarcomeric protein genes (e.g., myosin heavy chain, troponin T) can develop cardiac hypertrophy, myocyte disarray, and fibrosis, providing a platform to test the long-term effects of therapeutic interventions.[19]
-
Feline HOCM: Cats, particularly breeds like the Maine Coon and Ragdoll, have a high prevalence of naturally occurring HOCM that is phenotypically similar to the human disease, making them a valuable large animal model.[20][21]
-
Induced Models: Overexpression of certain growth factors, such as the ErbB2 receptor, in cardiomyocytes can induce a phenotype consistent with midventricular HCM in mice.
Visualization of Therapeutic Mechanisms and Workflows
Signaling Pathways in HOCM and Therapeutic Intervention
References
- 1. Comprehensive Review: Mavacamten and Aficamten in Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Cibenzoline Succinate used for? [synapse.patsnap.com]
- 3. Disopyramide for Hypertrophic Cardiomyopathy: A Pragmatic Reappraisal of an Old Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparing the efficacy and safety of medications in adults with hypertrophic cardiomyopathy: a systematic review and network meta-analysis [frontiersin.org]
- 5. Cibenzoline versus flecainide in the prevention of paroxysmal atrial arrhythmias: a double-blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Review: Mavacamten and Aficamten in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of chronic use of cibenzoline on left ventricular pressure gradient and left ventricular remodeling in patients with hypertrophic obstructive cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multicenter study of the efficacy and safety of disopyramide in obstructive hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the side effects of Cibenzoline Succinate? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. ahajournals.org [ahajournals.org]
- 14. benchchem.com [benchchem.com]
- 15. Langendorff heart - Wikipedia [en.wikipedia.org]
- 16. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal models of hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Feline Hypertrophic Cardiomyopathy: A Spontaneous Large Animal Model of Human HCM - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Echocardiographic Characterization of a Murine Model of Hypertrophic Obstructive Cardiomyopathy Induced by Cardiac-specific Overexpression of Epidermal Growth Factor Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Diphenylcyclopropanecarboxylic Acid
As researchers and scientists dedicated to advancing drug development, our work is predicated on precision, safety, and responsibility. The handling of novel chemical entities like 2,2-Diphenylcyclopropanecarboxylic acid demands a rigorous approach that extends beyond the benchtop to the final step of its lifecycle: disposal. Improper disposal not only poses immediate safety risks to personnel but also carries significant environmental and regulatory consequences. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, ensuring that our commitment to science is matched by our commitment to safety and environmental stewardship.
Part 1: Hazard Assessment and Waste Characterization
The foundation of any disposal protocol is a thorough understanding of the material's hazards. While specific hazard data for this compound is not extensively documented, we can infer its potential risks based on its chemical structure—a carboxylic acid—and data from related compounds.
Inherent Hazards:
-
Corrosivity: As a carboxylic acid, this compound is inherently acidic. Concentrated forms or solutions with a low pH can cause severe skin burns and serious eye damage.[1] The primary regulatory concern for acid waste is its potential to be classified as corrosive.
-
Irritation: Similar carboxylic acid compounds are known to cause skin, eye, and respiratory irritation.[2] Therefore, all personal contact, including the inhalation of dust or vapors, should be avoided.[3]
-
Environmental Hazards: Improper release into the environment can affect aquatic life and local ecosystems. As such, drain disposal is strictly prohibited.
Regulatory Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. This compound is not a listed waste. However, it will likely be classified as a characteristic hazardous waste .
-
Corrosivity (EPA Waste Code: D002): This is the most probable classification. A waste is considered corrosive if it has a pH less than or equal to 2 or greater than or equal to 12.5.[4] Any waste containing this acid must be evaluated to determine if it meets this pH criterion.
It is the generator's responsibility to make an accurate hazardous waste determination. When in doubt, the most conservative approach is to manage the waste as hazardous.
Part 2: Personnel Safety and Engineering Controls
Before handling the waste, establishing a safe working environment is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls: All handling and preparation of this compound waste for disposal must be conducted within a certified chemical fume hood.[3][5] This is the primary engineering control to minimize the inhalation of any dusts or vapors. The fume hood also provides a contained space to manage potential spills.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment based on best practices for handling corrosive and irritating organic chemicals.[6]
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that meet OSHA's regulations in 29 CFR 1910.133 are mandatory to protect against splashes.[3] A face shield worn over goggles provides a secondary barrier protecting the entire face. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use. For significant handling, double-gloving provides enhanced protection. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, must be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-Approved Respirator | While a fume hood is the primary control, a respirator may be required for large-scale operations or emergency spill cleanup, as determined by your institution's Environmental Health & Safety (EHS) department. |
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must be methodical and compliant with all local, state, and federal regulations.[3][7][8] The following protocol outlines a self-validating system for its management.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing this compound, including contaminated solids (e.g., weigh paper, paper towels) and solutions, in a dedicated, compatible, and leak-proof container.[3] Glass or high-density polyethylene (HDPE) are typically appropriate.
-
Avoid Mixing: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your EHS department. Incompatible materials, such as strong bases or oxidizing agents, can cause hazardous reactions.[1]
Step 2: Hazardous Waste Labeling
-
Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Required Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other chemical constituents.
-
The specific hazard characteristics (e.g., "Corrosive").
-
The accumulation start date (the date the first waste was added).
-
The generator's name and contact information.
-
Step 3: On-Site Storage
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
Safe Environment: The storage location must be cool, dry, and well-ventilated, away from heat sources or direct sunlight.[1][5]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
Step 4: Professional Disposal
-
Contact EHS: The only acceptable final disposal method for this chemical is through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Prohibited Actions:
This structured approach ensures regulatory compliance and minimizes risk, reflecting the highest standards of laboratory practice.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Part 4: Emergency Procedures
Even with meticulous planning, accidents can occur. Preparedness is key to mitigating their impact.
Spill Management:
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the contaminated absorbent into a sealable container for disposal as hazardous waste.[9]
-
Clean the spill area with a suitable decontaminating solution and wash thoroughly.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's emergency response team or EHS department immediately.
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][10]
By adhering to these rigorous protocols, we uphold our professional responsibility to ensure that our scientific pursuits are conducted with the utmost respect for personal safety and environmental integrity.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.at [fishersci.at]
- 3. benchchem.com [benchchem.com]
- 4. my.alfred.edu [my.alfred.edu]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. benchchem.com [benchchem.com]
- 7. tcenv.com [tcenv.com]
- 8. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. laballey.com [laballey.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Navigating the Safe Handling of 2,2-Diphenylcyclopropanecarboxylic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment: Understanding the Compound
Based on the toxicological profiles of analogous carboxylic acids, 2,2-Diphenylcyclopropanecarboxylic acid should be handled as a compound that is potentially irritating to the skin, eyes, and respiratory system. Ingestion may also be harmful. As a solid, it may form dust that can be inhaled, and like many organic compounds, it is combustible.
Primary Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, and irritation.
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1]
-
Respiratory Tract Irritation: Inhalation of dust may cause irritation to the respiratory system.
-
Harmful if Swallowed: Ingestion can lead to irritation of the gastrointestinal tract.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solids | Safety glasses with side shields or chemical safety goggles. | Nitrile or butyl rubber gloves. | Standard laboratory coat. | Work in a certified chemical fume hood. If not feasible, a NIOSH-approved particulate respirator (e.g., N95) is recommended. |
| Preparing solutions | Chemical safety goggles. A face shield is recommended if splashing is a risk. | Nitrile or butyl rubber gloves. | Chemical-resistant lab coat. | Work in a certified chemical fume hood. |
| Running reactions and work-up | Chemical safety goggles and a face shield. | Nitrile or butyl rubber gloves. Inspect for tears and replace immediately if contaminated. | Chemical-resistant lab coat. | All operations should be conducted within a certified chemical fume hood. |
| Cleaning glassware | Chemical safety goggles. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant lab coat or apron. | Not generally required if glassware is pre-rinsed in a fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safe handling.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.
-
Ventilation Check: Before commencing any work, ensure the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.
Handling the Solid Compound
-
Donning PPE: Put on all required PPE as detailed in the table above. Ensure gloves are inspected for any defects before use.
-
Minimize Dust: When transferring the solid, use techniques that minimize dust generation. Avoid scooping large amounts at once.
-
Grounding: For larger quantities, ensure equipment is properly grounded to prevent static discharge.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all work surfaces with an appropriate solvent, followed by washing with soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Emergency Procedures: A Proactive Approach to Safety
In Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes.[2][3][4] Remove contaminated clothing while continuing to rinse.[2][3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Seek immediate medical attention.
Chemical Spill Response
The following workflow outlines the immediate steps to be taken in the event of a chemical spill.
Caption: A logical workflow for the safe handling of a this compound spill.
Detailed Spill Cleanup Protocol:
-
Alert and Assess: Immediately alert personnel in the vicinity and assess the extent of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE, including chemical-resistant gloves, goggles, a face shield, and a lab coat.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[6][7] For solid spills, gently cover the material to prevent dust from becoming airborne.
-
Neutralization: For spills of carboxylic acids, cautiously neutralize the material with a weak base such as sodium bicarbonate or soda ash.[6][8][9] Avoid vigorous reactions that could cause splashing. Use pH paper to confirm neutralization.[6][7]
-
Absorption: Once neutralized, absorb the residue with an inert material.[6][8]
-
Collection: Carefully scoop the absorbed material into a clearly labeled, sealable waste container.[10]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.[9]
-
Reporting: Report the incident to your laboratory supervisor or safety officer.
Disposal Plan: Ensuring a Safe End-of-Life for the Chemical
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[11]
-
Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[12]
-
Solutions: Waste solutions containing the compound should be collected in a designated, labeled, and sealed container. Do not mix with incompatible waste streams.[11][13]
-
-
Disposal Method:
By implementing these safety and logistical measures, researchers can handle this compound with confidence, fostering a secure and productive research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. Acid and chemical burns - NHS [nhs.uk]
- 3. Acid and chemical burns | NHS inform [nhsinform.scot]
- 4. Chemical burns: First aid - Mayo Clinic [mayoclinic.org]
- 5. Eye injuries - chemical burns | Better Health Channel [betterhealth.vic.gov.au]
- 6. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. enhs.uark.edu [enhs.uark.edu]
- 9. westlab.com [westlab.com]
- 10. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 13. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 14. ehs.uc.edu [ehs.uc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
